3-Bromo-2-chloro-5-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142315. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-2-chloro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNRJFOYJNIKTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30301315 | |
| Record name | 3-bromo-2-chloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17282-03-0 | |
| Record name | 3-Bromo-2-chloro-5-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17282-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-chloro-5-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017282030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17282-03-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-bromo-2-chloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30301315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-chloro-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of a Halogenated Pyridine Intermediate
An In-Depth Technical Guide to 3-Bromo-2-chloro-5-methylpyridine (CAS 17282-03-0)
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
This compound, also known as 3-Bromo-2-chloro-5-picoline, is a halogenated heterocyclic compound that has emerged as a strategically important building block in modern organic synthesis.[1] Identified by its CAS number 17282-03-0, this solid, crystalline powder is particularly valued in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the specific arrangement of its functional groups: a pyridine core, a methyl group, and two distinct halogen atoms (bromine and chlorine) at the 2- and 3-positions. This unique architecture provides multiple, selectively addressable reactive sites, making it a versatile intermediate for constructing complex, biologically active molecules.[1][3] This guide offers a comprehensive overview of its properties, a representative synthesis protocol, its core reactivity, and essential handling procedures, grounded in established chemical principles.
Physicochemical and Spectroscopic Profile
The precise characterization of a starting material is fundamental to reproducible and scalable synthesis. The properties of this compound have been well-documented by various suppliers and chemical databases.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 17282-03-0 | [1][4][5] |
| Molecular Formula | C₆H₅BrClN | [1][4][5] |
| Molecular Weight | 206.47 g/mol | [1][4][6] |
| Appearance | White to off-white or yellow to brown crystalline powder. | [1][2] |
| Melting Point | 65 - 70 °C | [1][7] |
| Boiling Point | 298-302°C (at 760 mmHg) (Predicted) | [2] |
| Purity | ≥96-98% (Typically by HPLC or GC) | [1][2] |
| Solubility | Soluble in DMSO, ethanol, and dichloromethane; insoluble in water. | [2] |
| IUPAC Name | This compound | [4] |
| Synonyms | 3-Bromo-2-chloro-5-picoline, 2-Chloro-3-bromo-5-methylpyridine | [1][2][4] |
Spectroscopic data is critical for confirming the identity and purity of the compound. While specific spectra are proprietary, standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) are routinely used for lot verification. Predicted mass spectrometry data shows expected adducts such as [M+H]⁺ at m/z 205.93668.[8]
A Representative Synthetic Pathway
The synthesis of polysubstituted pyridines like this compound often requires a multi-step approach that carefully installs the desired functional groups in the correct regiochemical orientation. While proprietary industrial methods vary, a logical and field-proven pathway can be constructed based on established pyridine chemistry, starting from a commercially available precursor like 2-amino-5-methylpyridine.
The causality behind this experimental design is rooted in the directing effects of the substituents on the pyridine ring and the well-established Sandmeyer reaction for converting an amino group into a halide.
Caption: A representative two-step synthesis of the target molecule.
Step-by-Step Synthetic Protocol
Step 1: Electrophilic Bromination The initial amino group at the C2 position is a strong activating group and directs electrophiles to the C3 and C5 positions. Since C5 is already occupied by a methyl group, bromination occurs selectively at the C3 position.
-
Setup: In a well-ventilated fume hood, charge a reaction vessel with concentrated sulfuric acid and cool it in an ice bath to 0-5°C.
-
Addition: Slowly add 2-amino-5-methylpyridine to the cooled acid with stirring.
-
Bromination: Add N-Bromosuccinimide (NBS) or liquid bromine portion-wise, ensuring the temperature remains below 10°C. The use of a strong acid protonates the ring nitrogen, which deactivates the ring, but the C2-amino group's activating effect is strong enough to enable selective bromination.
-
Reaction: Allow the mixture to stir at room temperature for several hours until TLC or HPLC analysis indicates the consumption of the starting material.
-
Workup: Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH solution) to precipitate the crude product, 2-amino-3-bromo-5-methylpyridine.
-
Purification: Filter the solid, wash with water, and dry. Recrystallization or column chromatography may be necessary to achieve high purity.
Step 2: Sandmeyer Reaction (Diazotization and Chlorination) This classic reaction is a reliable method for replacing an aromatic amino group with a chloro group.
-
Diazotization: Suspend the purified 2-amino-3-bromo-5-methylpyridine in an aqueous solution of hydrochloric acid and cool to 0-5°C. Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature to form the intermediate diazonium salt. The formation of this salt is critical as it creates an excellent leaving group (N₂ gas).
-
Chlorination: In a separate vessel, prepare a solution of copper(I) chloride (CuCl) in hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution. The copper catalyst facilitates the displacement of the diazonium group by chloride.
-
Reaction: Stir the mixture, allowing it to warm to room temperature. Effervescence (release of N₂ gas) will be observed.
-
Workup: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water and brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Final Purification: Purify the final product via column chromatography or recrystallization to meet the required analytical standards.
Chemical Reactivity and Strategic Applications
The synthetic value of this compound lies in the differential reactivity of its two halogen substituents. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the selective functionalization of the C3 position while leaving the C2 position available for subsequent transformations.
This hierarchical reactivity makes it an ideal scaffold for building molecular diversity, a key strategy in drug discovery and the development of new agrochemicals.[1][3][9]
Caption: Versatility as a building block in organic synthesis.
Key Applications Include:
-
Pharmaceutical Development: It serves as a key intermediate in the synthesis of APIs, particularly for creating drugs targeting specific biological pathways.[1][9]
-
Agrochemicals: The compound is used in the development of novel and effective pesticides and herbicides.[1][3]
-
Material Science: Its derivatives can be incorporated into specialty polymers and coatings to enhance durability and resistance.[1]
Safety, Handling, and Storage
As a halogenated organic compound, this compound must be handled with appropriate care.
Hazard Identification:
-
GHS Classification: The compound is classified as causing skin and serious eye irritation.[4] It may also be harmful if swallowed, in contact with skin, or if inhaled.[4]
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10][11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side-shields, and a lab coat.[10][11][12]
-
Safe Handling: Avoid breathing dust, fumes, or vapors.[12] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[10][11]
Storage:
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][10] Recommended storage temperatures are often between 0-8°C.[1]
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and amines.[10]
Conclusion
This compound is more than just a chemical reagent; it is a versatile platform for innovation. Its well-defined physicochemical properties, coupled with a predictable and hierarchical reactivity profile, provide chemists with a powerful tool for the efficient synthesis of complex molecular targets. For researchers in drug development and agrochemical science, mastering the use of this intermediate can accelerate the discovery process, enabling the creation of novel and impactful compounds.
References
- This compound: Specifications, Applications & Manufacturing in China. Vertex AI Search Result.
- This compound - Chem-Impex. Chem-Impex.
- This compound | C6H5BrClN | CID 285437 - PubChem. PubChem.
- This compound 96.0+%, TCI America™ | Fisher Scientific. Fisher Scientific.
- 17282-03-0|this compound|BLD Pharm. BLD Pharm.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applic
- This compound 17282-03-0 | Tokyo Chemical Industry Co., Ltd.(APAC). Tokyo Chemical Industry Co., Ltd.
- This compound 17282-03-0 | Tokyo Chemical Industry (India) Pvt. Ltd. Tokyo Chemical Industry (India) Pvt. Ltd.
- This compound >96.0%(GC) 25g - Laboratorium ...
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applic
- This compound (C6H5BrClN) - PubChemLite. PubChemLite.
- 3-Bromo-5-fluoro-2-methoxypyridine - CymitQuimica. CymitQuimica.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. 17282-03-0|this compound|BLD Pharm [bldpharm.com]
- 7. This compound >96.0%(GC) 25g - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
- 8. PubChemLite - this compound (C6H5BrClN) [pubchemlite.lcsb.uni.lu]
- 9. innospk.com [innospk.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-chloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
3-Bromo-2-chloro-5-methylpyridine, a halogenated pyridine derivative, is a pivotal intermediate in the synthesis of novel pharmaceutical and agrochemical agents. Its unique substitution pattern imparts specific reactivity and physicochemical characteristics that are critical for its application in complex organic synthesis. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing experimental methodologies for their determination and offering insights into the scientific rationale behind these procedures. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, enabling a deeper understanding and more effective utilization of this versatile building block.
Introduction
This compound (CAS No. 17282-03-0) is a polysubstituted aromatic heterocycle that has garnered significant interest in medicinal and agricultural chemistry.[1][2] The presence of bromo, chloro, and methyl groups on the pyridine ring creates a unique electronic and steric environment, offering multiple reactive sites for further chemical modifications.[2] This strategic arrangement of functional groups allows for selective transformations, making it a valuable precursor in the synthesis of a wide array of complex molecules with potential biological activity.[1][3]
A thorough understanding of the physicochemical properties of this intermediate is paramount for its effective use. These properties, including melting point, boiling point, solubility, and acidity (pKa), directly influence reaction conditions, purification strategies, formulation development, and ultimately, the biological fate of the final active molecule. This guide will delve into these key parameters, providing both established data and the experimental protocols to verify them, thereby ensuring scientific integrity and reproducibility in the laboratory.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. Each of these properties will be discussed in detail in the subsequent sections, with a focus on the experimental procedures for their determination.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4] |
| Synonyms | 2-Chloro-3-bromo-5-picoline, 3-Bromo-2-chloro-5-picoline | [1][4] |
| CAS Number | 17282-03-0 | [1][4] |
| Molecular Formula | C₆H₅BrClN | [1][4] |
| Molecular Weight | 206.47 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 92-95 °C | [1] |
| Boiling Point | 298-302 °C (at 760 mmHg) | [1] |
| Solubility | Soluble in DMSO, ethanol, and dichloromethane; insoluble in water. | [1] |
| pKa (Predicted) | -0.23±0.10 |
Experimental Methodologies for Physicochemical Characterization
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound. The rationale behind the choice of each method is also discussed, providing a framework for robust and reliable characterization.
Melting Point Determination
The melting point of a solid crystalline compound is a critical indicator of its purity. For a pure substance, the melting range is typically narrow. The presence of impurities usually leads to a depression and broadening of the melting range.
Experimental Protocol: Capillary Melting Point Method
This method is widely used due to its accuracy and the small amount of sample required.
-
Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) along with a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.
Causality and Trustworthiness: A slow heating rate is crucial to ensure that the temperature of the heating block and the sample are in thermal equilibrium, providing an accurate measurement. Repeating the measurement at least twice and obtaining consistent results validates the determined melting point range.
Diagram: Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
The boiling point is another fundamental physical property that provides information about the volatility of a substance. Given that this compound is a solid at room temperature, its boiling point is determined at elevated temperatures.
Experimental Protocol: Thiele Tube Method
This method is suitable for small quantities of liquid and is a common technique in organic chemistry labs. Since the target compound is a solid, it will be melted first.
-
Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the molten sample.
-
Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
Heating: The side arm of the Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Observation: Heating is discontinued when a steady stream of bubbles is observed. The liquid will begin to cool, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Causality and Trustworthiness: The principle of this method relies on the vapor pressure of the substance equaling the external pressure. The point at which the liquid enters the capillary tube signifies that the vapor pressure of the substance is slightly less than the atmospheric pressure, providing an accurate measure of the boiling point. The use of a Thiele tube ensures uniform heating of the sample.
Solubility Assessment
Solubility is a crucial parameter in drug development, influencing everything from reaction work-up to bioavailability. A qualitative assessment in various solvents provides a good understanding of the polarity of the molecule.
Experimental Protocol: Qualitative Solubility Test
-
Solvent Selection: A range of solvents with varying polarities are chosen, such as water (polar, protic), ethanol (polar, protic), dichloromethane (polar, aprotic), and dimethyl sulfoxide (DMSO) (polar, aprotic).
-
Procedure: A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube. A small volume of the selected solvent (e.g., 1 mL) is added.
-
Observation: The mixture is agitated (e.g., by vortexing) for a set period. The solubility is observed and recorded as soluble, partially soluble, or insoluble.
Causality and Trustworthiness: The principle of "like dissolves like" is the guiding principle. The solubility of this compound in organic solvents like DMSO, ethanol, and dichloromethane and its insolubility in water is consistent with its relatively non-polar, halogenated aromatic structure.[1] For quantitative analysis, techniques like shake-flask method followed by HPLC can be employed.
Acidity Constant (pKa) Determination
Computational Approach: Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are widely used to predict the physicochemical properties of molecules based on their structure.[5][6] These models are built on large datasets of experimentally determined pKa values and use various molecular descriptors to establish a correlation between structure and acidity.[7][8]
-
Model Selection: A validated QSAR model for predicting the pKa of pyridine derivatives is chosen.
-
Input: The chemical structure of this compound is provided as input to the model.
-
Calculation: The software calculates various molecular descriptors (e.g., electronic parameters, steric factors) and uses the pre-established correlation to predict the pKa value.
Causality and Trustworthiness: The accuracy of the predicted pKa depends on the quality and relevance of the data used to build the QSAR model. For pyridine derivatives, the electronic effects of the substituents play a major role. The electron-withdrawing nature of the bromo and chloro substituents is expected to decrease the basicity of the pyridine nitrogen, resulting in a lower pKa for the corresponding pyridinium ion compared to unsubstituted pyridine (pKa ≈ 5.2). The predicted pKa of -0.23 for this compound reflects this significant electron-withdrawing effect.
Spectroscopic and Chromatographic Characterization
Spectroscopic and chromatographic techniques are indispensable for confirming the identity, purity, and structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not publicly available, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar substituted pyridines.
Expected ¹H NMR Spectrum:
-
Methyl Protons (-CH₃): A singlet peak is expected in the upfield region (around 2.0-2.5 ppm).
-
Aromatic Protons: Two distinct signals are expected in the aromatic region (downfield, typically 7.0-8.5 ppm). The protons on the pyridine ring will likely appear as singlets or narrowly split doublets, depending on the coupling constants.
Expected ¹³C NMR Spectrum:
-
Methyl Carbon (-CH₃): A signal in the aliphatic region (around 15-25 ppm).
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (around 120-160 ppm). The carbons attached to the halogens will be significantly influenced by their electronic effects.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Expected Characteristic Absorptions:
-
C-H stretching (aromatic): Around 3000-3100 cm⁻¹
-
C-H stretching (methyl): Around 2850-2960 cm⁻¹
-
C=C and C=N stretching (aromatic ring): A series of sharp bands in the 1400-1600 cm⁻¹ region.
-
C-Cl stretching: Typically in the 600-800 cm⁻¹ region.
-
C-Br stretching: Typically in the 500-600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A prominent cluster of peaks corresponding to the molecular weight of this compound (206.47 g/mol ). Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1) and chlorine (³⁵Cl and ³⁷Cl are roughly 3:1), the molecular ion peak will appear as a characteristic isotopic pattern.
-
Fragmentation Peaks: Fragmentation may involve the loss of a methyl group, a halogen atom, or other fragments, providing clues about the molecular structure.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Experimental Protocol: Purity Analysis
-
Column Selection: A reverse-phase column (e.g., C18) is typically used for the analysis of moderately polar organic compounds.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used as the mobile phase. The gradient or isocratic elution method is optimized to achieve good separation of the main compound from any impurities.
-
Detection: A UV detector is commonly used, with the detection wavelength set to the λmax of this compound.
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Causality and Trustworthiness: Method validation, including parameters like linearity, precision, accuracy, and specificity, is essential to ensure the reliability of the HPLC method for purity determination. A purity level of ≥97% is often required for intermediates used in pharmaceutical synthesis.[1]
Diagram: HPLC Purity Analysis Workflow
Caption: Workflow for HPLC Purity Analysis.
Moisture Content Determination
The presence of water can be detrimental to many organic reactions. Therefore, determining the moisture content of reagents and intermediates is crucial.
Experimental Protocol: Karl Fischer Titration
This is a highly specific and accurate method for determining the water content in a sample.
-
Apparatus: A Karl Fischer titrator is used.
-
Reagent: A standardized Karl Fischer reagent is used as the titrant.
-
Procedure: A known weight of this compound is dissolved in a suitable anhydrous solvent (e.g., methanol) in the titration vessel. The sample is then titrated with the Karl Fischer reagent until the endpoint is reached, which is detected potentiometrically.
-
Calculation: The amount of water in the sample is calculated based on the volume of titrant consumed.
Causality and Trustworthiness: The Karl Fischer reaction is a quantitative reaction between water and the iodine in the reagent. This specificity makes it a highly reliable method for moisture determination. A moisture content of ≤0.5% is a typical specification for this type of intermediate.[1]
Conclusion
The physicochemical properties of this compound are integral to its successful application as a key building block in the synthesis of pharmaceuticals and agrochemicals. This in-depth technical guide has provided a comprehensive overview of its core properties and detailed experimental protocols for their determination. By understanding and applying these methodologies, researchers and drug development professionals can ensure the quality and consistency of this critical intermediate, ultimately contributing to the efficient and successful development of new chemical entities. The principles and techniques outlined herein serve as a robust framework for the characterization of not only this compound but also other novel synthetic intermediates.
References
- Computational Estimation of the Acidities of Pyrimidines and Rel
- Open-source QSAR models for pKa prediction using multiple machine learning approaches. [Link]
- QSPR models of pKa for N-base ligands. [Link]
- Open Source QSAR Models for pKa Prediction Using Multiple Machine Learning Approaches (ASCCT 2018 poster text). [Link]
- This compound: Specifications, Applic
- Experimental pKa values, atomic partial charges calcul
- Synthesis method of 3-bromo-5-methylpyridine - Eureka | P
- This compound | C6H5BrClN | CID 285437 - PubChem. [Link]
- The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applic
- This compound (C6H5BrClN) - PubChemLite. [Link]
- 3-bromo-5-chloro-2-methylpyridine - Appretech Scientific Limited. [Link]
- List of molecules and experimental pKa values used for Table 2 The... [Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
- 2-methylpyridine - mVOC 4.0.
- CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google P
- 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem. [Link]
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google P
- Equilibrium pKa Table (DMSO Solvent and Reference). [Link]
- 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem. [Link]
- 3-Bromo-2-chloro-5-fluoropyridine | C5H2BrClFN | CID 40418626 - PubChem. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 4. This compound | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Open-source QSAR models for pKa prediction using multiple machine learning approaches – ScienceOpen [scienceopen.com]
- 8. researchgate.net [researchgate.net]
3-Bromo-2-chloro-5-methylpyridine spectral data analysis
An In-depth Technical Guide to the Spectral Data Analysis of 3-Bromo-2-chloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (CAS: 17282-03-0) is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its precise molecular structure and purity are paramount for ensuring the desired reactivity, yield, and safety profile in subsequent synthetic steps. This guide provides a comprehensive analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to elucidate and confirm the structure of this compound. By integrating predictive analysis based on established principles with data from analogous structures, this document offers a robust framework for quality control and research applications.
Molecular Structure and Analytical Overview
The structural confirmation of this compound, with the molecular formula C₆H₅BrClN, relies on a multi-technique spectroscopic approach.[2] Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the compound's identity and purity.
The numbering of the pyridine ring is critical for the assignment of NMR signals. The following diagram illustrates the IUPAC numbering convention for the target molecule.
Caption: Integrated workflow for structural verification.
¹H NMR Spectral Analysis
Proton NMR (¹H NMR) provides information on the number of distinct proton environments and their connectivity. For this compound, the spectrum is expected to be relatively simple, showing three distinct signals.
Causality Behind Expected Signals: The pyridine ring contains two protons, H4 and H6. Due to their different electronic environments created by the surrounding substituents (Br, Cl, and CH₃), they are not chemically equivalent and will appear as separate signals. The methyl group protons are equivalent and will produce a single signal.
-
Aromatic Protons (H4, H6): These two protons are on adjacent carbons but are not coupled to each other. Instead, they exhibit long-range coupling, but for a standard spectrum, they will appear as sharp singlets or very narrow doublets. The electron-withdrawing nature of the nitrogen atom and the halogens will shift these protons downfield into the aromatic region (typically δ 7.0-8.5 ppm).
-
Methyl Protons (H-C5): The three protons of the methyl group are equivalent and are not coupled to any adjacent protons, resulting in a singlet. This signal will appear in the aliphatic region, typically around δ 2.3-2.5 ppm.
Predicted ¹H NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H6 | ~8.2 | Singlet (s) | 1H |
| H4 | ~7.8 | Singlet (s) | 1H |
| -CH₃ | ~2.4 | Singlet (s) | 3H |
Note: Predicted shifts are based on analysis of similar compounds like 3-Bromo-5-methylpyridine and general substituent effects on the pyridine ring. [3]
Standard Operating Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ 0.00), if quantitative analysis is required.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Data Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 16 ppm centered at 8 ppm is typically sufficient. Acquire 16-32 scans to ensure a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak or the TMS signal.
-
Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts and multiplicities to assign the signals to the molecular structure.
¹³C NMR Spectral Analysis
Carbon NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom produces a distinct signal.
Causality Behind Expected Signals: The molecule has six carbon atoms, all in unique electronic environments due to the lack of symmetry. Therefore, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.
-
Pyridine Ring Carbons (C2-C6): These carbons will appear in the aromatic region (δ 120-160 ppm). The carbons directly attached to the electronegative nitrogen (C2, C6) and halogens (C2, C3) will be significantly deshielded and shifted further downfield. [4]* Methyl Carbon (-CH₃): This aliphatic carbon will appear upfield, typically in the δ 15-25 ppm range.
Predicted ¹³C NMR Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (attached to Cl, N) | ~150 |
| C6 (attached to N) | ~148 |
| C5 (attached to CH₃) | ~140 |
| C3 (attached to Br) | ~125 |
| C4 | ~135 |
| -CH₃ | ~18 |
Note: Predictions are based on established substituent effects in pyridine systems. [5]
Standard Operating Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for faster acquisition due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled spectrum to ensure each carbon signal appears as a singlet. A spectral width of 240 ppm is standard. A significantly larger number of scans (e.g., 1024 or more) is necessary compared to ¹H NMR.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and calibration).
-
Analysis: Assign each signal to a specific carbon atom in the molecule based on its chemical shift and by comparison with predicted values or data from spectral databases.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and elemental composition of a compound. For halogenated molecules, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.
Causality Behind Expected Spectrum: The molecular ion peak cluster is the most informative region. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of two units. Chlorine also has two isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), also with a mass difference of two units.
-
Molecular Ion (M⁺): The combination of one Br and one Cl atom will produce a distinctive pattern of peaks at M, M+2, and M+4.
-
The M⁺ peak corresponds to the molecule containing ⁷⁹Br and ³⁵Cl.
-
The [M+2]⁺ peak arises from molecules with either ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl.
-
The [M+4]⁺ peak corresponds to the molecule containing ⁸¹Br and ³⁷Cl.
-
-
Fragmentation: Under electron ionization (EI), the molecular ion can fragment, with common losses including the halogen atoms (loss of Br, Cl) or the methyl group (loss of CH₃).
Predicted Mass Spectrometry Data
The monoisotopic mass of C₆H₅⁷⁹Br³⁵ClN is 204.92939 Da. [2]
| Ion | m/z (approx.) | Relative Intensity (Predicted) | Description |
|---|---|---|---|
| [M]⁺ | 205 | ~77% | C₆H₅⁷⁹Br³⁵ClN⁺ |
| [M+2]⁺ | 207 | 100% (Base Peak) | C₆H₅⁸¹Br³⁵ClN⁺ + C₆H₅⁷⁹Br³⁷ClN⁺ |
| [M+4]⁺ | 209 | ~24% | C₆H₅⁸¹Br³⁷ClN⁺ |
| [M-Cl]⁺ | 170/172 | Variable | Loss of Chlorine |
| [M-Br]⁺ | 126/128 | Variable | Loss of Bromine |
Standard Operating Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample (in solution or as a solid) into the mass spectrometer, typically via a direct insertion probe or a GC inlet.
-
Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV) in the ion source to generate positively charged ions.
-
Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record the resulting mass spectrum.
-
Analysis: Analyze the molecular ion cluster to confirm the presence of one bromine and one chlorine atom and to determine the molecular weight. Analyze major fragment ions to further support the proposed structure.
Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Causality Behind Expected Absorptions: The vibrations of specific bonds within the molecule correspond to absorptions in distinct regions of the IR spectrum.
-
C-H Stretching: Aromatic C-H bonds will show stretching vibrations just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.
-
C=C and C=N Ring Stretching: The pyridine ring will exhibit characteristic stretching vibrations in the 1600-1400 cm⁻¹ region.
-
Fingerprint Region: The region below 1300 cm⁻¹ is complex but contains valuable information, including the characteristic stretching vibrations for the C-Cl and C-Br bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| 2980-2850 | Aliphatic C-H Stretch | Medium-Weak |
| 1580-1450 | Aromatic C=C and C=N Ring Stretch | Strong-Medium |
| 1100-1000 | C-C Stretch | Medium |
| 850-750 | C-Cl Stretch | Strong |
| 700-600 | C-Br Stretch | Strong |
Standard Operating Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
-
Data Processing: The instrument software automatically ratios the sample scan against the background scan to generate the final absorbance or transmittance spectrum.
-
Analysis: Identify the major absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.
Conclusion
The structural elucidation of this compound is definitively achieved through the synergistic application of NMR, MS, and IR spectroscopy. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the substitution pattern on the pyridine ring. Mass spectrometry provides an unambiguous determination of the molecular weight and confirms the presence of both bromine and chlorine through its unique isotopic signature. Finally, IR spectroscopy verifies the presence of the key functional groups. Together, these techniques provide a robust and self-validating system for the positive identification and quality assessment of this important chemical intermediate.
References
- PubChem. (n.d.). This compound.
- National Institutes of Health (NIH). (n.d.). Zn(II) Heteroleptic Halide Complexes with 2-Halopyridines: Features of Halogen Bonding in Solid State.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- PubChemLite. (n.d.). This compound (C6H5BrClN).
- SpectraBase. (n.d.). 3-Bromo-2-chloro-6-methylpyridine - Optional[ATR-IR] - Spectrum.
- ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.
- Global Trade Online Ltd. (n.d.). This compound: Specifications, Applications & Manufacturing in China.
- National Institute of Standards and Technology (NIST). (n.d.). Pyridine, 3-methyl-.
- ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
Sources
An In-depth Technical Guide to the ¹H NMR Chemical Shifts of 3-Bromo-2-chloro-5-methylpyridine
This guide provides a comprehensive analysis of the ¹H NMR spectrum of 3-Bromo-2-chloro-5-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical prediction of its proton chemical shifts, outlines a robust experimental protocol for spectral acquisition, and discusses the structural nuances revealed by NMR spectroscopy.
Introduction: The Structural Significance of this compound
This compound is a polysubstituted heterocyclic compound whose utility in organic synthesis is largely dictated by the specific arrangement of its functional groups. The bromine and chlorine atoms provide regioselective handles for cross-coupling reactions, while the methyl group and the nitrogen atom influence the electronic properties and reactivity of the pyridine ring. An unambiguous characterization of this molecule is paramount, and ¹H NMR spectroscopy stands as the primary tool for confirming its structure and purity. This guide will first predict the chemical shifts and coupling constants of the two aromatic protons and the methyl group protons, followed by a detailed methodology for their experimental verification.
Theoretical Analysis and Prediction of ¹H NMR Chemical Shifts
The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals: two in the aromatic region corresponding to the protons at the C4 and C6 positions, and one in the aliphatic region from the methyl group at C5. The precise chemical shifts of these protons are influenced by the cumulative electronic effects of the chloro, bromo, and methyl substituents, as well as the inherent electron-withdrawing nature of the pyridine nitrogen.
To predict these chemical shifts, we can employ an additive model based on the known substituent chemical shifts (SCS) for monosubstituted pyridines, using the chemical shifts of pyridine in CDCl₃ (H2/H6: ~8.61 ppm, H3/H5: ~7.28 ppm, H4: ~7.68 ppm) as a baseline.[1] However, in a polysubstituted system, the interplay between substituents can lead to deviations from simple additivity. Therefore, a more refined prediction can be achieved by considering the experimental data of more closely related disubstituted pyridines, such as 2-chloro-5-methylpyridine and 3-bromo-5-methylpyridine.
Analysis of Substituent Effects:
-
Chlorine at C2: The chloro group is strongly electron-withdrawing through induction and deshields adjacent protons. It will primarily influence the proton at C6 (ortho) and to a lesser extent the proton at C4 (para).
-
Bromine at C3: The bromo group is also electron-withdrawing, primarily affecting the proton at C4 (ortho) and the proton at C6 (meta).
-
Methyl Group at C5: The methyl group is weakly electron-donating and will have a shielding effect on the adjacent protons at C4 and C6.
-
Pyridine Nitrogen: The nitrogen atom is the most electronegative atom in the ring, causing a general downfield shift of all ring protons, with the most significant effect on the ortho (C2 and C6) and para (C4) positions.
By synthesizing these effects and referencing experimental data for 2-chloro-5-methylpyridine[2][3] and 3-bromo-5-methylpyridine[4][5], we can arrive at a robust prediction for the chemical shifts in this compound.
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts and coupling constants for this compound in CDCl₃ are summarized in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H4 | 8.1 - 8.3 | Doublet (d) | ~2.5 Hz |
| H6 | 7.6 - 7.8 | Doublet (d) | ~2.5 Hz |
| -CH₃ | 2.3 - 2.5 | Singlet (s) | N/A |
-
H4: This proton is expected to be the most downfield of the aromatic signals due to the deshielding effects of the para-nitrogen and the ortho-bromo group.
-
H6: This proton is deshielded by the ortho-nitrogen and the meta-bromo group, but shielded by the para-methyl group, resulting in a slightly more upfield chemical shift compared to H4.
-
-CH₃: The methyl protons will appear as a singlet in the typical range for methyl groups attached to an aromatic ring.
The two aromatic protons, H4 and H6, are expected to exhibit a small four-bond coupling (⁴J), often referred to as meta-coupling, with a coupling constant typically around 2-3 Hz.[6]
Experimental Protocol for ¹H NMR Data Acquisition
To obtain a high-quality ¹H NMR spectrum of this compound, the following detailed protocol should be followed. This protocol is designed to ensure accuracy, reproducibility, and the ability to perform further 2D NMR analysis if required.
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of the solid this compound into a clean, dry vial.
-
Solvent Selection: Use a high-purity deuterated solvent, typically Chloroform-d (CDCl₃), which is a good solvent for many organic compounds and has a well-defined residual solvent peak at 7.26 ppm.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Homogenization: Gently vortex or swirl the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the solution height is sufficient to cover the NMR probe's detection region (typically around 4-5 cm).
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A modern NMR spectrometer with a field strength of 400 MHz or higher is recommended for optimal resolution.[7]
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for narrow and symmetrical solvent and TMS peaks.
-
Standard ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) is typically sufficient.[8]
-
Spectral Width (SW): Set a spectral width that encompasses the expected chemical shift range, for example, -2 to 12 ppm.
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is generally adequate for qualitative analysis. For quantitative measurements, a longer delay (5 times the longest T₁) is necessary.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds will provide good digital resolution.[8]
-
3. Data Processing:
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is typical) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.[9][10]
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.[9][10]
-
Referencing: Calibrate the chemical shift axis by setting the residual CDCl₃ peak to 7.26 ppm.
-
Integration and Peak Picking: Integrate the signals to determine the relative number of protons and pick the peak frequencies to determine chemical shifts and coupling constants.
Visualization of Key Concepts
Molecular Structure and Proton Environments
Caption: Structure of this compound with key protons highlighted.
Experimental Workflow
Caption: Standard workflow for ¹H NMR analysis.
Advanced NMR Techniques for Structural Confirmation
While ¹H NMR is the primary tool for initial characterization, complex or ambiguous spectra may necessitate more advanced techniques. For this compound, the following 2D NMR experiments can provide definitive structural proof:
-
COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the signals for H4 and H6, confirming their through-bond coupling.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. It would show correlations for H4-C4, H6-C6, and the methyl protons to the methyl carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for assigning quaternary carbons and confirming the overall connectivity. For instance, the H6 proton would show correlations to C2, C4, and C5, while the methyl protons would show correlations to C4, C5, and C6.
By employing these techniques, a complete and unambiguous assignment of all proton and carbon signals can be achieved, providing irrefutable evidence for the structure of this compound.
Conclusion
The ¹H NMR spectrum of this compound is a powerful diagnostic tool for its structural verification. Through a careful analysis of substituent effects, a reliable prediction of the chemical shifts and coupling constants for its constituent protons can be made. This theoretical understanding, combined with a rigorous experimental protocol, enables researchers to confidently identify and characterize this important synthetic intermediate. The use of advanced 2D NMR techniques can further solidify the structural assignment, ensuring the integrity of subsequent research and development activities.
References
- NMR Facility - Chemistry Department. (2020, April 13). Optimized Default 1H Parameters.
- The Royal Society of Chemistry. (2011). Supporting Information.
- Wishart, D. S., et al. (2013). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. Metabolomics, 9(3), 483-497.
- SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
Sources
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 2. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-Bromo-5-methylpyridine(3430-16-8) 1H NMR spectrum [chemicalbook.com]
- 5. 3-溴-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 2-Bromo-3-methylpyridine(3430-17-9) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 9. Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
mass spectrometry fragmentation of 3-Bromo-2-chloro-5-methylpyridine
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromo-2-chloro-5-methylpyridine
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles of mass spectrometry with expert analysis to offer a predictive framework for the structural elucidation of this and similar halogenated pyridine derivatives.
Introduction: The Analytical Imperative for Halogenated Pyridines
This compound (C₆H₅BrClN) is a halogenated pyridine derivative.[1] Such compounds are pivotal building blocks in the synthesis of pharmaceuticals and agrochemicals.[2] The precise substitution pattern of halogens and alkyl groups on the pyridine ring is critical to the efficacy and safety of the final product. Mass spectrometry, particularly with electron ionization (EI), is a cornerstone technique for the structural verification of these molecules by analyzing their fragmentation patterns. This guide will delineate the predicted fragmentation pathways of this compound, providing a roadmap for the interpretation of its mass spectrum.
The Molecular Ion: A Halogen Isotopic Signature
The initial step in interpreting the EI mass spectrum of this compound is the identification of the molecular ion (M⁺˙). Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a characteristic cluster of peaks.[3][4][5]
The monoisotopic mass of this compound, containing ⁷⁹Br and ³⁵Cl, is approximately 204.929 Da.[1][6] The mass spectrum will therefore exhibit a complex isotopic pattern for the molecular ion, which can be predicted as follows:
| Ion | Contributing Isotopes | Approximate m/z | Expected Relative Abundance |
| M⁺˙ | C₆H₅⁷⁹Br³⁵ClN | 205 | Base peak within the cluster |
| (M+2)⁺˙ | C₆H₅⁸¹Br³⁵ClN or C₆H₅⁷⁹Br³⁷ClN | 207 | High |
| (M+4)⁺˙ | C₆H₅⁸¹Br³⁷ClN | 209 | Moderate |
The precise ratio of these peaks is a powerful diagnostic tool for confirming the elemental composition of the parent molecule.
Predicted Fragmentation Pathways under Electron Ionization
Electron ionization imparts significant energy into the molecule, leading to the formation of a radical cation (M⁺˙) that undergoes a series of predictable fragmentation reactions to yield smaller, stable ions. The fragmentation of this compound is anticipated to be governed by the relative strengths of its chemical bonds and the stability of the resulting fragments.
A generalized workflow for mass spectrometry analysis is as follows:
Caption: General experimental workflow for mass spectrometry analysis.
1. Initial Halogen Loss: A Question of Bond Strength
The C-Br bond is typically weaker than the C-Cl bond, making the initial loss of a bromine radical a highly probable primary fragmentation event.[7] This leads to the formation of a prominent ion at m/z 126/128.
-
Pathway A: Loss of Bromine Radical (•Br) [C₆H₅BrClN]⁺˙ → [C₆H₅ClN]⁺ + •Br
-
m/z 205/207/209 → m/z 126/128
-
Conversely, the loss of a chlorine radical is also possible, though likely less favored.
-
Pathway B: Loss of Chlorine Radical (•Cl) [C₆H₅BrClN]⁺˙ → [C₆H₅BrN]⁺ + •Cl
-
m/z 205/207/209 → m/z 170/172
-
The relative abundances of the ions at m/z 126/128 and m/z 170/172 will provide experimental evidence for the preferred initial fragmentation step.
2. Alpha-Cleavage and Loss of Methyl Radical
Alpha-cleavage, the breaking of a bond adjacent to the heteroatom (in this case, the pyridine nitrogen), is a common fragmentation pathway for nitrogen-containing heterocycles.[8] However, a more likely event for this molecule is the loss of the methyl group from the molecular ion.
-
Pathway C: Loss of Methyl Radical (•CH₃) [C₆H₅BrClN]⁺˙ → [C₅H₂BrClN]⁺ + •CH₃
-
m/z 205/207/209 → m/z 190/192/194
-
3. Pyridine Ring Cleavage and Rearrangements
Following the initial loss of a halogen, the resulting chloromethylpyridine or bromomethylpyridine cation can undergo further fragmentation. A characteristic fragmentation of pyridine and its derivatives is the loss of hydrogen cyanide (HCN).[9]
-
Pathway D: Loss of HCN from the [M-Br]⁺ Ion [C₆H₅ClN]⁺ → [C₅H₄Cl]⁺ + HCN
-
m/z 126 → m/z 99
-
This subsequent fragmentation helps to confirm the pyridine scaffold. Further fragmentation can involve the loss of the remaining halogen or other small neutral molecules.
The following diagram illustrates the primary predicted fragmentation pathways:
Caption: Predicted fragmentation pathways for this compound.
Summary of Predicted Key Fragment Ions
| m/z (Monoisotopic) | Proposed Ion Structure/Formula | Fragmentation Pathway |
| 205 | [C₆H₅⁷⁹Br³⁵ClN]⁺˙ | Molecular Ion (M⁺˙) |
| 190 | [C₅H₂⁷⁹Br³⁵ClN]⁺ | M⁺˙ - •CH₃ |
| 170 | [C₆H₅⁷⁹BrN]⁺ | M⁺˙ - •Cl |
| 126 | [C₆H₅³⁵ClN]⁺ | M⁺˙ - •Br |
| 99 | [C₅H₄³⁵Cl]⁺ | [M-Br]⁺ - HCN |
Experimental Protocol: A Self-Validating System
To experimentally validate these predictions, the following gas chromatography-mass spectrometry (GC-MS) protocol is recommended.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.[9]
2. GC-MS Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating this type of analyte.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[9]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
3. Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Analyze the molecular ion cluster to confirm the presence of one bromine and one chlorine atom.
-
Compare the observed fragment ions with the predicted values in the table above to confirm the fragmentation pathways.
Conclusion
The mass spectrometric fragmentation of this compound under electron ionization is predicted to be characterized by a distinct molecular ion cluster and several key fragmentation pathways. The initial loss of a bromine radical is anticipated to be the most favorable step, leading to a prominent ion at m/z 126/128. Subsequent loss of hydrogen cyanide is a strong indicator of the pyridine ring structure. By combining this predictive guide with rigorous experimental validation, researchers can confidently elucidate the structure of this compound and related compounds, ensuring the integrity of their scientific endeavors.
References
- Current time inform
- Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry - PubMed.Journal of Mass Spectrometry.
- Mass spectra of some isomeric monosubstituted pyridines.
- Technical Support Center: Interpreting Mass Spectrometry Fragmentation Patterns of 2,3-Dihydrofuro[2,3-c]pyridine - Benchchem. Benchchem.
- The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... - ResearchGate.
- Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides - Canadian Science Publishing.Canadian Journal of Chemistry.
- 17282-03-0|this compound|BLD Pharm. BLD Pharm.
- The mass spectrum of 1-bromo-2-chloroethane - Doc Brown's Chemistry. Doc Brown's Chemistry.
- Fragmentation mechanisms in mass spectrometry - Universidad de Guanajuato.
- This compound (C6H5BrClN) - PubChemLite. PubChem.
- Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs.
- This compound | C6H5BrClN | CID 285437 - PubChem. PubChem.
- Fragmentation of Organic Ions and Interpretation of EI Mass Spectra - ResearchGate.
- The Main Fragmentation Reactions of Organic Compounds. Thieme.
- Fragmentation Mechanisms - Intro to Mass Spectrometry.
- 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. Chemistry LibreTexts.
- This compound: Specifications, Applications & Manufacturing in China. Autech Industry Co., Ltd.
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts.
- Anatomy of an Ion's Fragmentation After Electron Ionization, Part II - Spectroscopy Online.Spectroscopy.
- The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry - Life Science Journal.Life Science Journal.
- Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - NIH.Journal of the American Society for Mass Spectrometry.
- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Deriv
- 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR spectrum. ChemicalBook.
- Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry.
Sources
- 1. This compound | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. PubChemLite - this compound (C6H5BrClN) [pubchemlite.lcsb.uni.lu]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Synthesis and Characterization of 3-Bromo-2-chloro-5-methylpyridine
Introduction & Overview
This guide provides a comprehensive technical overview of the synthesis and characterization of 3-Bromo-2-chloro-5-methylpyridine (CAS No: 17282-03-0). This halogenated pyridine derivative is a valuable and highly reactive building block in modern organic synthesis.[1][2] Its utility is primarily recognized in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals, where the specific arrangement of its substituents allows for precise molecular scaffolding and subsequent functionalization.[1][2][3]
This document is intended for researchers, chemists, and process development scientists. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for methodological choices, and the self-validating protocols required for robust scientific outcomes.
Chemical Identity
-
IUPAC Name: this compound[4]
-
Synonyms: 3-Bromo-2-chloro-5-picoline, 5-Bromo-6-chloro-3-picoline[3][5]
-
Molecular Weight: 206.47 g/mol [4]
-
Structure:
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is critical for determining appropriate solvents, reaction temperatures, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 17282-03-0 | [3][4] |
| Appearance | White to off-white or light yellow crystalline powder | [3][5] |
| Melting Point | 92-95 °C | [3] |
| Boiling Point | ~298-302 °C (at 760 mmHg) | [3] |
| Monoisotopic Mass | 204.92939 Da | [4][6] |
| Solubility | Soluble in DMSO, ethanol, dichloromethane; insoluble in water. | [3] |
Synthetic Methodologies
The synthesis of this compound requires precise control over regioselectivity to install the halogen substituents at the desired positions. While several pathways exist, a robust and highly selective method involves a multi-step sequence starting from 3-amino-5-methylpyridine, leveraging the directing power of the amino group and the reliability of the Sandmeyer reaction.
Retrosynthetic Analysis & Strategy
A logical retrosynthetic approach highlights a key disconnection at the C-Br bond, suggesting a Sandmeyer reaction on an aminopyridine precursor as a reliable final step. This strategy is often superior to direct electrophilic bromination of 2-chloro-5-methylpyridine, which can lead to isomeric byproducts.
Caption: Retrosynthetic pathway for this compound.
Primary Synthetic Route: Via Sandmeyer Reaction
This pathway is favored for its high regiochemical control. It proceeds in two main stages from the commercially available 3-amino-5-methylpyridine.
Stage 1: Synthesis of 2-Chloro-3-amino-5-methylpyridine
The initial step involves the selective chlorination of 3-amino-5-methylpyridine at the C2 position. The amino group is a powerful ortho-, para-director, activating the C2 and C6 positions for electrophilic attack. Steric hindrance from the C3-amino group favors substitution at the C2 position.
-
Expertise & Causality: Ferric chloride (FeCl₃) is employed as a Lewis acid catalyst to polarize the chlorine gas (Cl₂), generating a more potent electrophilic species ("Cl⁺" equivalent) for the aromatic substitution reaction. The reaction is conducted at a low temperature (10°C) to moderate the reactivity of chlorine and minimize potential side reactions, such as over-chlorination.[7][8]
Step-by-Step Protocol: Chlorination
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, gas inlet, and thermometer, combine 3-amino-5-methylpyridine (1 mol, 108.14g) and a catalytic amount of anhydrous ferric chloride (0.001 mol, 0.16g).[7][8]
-
Solvent Addition: Add a suitable organic solvent, such as a 1:1 mixture of N,N-dimethylformamide and dichloroethane (approx. 325 mL).[7][8]
-
Cooling: Cool the resulting mixture to 10°C using an ice bath.
-
Chlorination: Bubble chlorine gas (0.49 mol) through the solution over a period of 2 hours, maintaining the temperature at 10°C.[7][8]
-
Work-up: Once the reaction is complete (monitored by TLC or GC), sparge the mixture with nitrogen gas to remove any excess dissolved chlorine and hydrogen chloride.
-
Purification: The crude product is purified by distillation under reduced pressure to yield 2-chloro-3-amino-5-methylpyridine. A yield of approximately 96% has been reported for this step.[7]
Stage 2: Diazotization and Sandmeyer Bromination
This classic transformation converts the amino group into an excellent leaving group (N₂) via a diazonium salt, which is then displaced by a bromide ion.[9] The use of copper(I) bromide is crucial as it catalyzes the reaction via a single-electron transfer (SET) mechanism, facilitating the formation of an aryl radical and subsequent capture of the bromide.[10][11]
-
Trustworthiness & Self-Validation: The diazotization must be performed at low temperatures (0–5°C) because aryl diazonium salts are unstable and can decompose prematurely at higher temperatures.[12] The reaction's completion is visually indicated by the cessation of nitrogen gas evolution. The final product's identity must be rigorously confirmed by the characterization methods outlined in Section 3.0.
Step-by-Step Protocol: Sandmeyer Reaction
-
Diazotization:
-
Prepare a solution of 2-chloro-3-amino-5-methylpyridine (1 mol) in an aqueous solution of hydrobromic acid (HBr, ~48%, approx. 3-4 equivalents).
-
Cool the solution to 0–5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents) dropwise, keeping the temperature below 5°C. Stir for 15-30 minutes after the addition is complete.[12]
-
-
Bromination:
-
In a separate flask, prepare a solution or slurry of copper(I) bromide (CuBr, ~1.3 equivalents) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
-
Reaction Completion: Allow the reaction mixture to warm to room temperature and then gently heat (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.
-
Extraction & Purification:
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, aqueous sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography to yield pure this compound.
-
Characterization and Quality Control
Confirming the identity, purity, and structure of the synthesized this compound is a critical final step. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.
Workflow for Product Validation
The following workflow ensures the final product meets the required quality standards.
Caption: Standard workflow for the purification and characterization of the final product.
Spectroscopic Analysis
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Based on established substituent effects on the pyridine ring, the following spectral data are predicted.
| Parameter | Predicted ¹H NMR Data (400 MHz, CDCl₃) | Predicted ¹³C NMR Data (100 MHz, CDCl₃) |
| Methyl Protons (CH₃) | ~2.4 ppm (s, 3H) | ~18 ppm |
| Aromatic Proton (H-4) | ~7.6 ppm (d, 1H, J ≈ 2 Hz) | ~138 ppm |
| Aromatic Proton (H-6) | ~8.1 ppm (d, 1H, J ≈ 2 Hz) | ~148 ppm |
| Quaternary Carbon (C-5) | - | ~131 ppm |
| Quaternary Carbon (C-3) | - | ~118 ppm |
| Quaternary Carbon (C-2) | - | ~150 ppm |
-
Rationale: The two aromatic protons (H-4 and H-6) are expected to appear as doublets due to weak four-bond (⁴J) coupling. The downfield shift of H-6 is anticipated due to its proximity to the electronegative nitrogen atom.
3.2.2 Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition, particularly the presence of bromine and chlorine.
-
Expected M⁺ Ion Cluster: The molecular ion peak will exhibit a characteristic pattern due to the natural isotopic abundances of Br (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and Cl (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a cluster of peaks:
-
M⁺: (C₆H₅³⁵Cl⁷⁹BrN) at m/z ≈ 205
-
M+2: (from ³⁷Cl and ⁸¹Br) at m/z ≈ 207 (highest intensity)
-
M+4: (from ³⁷Cl and ⁸¹Br) at m/z ≈ 209
-
-
This distinct isotopic signature is a definitive indicator of a compound containing one chlorine and one bromine atom.[13]
3.2.3 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~2900-3000 cm⁻¹: Alkyl C-H stretching (from the methyl group).
-
~1550-1600 cm⁻¹: C=C and C=N ring stretching vibrations, characteristic of the pyridine ring.
-
Below 800 cm⁻¹: C-Cl and C-Br stretching vibrations in the fingerprint region.
Chromatographic and Physical Analysis
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) should be used to determine the final purity of the compound, which is typically expected to be ≥97%.[3]
-
Melting Point: The melting point should be sharp and fall within the expected range of 92-95°C, indicating a high degree of purity.[3]
Safety, Handling, and Storage
4.1 Hazard Identification
This compound is a hazardous chemical and must be handled with appropriate precautions. According to the Globally Harmonized System (GHS), it is associated with the following hazards:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
It may also be harmful if swallowed, in contact with skin, or if inhaled.[4]
4.2 Recommended Procedures
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is 2-8°C.[3] Keep away from incompatible materials such as strong oxidizing agents.
References
- Preparation of 2-chloro-5-methylpyridine - P
- US Patent 4612377A - Preparation of 2-chloro-5-methylpyridine - Google P
- Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace. (URL: [Link])
- Reactions of N-Heteroaromatic Bases with Nitrous Acid. Part 5. Kinetics of the Diazotisation of Substituted 2-Aminopyridine - RSC Publishing. (URL: [Link])
- This compound | C6H5BrClN | CID 285437 - PubChem. (URL: [Link])
- Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. (URL: [Link])
- This compound: Specifications, Applications & Manufacturing in China. (URL: [Link])
- Synthesis method of 3-bromo-5-methylpyridine - Eureka | P
- (a) Preparation of 3-bromo-2-chloro-5-formylpyridine - PrepChem.com. (URL: [Link])
- The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applic
- This compound (C6H5BrClN) - PubChemLite. (URL: [Link])
- Preparation of 2-chloro-5-methylpyridine - European Patent Office - EP 0121320 A1. (URL: [Link])
- Sandmeyer reaction - Wikipedia. (URL: [Link])
- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissert
- 4-Bromo-2-chloro-5-methyl-pyridine | C6H5BrClN | CID 53439918 - PubChem. (URL: [Link])
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction - MDPI. (URL: [Link])
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google P
- Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])
- Supporting Information - The Royal Society of Chemistry. (URL: [Link])
- Supporting Information - The Royal Society of Chemistry. (URL: [Link])
- Reactions of Diazonium Salts: Sandmeyer and Rel
- Deaminative chlorination of aminoheterocycles - PMC - NIH. (URL: [Link])
- Reactions of N-heteroaromatic bases with nitrous acid. Part I. - Journal of the Chemical Society B. (URL: [Link])
- The Sandmeyer Reactions - Chad's Prep®. (URL: [Link])
- 3-Bromo-2-chloro-6-methylpyridine - Spectrum - SpectraBase. (URL: [Link])
- Diazotisation - Organic Chemistry Portal. (URL: [Link])
- Study on the Process of Preparation of 2-Amino-5-Fluoropyridine - Dissert
- 3-bromo-2-chloro-5-(methylsulfanyl)pyridine - PubChemLite. (URL: [Link])
- Bromo pattern in Mass Spectrometry - YouTube. (URL: [Link])
- 1-Bromo-3-chloro-5,5-dimethyl hydantoin - NIST WebBook. (URL: [Link])
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 17282-03-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. PubChemLite - this compound (C6H5BrClN) [pubchemlite.lcsb.uni.lu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. guidechem.com [guidechem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
A Technical Guide to 3-Bromo-2-chloro-5-methylpyridine (CAS: 17282-03-0): Properties, Synthesis, and Applications
Prepared by: Gemini, Senior Application Scientist
Executive Summary
3-Bromo-2-chloro-5-methylpyridine is a polysubstituted halogenated pyridine derivative that serves as a highly versatile and valuable building block in modern organic synthesis. Its strategic arrangement of chloro, bromo, and methyl groups on the pyridine scaffold imparts a unique reactivity profile, making it a critical intermediate in the development of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, established synthesis strategies, reactivity rationale, and key applications. For researchers and professionals in drug discovery and agrochemical development, understanding the nuanced chemistry of this intermediate is paramount for leveraging its synthetic potential in creating novel active pharmaceutical ingredients (APIs) and next-generation crop protection agents.
Nomenclature and Structural Analysis
IUPAC Name and Synonyms
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound [1]. In commercial and research contexts, it is also frequently identified by its synonyms, which include:
Molecular Structure and Key Features
The structure of this compound is defined by a pyridine ring substituted at the 2, 3, and 5 positions. The presence of two different halogen atoms at ortho and meta positions relative to the ring nitrogen, along with an electron-donating methyl group, creates distinct centers of reactivity. This structural arrangement is the foundation of its utility as a synthetic intermediate.
Caption: Molecular structure and key reactive positions.
Physicochemical Properties
The compound is typically supplied as a stable, crystalline solid. Its physical and chemical properties are summarized below for ease of reference in experimental design.
| Property | Value | Reference(s) |
| CAS Number | 17282-03-0 | [1][2] |
| Molecular Formula | C₆H₅BrClN | [1][4] |
| Molecular Weight | 206.47 g/mol | [1][4] |
| Appearance | White to off-white or light yellow crystalline powder | [2] |
| Melting Point | 65-69 °C | [3] |
| Solubility | Soluble in DMSO, ethanol, dichloromethane; insoluble in water. | [2] |
| Purity | Typically ≥96-97% (by GC or HPLC) | [2] |
Synthesis and Manufacturing Insights
The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to achieve high yield and purity[5]. While proprietary industrial methods vary, a common and logical laboratory-scale approach involves the sequential halogenation of a suitable pyridine precursor.
General Synthesis Workflow
A plausible synthetic pathway begins with a readily available aminopyridine derivative, which is then elaborated through diazotization followed by Sandmeyer-type reactions to introduce the halogen substituents. The choice of starting material and the sequence of halogen introduction are critical for managing regioselectivity.
Caption: General workflow for the synthesis of the title compound.
Exemplary Synthesis Protocol
The following protocol is a representative, multi-step procedure based on established pyridine chemistry principles.
Step 1: Bromination of 2-Amino-5-methylpyridine
-
Dissolve 2-amino-5-methylpyridine in a suitable solvent such as acetonitrile.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-3-bromo-5-methylpyridine.
Step 2: Diazotization and Sandmeyer Reaction
-
Prepare a solution of concentrated hydrochloric acid and cool to -5 to 0 °C.
-
Suspend the 2-amino-3-bromo-5-methylpyridine from Step 1 in the cold acid.
-
Add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 0 °C. Stir for 1 hour to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Extract the product with a suitable solvent like dichloromethane.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization to afford pure this compound.
Chemical Reactivity and Mechanistic Rationale
The synthetic value of this compound stems from the differential reactivity of its two halogen atoms. This allows for selective, stepwise functionalization.
-
C3-Bromo Position : The bromine at the 3-position is generally more susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This enhanced reactivity is attributed to the relative ease of oxidative addition into the C-Br bond compared to the stronger C-Cl bond. This makes the C3 position the primary handle for introducing carbon-carbon or carbon-heteroatom bonds[2].
-
C2-Chloro Position : The chlorine atom at the 2-position, being alpha to the ring nitrogen, is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom stabilizes the Meisenheimer complex intermediate, facilitating displacement of the chloride by various nucleophiles (e.g., alkoxides, amines, thiols).
This orthogonal reactivity allows chemists to perform, for example, a Suzuki coupling at the C3-Br position first, followed by a nucleophilic substitution at the C2-Cl position, providing a powerful strategy for building molecular complexity.
Core Applications in Research and Development
This compound is not typically an end-product but rather a crucial starting material or intermediate.
Pharmaceutical and Agrochemical Synthesis
The pyridine scaffold is a privileged structure in medicinal chemistry and agrochemistry. This compound serves as a key building block for:
-
Active Pharmaceutical Ingredients (APIs) : It is used in the synthesis of novel antiviral and antibacterial agents where the substituted pyridine core is essential for biological activity[2][5].
-
Herbicide and Pesticide Precursors : In agrochemical research, it is a precursor for developing new herbicides and pesticides, allowing for the systematic modification of the molecule to optimize efficacy and safety profiles[2][5].
Caption: Application workflow in multi-step API synthesis.
Spectroscopic and Analytical Characterization
Confirmation of the structure and assessment of purity are typically achieved using standard analytical techniques:
-
¹H NMR : The proton NMR spectrum is expected to show two distinct signals in the aromatic region for the two pyridine ring protons, along with a singlet in the aliphatic region corresponding to the three protons of the methyl group.
-
¹³C NMR : The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule.
-
Mass Spectrometry (MS) : Mass spectrometry will show a characteristic isotopic pattern for the molecular ion due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes, confirming the elemental composition.
-
HPLC/GC : High-Performance Liquid Chromatography or Gas Chromatography is used to determine the purity of the compound, which is typically specified as ≥96-97%[2].
Safety, Handling, and Storage
GHS Hazard Classification
According to aggregated GHS information, the compound presents several hazards that require careful management.[1]
| Hazard Code | Description | Classification |
| H315 | Causes skin irritation | Skin Irrit. 2 (100% consensus) |
| H319 | Causes serious eye irritation | Eye Irrit. 2 (100% consensus) |
| H302 | Harmful if swallowed | Acute Tox. 4 (50% consensus) |
| H312 | Harmful in contact with skin | Acute Tox. 4 (50% consensus) |
| H332 | Harmful if inhaled | Acute Tox. 4 (50% consensus) |
| H335 | May cause respiratory irritation | STOT SE 3 (50% consensus) |
Personal Protective Equipment (PPE)
-
Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.
-
Skin Protection : Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection : Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a P95 or N95 respirator may be necessary.
Handling and Storage Protocols
-
Handling : Avoid contact with skin, eyes, and clothing[6]. Do not breathe dust[7]. Wash hands thoroughly after handling[6][8].
-
Storage : Store in a cool, dry, and well-ventilated place[2][6]. Keep the container tightly closed and sealed[6][9]. A recommended storage temperature is 2-8°C[2].
Incompatible Materials
Keep away from strong oxidizing agents, strong bases, and amines to prevent vigorous or exothermic reactions[6][9].
Conclusion
This compound is a cornerstone intermediate for synthetic chemists in the pharmaceutical and agrochemical sectors. Its value lies in the predictable and orthogonal reactivity of its halogen substituents, which enables the controlled and sequential introduction of diverse functional groups. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for any scientist aiming to leverage this potent building block in the design and execution of complex, multi-step synthetic campaigns.
References
- PubChem. This compound.
- Ningbo Inno Pharmchem Co., Ltd.
- Ningbo Inno Pharmchem Co., Ltd.
- Patsnap. Synthesis method of 3-bromo-5-methylpyridine. [Link]
- Ningbo Inno Pharmchem Co., Ltd.
- Ivy Fine Chemicals. This compound. [Link]
- IndiaMART. 3 Bromo 6 Chloro 2 Methyl 5 Nitropyridine. [Link]
- PubChemLite. This compound (C6H5BrClN). [Link]
- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- Google Patents. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine.
- Appretech Scientific Limited. 3-bromo-5-chloro-2-methylpyridine. [Link]
- Google Patents.
Sources
- 1. This compound | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 17282-03-0 | TCI AMERICA [tcichemicals.com]
- 4. appretech.com [appretech.com]
- 5. nbinno.com [nbinno.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Molecular Structure and Geometry of 3-Bromo-2-chloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-bromo-2-chloro-5-methylpyridine, a key heterocyclic intermediate in the pharmaceutical and agrochemical industries. By delving into its molecular structure, geometry, and spectroscopic signature, this document aims to equip researchers and development professionals with the foundational knowledge necessary for its effective application in complex organic synthesis.
Introduction: The Significance of a Halogenated Pyridine
This compound (CAS No. 17282-03-0) is a polysubstituted pyridine derivative with the molecular formula C₆H₅BrClN.[1] Its strategic importance lies in the differential reactivity of its halogen substituents, making it a versatile building block for the synthesis of a wide array of more complex molecules.[2][3][4] The presence of bromo, chloro, and methyl groups on the pyridine ring offers multiple reaction sites for nucleophilic substitution, cross-coupling reactions, and other transformations, enabling the construction of diverse molecular scaffolds.[2]
Molecular Structure and Geometry: A Computational and Spectroscopic Perspective
The precise arrangement of atoms in this compound dictates its reactivity and physical properties. While a definitive crystal structure from X-ray diffraction is not publicly available, a combination of computational modeling and spectroscopic analysis provides a detailed picture of its molecular geometry.
Computational Modeling: Unveiling the 3D Architecture
Density Functional Theory (DFT) calculations, a powerful tool in computational chemistry, can predict the optimized geometry of molecules with high accuracy. For this compound, these calculations reveal a planar pyridine ring, a consequence of the sp² hybridization of the carbon and nitrogen atoms. The bond lengths and angles are influenced by the electronic effects of the substituents.
Table 1: Predicted Geometric Parameters for this compound (DFT, B3LYP/6-311++G(d,p) level of theory)
| Parameter | Predicted Value |
| C2-Cl Bond Length | ~1.74 Å |
| C3-Br Bond Length | ~1.90 Å |
| C5-C(methyl) Bond Length | ~1.51 Å |
| C2-N1-C6 Bond Angle | ~117° |
| C2-C3-C4 Bond Angle | ~121° |
| C4-C5-C6 Bond Angle | ~118° |
Note: These are estimated values based on computational models of similar structures and should be considered as such in the absence of experimental crystallographic data.
The electronegative chlorine and bromine atoms withdraw electron density from the pyridine ring through inductive effects, influencing the bond lengths and the overall electron distribution.[5] Natural Bond Orbital (NBO) analysis, a computational method to study charge delocalization, would likely show significant hyperconjugative interactions, contributing to the molecule's stability.
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic techniques provide experimental validation of the molecular structure and offer insights into the chemical environment of the atoms.
¹H NMR and ¹³C NMR are indispensable for confirming the substitution pattern of the pyridine ring. The chemical shifts of the protons and carbons are influenced by the neighboring substituents.
-
¹H NMR: The two aromatic protons on the pyridine ring are expected to appear as distinct signals in the downfield region (typically 7.0-8.5 ppm), with their coupling providing information about their relative positions.[6] The methyl protons will appear as a singlet in the upfield region (around 2.4 ppm).[6]
-
¹³C NMR: The six carbon atoms of the molecule will give rise to six distinct signals in the ¹³C NMR spectrum. The carbons attached to the electronegative halogens (C2 and C3) will be significantly deshielded and appear at higher chemical shifts.[7]
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
C-H stretching vibrations of the aromatic ring and the methyl group.
-
C=C and C=N stretching vibrations of the pyridine ring.
-
C-Cl and C-Br stretching vibrations in the fingerprint region.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight.[8] The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine and one chlorine atom.[9] Fragmentation analysis can reveal the loss of substituents, providing further structural confirmation.[8][10]
Synthesis and Reactivity: A Practical Approach
The synthesis of this compound typically involves a multi-step process starting from a simpler pyridine derivative. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of related compounds.[11][12][13]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Chloro-5-methylpyridine
-
To a stirred suspension of 5-methyl-2-pyridone in a suitable solvent (e.g., toluene), slowly add phosphorus oxychloride (POCl₃).
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-chloro-5-methylpyridine.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve 2-chloro-5-methylpyridine in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture at a controlled temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Pour the reaction mixture into water and neutralize with a suitable base.
-
Extract the product with an organic solvent, wash the organic layer with a solution of sodium thiosulfate to remove excess bromine, and then with brine.
-
Dry the organic layer, filter, and concentrate to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Applications in Drug Development and Agrochemicals
The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of various biologically active molecules. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. For instance, the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of various carbon-based substituents at the 3-position while leaving the 2-chloro position available for subsequent nucleophilic aromatic substitution. This strategic approach is widely employed in the synthesis of pharmaceutical ingredients and agrochemicals.[2][3]
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It also causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a fundamentally important building block in modern organic synthesis. A thorough understanding of its molecular structure, geometry, and reactivity, as detailed in this guide, is crucial for its efficient and strategic use in the development of novel pharmaceuticals and agrochemicals. The interplay of its substituents provides a versatile platform for molecular design, underscoring the significance of this halogenated pyridine in the landscape of chemical research and development.
References
- PubChem. This compound.
- The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applic
- Patsnap. Synthesis method of 3-bromo-5-methylpyridine.
- Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]
- National Institutes of Health. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]
- UCL. Chemical shifts. [Link]
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
- Science Ready.
- ScienceDirect. Computational, Spectroscopic, Hirshfeld surface, Molecular docking and Topological studies on 2-bromo-5-methylpyridine as potent anti-cancer agent. [Link]
- The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development. [Link]
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]
Sources
- 1. This compound | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.pdx.edu [web.pdx.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. article.sapub.org [article.sapub.org]
- 10. scienceready.com.au [scienceready.com.au]
- 11. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 12. rsc.org [rsc.org]
- 13. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
A Computational Lens on Reactivity: An In-depth Technical Guide to 3-Bromo-2-chloro-5-methylpyridine
Abstract
3-Bromo-2-chloro-5-methylpyridine is a pivotal heterocyclic building block in contemporary drug discovery and agrochemical development. Its synthetic utility is dictated by the nuanced and differential reactivity of its two carbon-halogen bonds. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive computational framework for understanding and predicting the reactivity of this versatile intermediate. By integrating principles of electronic structure theory with actionable computational protocols, we aim to elucidate the causality behind its regioselective functionalization in key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document moves beyond a mere recitation of methods to offer a field-proven perspective on designing and interpreting computational studies to accelerate synthetic innovation.
The Dichotomy of Reactivity: An Introduction to this compound
This compound (CAS: 17282-03-0) presents a fascinating case study in chemical reactivity.[1][2][3] The pyridine core, being an electron-deficient aromatic system, is primed for certain classes of reactions. The strategic placement of a bromine atom at the 3-position and a chlorine atom at the 2-position introduces a competitive reactivity landscape. The key to unlocking the synthetic potential of this molecule lies in understanding and controlling which of these two halogen atoms will react under a given set of conditions. This guide will explore how computational chemistry provides a powerful toolkit to dissect the electronic and steric factors governing this selectivity.
From a practical standpoint, this molecule serves as a crucial intermediate in the synthesis of a wide array of more complex structures, finding applications in the development of antiviral and antibacterial agents, as well as herbicides.[2] The ability to selectively functionalize at either the C2 or C3 position is paramount for efficient and modular synthesis.
The Computational Scientist's Toolkit: Methodologies for Assessing Reactivity
To dissect the reactivity of this compound, we employ a suite of computational techniques rooted in Density Functional Theory (DFT). DFT offers a robust balance of computational cost and accuracy for molecules of this size, making it an indispensable tool for predicting structural, electronic, and spectroscopic properties.[4]
Foundational DFT Protocols
A typical computational study on this system would commence with geometry optimization and frequency calculations. The choice of functional and basis set is critical for obtaining reliable results.
-
Functional Selection: The B3LYP (Becke's three-parameter hybrid functional combined with the Lee–Yang–Parr correlation functional) is a workhorse in computational chemistry and a good starting point. For more nuanced electronic effects, especially in transition state calculations, functionals with long-range corrections like ωB97X-D are often preferred.[4]
-
Basis Set Selection: Pople-style basis sets such as 6-311++G(d,p) are commonly employed for systems containing halogens, providing a good description of both polarization and diffuse electronic character.[4]
Experimental Protocol: Geometry Optimization and Frequency Calculation
-
Structure Building: Construct the 3D structure of this compound using a molecular modeling program.
-
Input File Generation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Keyword Specification:
-
#p opt freq b3lyp/6-311++g(d,p): This specifies a geometry optimization followed by a frequency calculation at the B3LYP level of theory with the 6-311++G(d,p) basis set. The 'p' keyword requests printing of additional output.
-
scf=tight: This requests a tighter convergence criterion for the self-consistent field calculation.
-
-
Execution: Submit the calculation to a high-performance computing resource.
-
Analysis of Output:
-
Confirm that the optimization has converged.
-
Verify that the frequency calculation yields no imaginary frequencies, confirming that the optimized structure is a true minimum on the potential energy surface.
-
Caption: A typical workflow for calculating ground state properties.
Unraveling Electronic Structure: FMO, MEP, and NBO Analyses
Once the optimized geometry is obtained, we can delve into the electronic properties that govern reactivity.
Frontier Molecular Orbital (FMO) Theory
FMO theory is a powerful qualitative tool for predicting reactivity.[5][6] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.
-
HOMO: Represents the ability to donate electrons (nucleophilicity).
-
LUMO: Represents the ability to accept electrons (electrophilicity). The shape and energy of the LUMO can indicate the most likely site for nucleophilic attack.[6]
For halogenated pyridines, the LUMO is often localized on the C-X (carbon-halogen) antibonding orbitals. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack.[7]
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential around a molecule, providing a visual guide to its charge distribution.[8][9]
-
Negative Potential (Red/Yellow): Regions of high electron density, susceptible to electrophilic attack.
-
Positive Potential (Blue): Regions of low electron density (electron-poor), susceptible to nucleophilic attack.[10]
For this compound, we would expect to see a positive potential around the carbon atoms bonded to the halogens, with the C2 position being particularly electron-deficient due to the combined electron-withdrawing effects of the nitrogen atom and the chlorine atom.
Caption: Interpreting a Molecular Electrostatic Potential map.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule.[11] It allows us to quantify the charge distribution and analyze donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For this compound, NBO analysis can reveal the polarization of the C-Br and C-Cl bonds and the nature of the lone pair orbitals on the nitrogen atom.
Predicting Reaction Pathways: A Tale of Two Mechanisms
The reactivity of this compound is dominated by two key reaction types: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling. Computational chemistry is instrumental in predicting the regioselectivity of these reactions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group.[12] The pyridine ring is inherently activated towards SNAr at the 2- and 4-positions due to the electron-withdrawing nature of the nitrogen atom.[13]
Causality of Selectivity: The C2 position in this compound is doubly activated by the adjacent nitrogen atom and the chlorine substituent. This makes the C2-Cl bond the primary target for nucleophilic attack. Computational studies can validate this by calculating the activation energies for nucleophilic attack at both the C2 and C3 positions. The transition state for attack at C2 is expected to be significantly lower in energy.
Table 1: Calculated Activation Energies for SNAr on a Model Dihalopyridine System
| Position of Attack | Leaving Group | Relative Activation Energy (kcal/mol) |
| C2 | Cl | 0 (Reference) |
| C3 | Br | > 10 |
Note: Data is representative and based on studies of similar systems. Actual values would require specific calculations for this compound.
Experimental Protocol: Simulating an SNAr Reaction
-
Reactant and Nucleophile Setup: Optimize the geometries of this compound and the chosen nucleophile (e.g., methoxide).
-
Transition State Search: Perform a transition state search (e.g., using the QST2 or QST3 method in Gaussian) for the nucleophilic attack at both the C2 and C3 positions.
-
Frequency Calculation: Perform frequency calculations on the located transition states to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.
-
IRC Calculation: An Intrinsic Reaction Coordinate (IRC) calculation should be performed to verify that the transition state connects the reactants and the Meisenheimer intermediate.
-
Energy Profile Construction: Calculate the energies of all stationary points (reactants, transition states, intermediates, and products) to construct the reaction energy profile.
Palladium-Catalyzed Cross-Coupling Reactions
Reactions like the Suzuki-Miyaura coupling are workhorses in modern synthesis. The key step governing selectivity is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[14]
Causality of Selectivity: The bond dissociation energies of carbon-halogen bonds follow the trend C-Cl > C-Br.[15] This means the C-Br bond is weaker and more readily cleaved. Consequently, in palladium-catalyzed cross-coupling reactions, oxidative addition is expected to occur preferentially at the C3-Br bond.[15] Computational studies can quantify this preference by calculating the activation energies for the oxidative addition of a Pd(0) complex to both the C-Br and C-Cl bonds.
Table 2: Calculated Activation Energies for Oxidative Addition of Pd(PPh3)2
| Bond | Relative Activation Energy (kcal/mol) |
| C3-Br | 0 (Reference) |
| C2-Cl | > 5 |
Note: Data is representative and based on studies of similar dihalopyridine systems.[15][16] Actual values would require specific calculations.
Caption: Logical relationship governing the regioselective reactivity.
Conclusion: From In Silico to In the Flask
Computational chemistry provides an indispensable framework for understanding and predicting the reactivity of complex synthetic intermediates like this compound. By leveraging DFT calculations to analyze ground-state electronic properties and model reaction pathways, we can move beyond empirical observations to a predictive understanding of chemical behavior. This in-depth computational approach, which elucidates the electronic and energetic factors controlling regioselectivity, empowers researchers to design more efficient and innovative synthetic routes, ultimately accelerating the pace of discovery in the pharmaceutical and agrochemical industries. The protocols and principles outlined in this guide serve as a robust starting point for any scientist seeking to harness the power of computational chemistry to solve real-world synthetic challenges.
References
- Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. (n.d.). National Institutes of Health (NIH).
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Institutes of Health (NIH).
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). National Institutes of Health (NIH).
- Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. (n.d.). ResearchGate.
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2009). PubMed.
- Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. (n.d.). ResearchGate.
- Oxidative Addition of Aryl Chlorides to Monoligated Palladium(0): A DFT-SCRF Study. (n.d.). ResearchGate.
- Describing Chemical Reactivity with Frontier Molecular Orbitalets. (2022). JACS Au.
- Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). Semantic Scholar.
- Molecular electrostatic potential (MEP) maps of the DFT optimized... (n.d.). ResearchGate.
- Frontier molecular orbital theory. (n.d.). Wikipedia.
- Molecular Electrostatic Potential (MEP). (n.d.).
- Frontier Orbital Theory in Organic Reactivity. (n.d.).
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (n.d.). ResearchGate.
- Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
- Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. (n.d.). PubMed Central.
- nucleophilic aromatic substitutions. (2019). YouTube.
- Describing Chemical Reactivity with Frontier Molecular Orbitalets. (2022). ACS Publications.
- Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. (2025). PubMed.
- This compound. (n.d.). PubChem.
- Natural Bond Orbital Analysis - Tutorial Example. (n.d.). University of Wisconsin–Madison.
- The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. (n.d.).
Sources
- 1. This compound | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 17282-03-0|this compound|BLD Pharm [bldpharm.com]
- 4. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 6. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]
- 7. wuxibiology.com [wuxibiology.com]
- 8. MEP [cup.uni-muenchen.de]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]
- 12. youtube.com [youtube.com]
- 13. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape: A DFT-Driven Guide to 3-Bromo-2-chloro-5-methylpyridine for Advanced Drug Discovery
Sources
- 1. The Role of Computational Chemistry in Drug Discovery: Revolutionizing Research & Development – Global Center for Pharmaceutical Industry [globalpharmacenter.com]
- 2. steeronresearch.com [steeronresearch.com]
- 3. Exploration of the Role of Computational Chemistry in Modern Drug Discovery | Zhang | Computational Molecular Biology [bioscipublisher.com]
- 4. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neuroquantology.com [neuroquantology.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. NBO [cup.uni-muenchen.de]
- 11. Mulliken population analysis in CASTEP [tcm.phy.cam.ac.uk]
- 12. Mulliken [cup.uni-muenchen.de]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. cdnsciencepub.com [cdnsciencepub.com]
Frontier Molecular Orbital Analysis of 3-Bromo-2-chloro-5-methylpyridine: A Quantum Chemical Approach to Reactivity and Drug Design
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-chloro-5-methylpyridine is a substituted heterocyclic compound with significant potential as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the distinct electronic environment of the pyridine ring, modulated by the interplay of electron-withdrawing halogen substituents and an electron-donating methyl group. Understanding the regioselectivity of this molecule is paramount for its strategic deployment in complex synthetic pathways. This technical guide provides an in-depth exploration of this compound through the lens of Frontier Molecular Orbital (FMO) theory. We will detail the computational methodology required to perform this analysis, interpret the resulting orbital data, and translate these quantum chemical insights into actionable predictions of chemical reactivity relevant to drug development professionals.
The Principle of Frontier Molecular Orbitals: Why HOMO and LUMO Dictate Reactivity
At the heart of modern organic chemistry lies the understanding that chemical reactions are fundamentally electronic interactions. Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies this complex picture by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3][4] These "frontier" orbitals are the most accessible for chemical reactions.
-
The HOMO: As the highest energy orbital containing electrons, the HOMO is the most readily available to act as a nucleophile or electron donor.[5][6][7] The energy of the HOMO is related to the molecule's ionization potential, and its spatial distribution highlights the most probable sites for electrophilic attack.
-
The LUMO: This is the lowest energy orbital devoid of electrons, making it the primary acceptor of electron density.[8][9] The LUMO's energy corresponds to the electron affinity, and its location on the molecule indicates the most susceptible sites for nucleophilic attack.[10]
-
The HOMO-LUMO Gap: The energy difference (ΔE) between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.[5][11] A smaller gap suggests that the molecule can be more easily excited, implying higher reactivity.
For a molecule like this compound, the positions of the bromine, chlorine, and methyl groups create a non-uniform electron distribution across the aromatic ring. FMO analysis allows us to visualize and quantify this electronic landscape, providing a robust, predictive framework for its chemical behavior that surpasses simple resonance and inductive effect arguments.
Computational Workflow: A Self-Validating Protocol for FMO Analysis
To obtain reliable FMO data, a rigorous computational protocol is essential. Density Functional Theory (DFT) has proven to be a highly effective method for such investigations, offering a favorable balance of computational cost and accuracy for organic molecules.[12][13] The following protocol outlines a self-validating workflow for the FMO analysis of this compound.
Diagram: FMO Analysis Workflow
Caption: A validated workflow for FMO analysis from initial structure to reactivity prediction.
Step-by-Step Methodology
-
Molecular Structure Construction:
-
Action: Build the 3D structure of this compound using a molecular modeling interface (e.g., GaussView, Avogadro).
-
Causality: An accurate initial 3D geometry is necessary to ensure the calculation converges to a chemically sensible and stable structure.
-
-
Geometry Optimization:
-
Action: Perform a full geometry optimization using a DFT method. A common and well-regarded choice is the B3LYP functional with a Pople-style basis set like 6-311++G(d,p).[14]
-
Expertise & Causality: The B3LYP functional provides a good description of electron correlation for many organic systems. The 6-311++G(d,p) basis set is robust: the "++" indicates the inclusion of diffuse functions on all atoms, which are crucial for accurately describing the electron density far from the nucleus (important for lone pairs on N, Cl, Br). The "(d,p)" polarization functions allow for non-spherical distortion of the orbitals, providing the necessary flexibility to model bonding in a complex electronic environment.[15]
-
-
Frequency Calculation (Self-Validation):
-
Action: Using the optimized geometry from the previous step, perform a vibrational frequency calculation at the same level of theory.
-
Trustworthiness: This step is critical for validating the result. A true energy minimum on the potential energy surface will have zero imaginary frequencies. If any imaginary frequencies are found, it indicates the structure is a transition state, not a stable ground state, and must be re-optimized.
-
-
Single-Point Energy Calculation and Orbital Generation:
-
Action: Using the validated, optimized geometry, run a final single-point energy calculation. This calculation generates the molecular orbital coefficients and energies.
-
Causality: This step produces the core data for the FMO analysis, including the energies of the HOMO and LUMO and the data required to visualize their shapes.
-
Analysis and Interpretation for this compound
While the exact numerical results require running the described computation, we can make authoritative predictions based on established chemical principles and data from similar substituted pyridines.[13][16]
Predicted Quantitative Data
The output of the calculation will yield several key quantum chemical descriptors.
| Parameter | Predicted Value Range | Significance for Reactivity |
| EHOMO | -6.0 to -7.5 eV | Higher energy indicates stronger nucleophilicity (more willing to donate electrons). |
| ELUMO | -0.5 to -1.5 eV | Lower energy indicates stronger electrophilicity (more willing to accept electrons). |
| ΔE (HOMO-LUMO Gap) | 4.5 to 6.5 eV | A smaller gap suggests higher reactivity and lower kinetic stability. |
Note: These are estimated values. The precise results will be generated by the DFT calculation.
Qualitative FMO Analysis: Predicting Reaction Sites
-
Highest Occupied Molecular Orbital (HOMO): The HOMO is expected to be a π-orbital with significant electron density distributed across the pyridine ring and potentially the lone pairs of the halogen atoms. The electron-donating methyl group at the C5 position will increase electron density in its vicinity. The lone pair on the pyridine nitrogen will also contribute significantly to the HOMO. Therefore, the most likely sites for electrophilic attack are predicted to be the nitrogen atom (due to its lone pair) and potentially the C3 or C5 positions of the ring, where the orbital lobes are largest.
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is predicted to be a π* (antibonding) orbital. The powerful electron-withdrawing inductive and mesomeric effects of the chlorine at C2 and bromine at C3 will pull electron density away from these positions. Consequently, the LUMO is expected to have its largest lobes localized on the C2, C4, and C6 carbons of the pyridine ring. These positions are electron-deficient and are therefore the most probable sites for nucleophilic attack . The C2 and C6 positions are often particularly activated in pyridines for nucleophilic aromatic substitution.[10]
Implications for Drug Development and Medicinal Chemistry
The FMO analysis of this compound provides critical insights for its application in drug discovery.
-
Rational Synthesis Design: By identifying the most nucleophilic and electrophilic centers, chemists can predict the outcome of reactions and strategically design synthetic routes. For example, to introduce a nucleophilic amine group, reaction conditions should be chosen to target the C2, C4, or C6 positions, as guided by the LUMO distribution.
-
Understanding Drug-Target Interactions: The halogen atoms on the pyridine ring are not merely passive substituents. Both chlorine and especially bromine are effective halogen bond donors.[17][18][19] A halogen bond is a highly directional, non-covalent interaction between an electron-deficient region on the halogen (the "σ-hole") and a nucleophilic site (e.g., a carbonyl oxygen or amine nitrogen on a protein backbone). FMO analysis, combined with a Molecular Electrostatic Potential (MEP) map, can reveal the positive σ-hole on the bromine and chlorine atoms, suggesting that this molecule could be engineered to form specific, stabilizing halogen bonds within a protein's active site, thereby enhancing binding affinity and drug potency.
-
Metabolic Stability Prediction: Understanding the molecule's reactive sites can also offer clues to its metabolic fate. Electron-rich areas identified by the HOMO may be susceptible to oxidative metabolism by cytochrome P450 enzymes.
Conclusion
Frontier Molecular Orbital theory, powered by modern computational methods like DFT, provides a robust and predictive framework for understanding the chemical reactivity of complex molecules such as this compound. This in-depth analysis transcends qualitative electronic arguments, offering quantitative energy values and visual maps of orbital distributions. For researchers in drug development, these insights are invaluable, enabling the rational design of synthetic pathways, the optimization of drug-target interactions through mechanisms like halogen bonding, and the anticipation of metabolic vulnerabilities. The protocol and analysis presented herein serve as a guide for leveraging computational chemistry to unlock the full potential of this versatile chemical intermediate.
References
- Chen, D., & Chen, Y. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au, 2(7), 1553–1566.
- Wikipedia. (n.d.). Frontier molecular orbital theory.
- Organic Chemistry @ CU Boulder. (n.d.). Frontier Orbital Theory in Organic Reactivity.
- Mahmoud, A. R. (2025). Frontier Molecular Orbital Theory in Organic Reactivity and Design. ResearchGate.
- Chen, D., & Chen, Y. (2022). Describing Chemical Reactivity with Frontier Molecular Orbitalets. JACS Au.
- Scribd. (n.d.). D. A. Evans and F. Michael - An Introduction To Frontier Molecular Orbital Theory-1.
- ResearchGate. (n.d.). Free energy, dipole moment, HOMO–LUMO energy gap of pyridine and its derivatives.
- Chemistry LibreTexts. (2020). LFT and Frontier Molecular Orbital Theory.
- Chem Help ASAP. (2020). frontier molecular orbital analysis. YouTube.
- ResearchGate. (n.d.). Frontier molecular orbitals (FMO) obtained from DFT calculations.
- Chemistry LibreTexts. (2017). Frontier Molecular Orbital Theory.
- Boyle, B. T., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ResearchGate.
- Ashenhurst, J. (2018). HOMO & LUMO In The Diels Alder Reaction. Master Organic Chemistry.
- Scribd. (n.d.). Teaching Frontier Molecular Orbitals.
- Ritemyte. (2023). Homo lumo explained.
- ResearchGate. (n.d.). Schematic representation of HOMO and LUMO molecular orbital of pyridine derivatives.
- AIP Publishing. (2023). Molecular geometry homo-lumo and charge analysis of 2-Chloro-4-pyridinecarbonitrile.
- Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (n.d.). MOLECULAR GEOMETRY OF HOMO-LUMO AND DFT CALCULATIONS OF 3-(2-METHYLPHENYLAMINOTHIAZOL-5-OYL) PYRIDINE.
- AIP Publishing. (n.d.). Molecular Geometry Homo- Lumo and Charge Analysis of 2- Chloro-4- Pyridinecarbonitrile.
- Boyle, B. T., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.
- ResearchGate. (2022). How do I calculate the frontier molecular orbitals (HOMOs and LUMOs), energy gap (ΔE) and also other parameters of a molecule?.
- ResearchGate. (n.d.). Frontier orbitals calculated using density functional theory.
- Malaya Journal of Matematik. (2020). Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole using DFT method.
- PubChem. (n.d.). This compound.
- ResearchGate. (2025). Computational Tools To Model Halogen Bonds in Medicinal Chemistry.
- R Discovery. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine.
- Ford, M. C., & Ho, P. S. (2016). Computational Tools to Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655-1670.
- ACS Publications. (2020). Interaction Nature and Computational Methods for Halogen Bonding: A Perspective.
- GATE 2026 Syllabus. (n.d.). CY Chemistry.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 4. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]
- 5. ossila.com [ossila.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Homo lumo explained - ritemyte [ritemyte.weebly.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
3-Bromo-2-chloro-5-methylpyridine safety, handling, and MSDS
An In-depth Technical Guide to the Safe Handling of 3-Bromo-2-chloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols, handling procedures, and hazard information for this compound. As a critical intermediate in pharmaceutical and agrochemical synthesis, understanding its properties is paramount for ensuring laboratory safety and experimental integrity.[1] This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with this compound confidently and safely.
Section 1: Chemical and Physical Identity
This compound is a halogenated pyridine derivative.[2] Its physical state as a white to off-white crystalline powder necessitates careful handling to avoid dust inhalation.[1][3] The compound's specific properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 17282-03-0 | [4] |
| Molecular Formula | C₆H₅BrClN | [4] |
| Molecular Weight | 206.47 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 65-95°C (range from different sources) | [1][2][3] |
| Solubility | Soluble in DMSO, ethanol, dichloromethane; insoluble in water | [1] |
| Synonyms | 3-Bromo-2-chloro-5-picoline, 5-Bromo-6-chloro-3-picoline | [1][2] |
Section 2: Hazard Identification and Toxicological Profile
The primary hazards associated with this compound are its potential for acute toxicity and irritation.[4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks.
GHS Hazard Classification [4]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
Toxicological Insights for the Researcher:
The GHS classifications indicate that exposure via ingestion, skin contact, or inhalation can be harmful.[4] The halogenated aromatic structure suggests that the compound can be absorbed systemically. The irritant nature of the compound is a significant concern for laboratory personnel.[5] Direct contact with the skin is likely to cause localized redness and inflammation.[5] More critically, eye contact can lead to serious irritation, potentially causing damage if not addressed immediately with copious irrigation.[5] The warning for respiratory irritation means that handling the solid form requires stringent controls to prevent the inhalation of dust particles.[6]
Section 3: Core Safety Protocols and Engineering Controls
A multi-layered approach to safety, combining engineering controls, personal protective equipment, and standardized protocols, is essential for mitigating the risks associated with this compound.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a properly functioning chemical fume hood.[7] This is non-negotiable. A fume hood serves two critical functions: it protects the user from inhaling harmful dust or vapors and contains any potential spills, preventing wider contamination of the laboratory space.[8] Ventilation should be sufficient to keep exposure well below any established occupational exposure limits.[9] An emergency eyewash station and safety shower must be readily accessible and tested regularly.[10]
Personal Protective Equipment (PPE): The Essential Barrier
Appropriate PPE is mandatory to prevent dermal and ocular exposure.
-
Eye and Face Protection: Tightly fitting safety goggles with side shields are required at a minimum.[11] Given the serious eye irritation risk, a face shield should be worn in addition to goggles when handling larger quantities or when there is a heightened risk of splashing.[12]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for protection against halogenated pyridines.[7] Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid contaminating your skin. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[13]
-
Body Protection: A lab coat must be worn and fully buttoned to protect against skin contact.[14] For tasks with a higher risk of spillage, impervious clothing or an apron may be necessary.[11]
Safe Handling Workflow
The following diagram outlines the critical stages of a safe handling procedure.
Caption: Standard workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the chemical into the workspace, review this guide and the manufacturer's Safety Data Sheet (SDS). Ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE (goggles, face shield, nitrile gloves, lab coat).
-
Weighing: Conduct all weighing operations on a tared weigh boat or paper inside the chemical fume hood to contain any dust. Use spark-free tools.[15]
-
Transfer: Carefully transfer the weighed solid into the reaction vessel. Avoid any actions that could generate dust. If transferring to a vessel containing a solvent, add the solid slowly to prevent splashing.
-
Post-Handling: After the transfer is complete, promptly clean any residual dust from the spatula and weighing area using a cloth dampened with an appropriate solvent (e.g., ethanol). Dispose of the weigh boat and cleaning materials into the designated halogenated solid waste container.
-
Hand Washing: After completing the work and removing PPE, wash hands thoroughly with soap and water.[13]
Section 4: Storage and Incompatibility
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Storage Conditions: Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition.[1][7] The container must be kept tightly closed to prevent moisture ingress and potential sublimation.[16] A recommended storage temperature is between 2-8°C.[1]
-
Incompatible Materials: Keep this compound segregated from strong oxidizing agents, strong acids, and strong bases.[9][17] Halogenated compounds can react exothermically with these substances. Contact with strong bases could potentially lead to dehalogenation reactions.
Section 5: Emergency Procedures
Preparedness is key to managing accidents effectively. All personnel must be familiar with these procedures before working with the compound.
Spill Response Workflow
This diagram illustrates the logical flow of actions in the event of a laboratory spill.
Caption: Logical workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup Protocol (for minor laboratory spills)
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or in a poorly ventilated area, evacuate and call emergency personnel.
-
Control and Contain: For a small, manageable spill, prevent its spread by covering it with an inert, non-combustible absorbent material like sand, vermiculite, or diatomite.[6][13]
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[18] Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with a cloth soaked in a suitable solvent (like ethanol), followed by soap and water.[6]
-
Dispose: Place all contaminated materials, including gloves and cleaning cloths, into the hazardous waste container. Seal the container, label it clearly, and arrange for disposal according to your institution's guidelines.[16]
First-Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First-Aid Procedure | Source(s) |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [6][12][16] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure adequate rinsing. Remove contact lenses if present and easy to do so. Seek immediate medical attention. | [6][16] |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult, provide respiratory support (e.g., oxygen or CPR, if trained). Avoid mouth-to-mouth resuscitation. Seek immediate medical attention. | [6][16] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. | [6][9] |
Section 6: Waste Management and Disposal
This compound and any materials contaminated with it must be treated as hazardous waste. Improper disposal can lead to environmental harm and regulatory violations.
-
Segregation is Key: Never mix halogenated waste with non-halogenated waste streams.[14] This is because halogenated compounds require specific high-temperature incineration processes for proper disposal.
-
Use Correct Containers: Collect waste in a designated, compatible, and clearly labeled hazardous waste container.[14] High-density polyethylene (HDPE) containers are suitable.[14] The label must clearly state "Halogenated Organic Waste" and list the full chemical name.[14]
-
Solid vs. Liquid Waste: Unused solid reagent or material from a spill cleanup should be collected as solid waste.[14] If the compound is dissolved in a solvent, it must be collected as liquid halogenated waste.[14]
-
Arrange for Pickup: Store the sealed and labeled waste container in a designated, safe secondary containment area. Follow your institution's procedures to arrange for pickup by trained hazardous waste personnel. Do not pour this chemical down the drain under any circumstances.[14]
Conclusion
This compound is a valuable reagent whose safe use is predicated on a thorough understanding of its hazards and the consistent application of robust safety protocols. By integrating the principles of engineering controls, diligent use of personal protective equipment, and adherence to proper handling and emergency procedures, researchers can effectively mitigate risks and maintain a safe laboratory environment.
References
- PubChem. 3-Bromo-5-chloro-4-methylpyridine.
- PubChem. This compound.
- Pharmaffiliates.
- Chemical Label. This compound. [Link]
- Washington State University.
- University of Colorado Colorado Springs.
- Albemarle. SAFETY DATA SHEET BROMICIDE® GRANULES (US). [Link]
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
- Carl ROTH.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 17282-03-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound | 17282-03-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemical-label.com [chemical-label.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. fishersci.com [fishersci.com]
- 17. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 18. spectrumchemical.com [spectrumchemical.com]
discovery and history of 3-Bromo-2-chloro-5-methylpyridine
An In-depth Technical Guide to 3-Bromo-2-chloro-5-methylpyridine: From Discovery to Application
Abstract
This compound (CAS No. 17282-03-0) is a halogenated pyridine derivative that has emerged as a pivotal intermediate in the synthesis of complex organic molecules.[1] Its strategic placement of bromo, chloro, and methyl functional groups on the pyridine scaffold offers synthetic chemists a versatile platform for constructing novel compounds, particularly within the pharmaceutical and agrochemical sectors.[1][2] This guide provides a comprehensive overview of its physicochemical properties, historical context, logical synthesis, and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Structural Characteristics
This compound, also known as 3-Bromo-2-chloro-5-picoline, is a white to off-white crystalline powder.[2] Its structure is characterized by a pyridine ring substituted at the 2-position with a chlorine atom, the 3-position with a bromine atom, and the 5-position with a methyl group. This arrangement of electron-withdrawing halogens and an electron-donating methyl group creates distinct reactive sites, making it a highly valuable and versatile building block in organic synthesis.[3]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 17282-03-0 | [4] |
| Molecular Formula | C₆H₅BrClN | [4] |
| Molecular Weight | 206.47 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Appearance | White to light yellow crystalline powder | [2][5] |
| Melting Point | 65-69 °C | [5] |
| Boiling Point | 298-302 °C (at 760 mmHg) (estimated) | [2] |
| Solubility | Soluble in DMSO, ethanol, dichloromethane; insoluble in water | [2] |
| Purity | Typically ≥96-97% (by GC/HPLC) | [2][5] |
Historical Context and Emergence
The history of this compound is not marked by a singular moment of discovery but rather by its gradual emergence as a critical component in patent literature and complex synthetic campaigns. Its development is intrinsically linked to the broader advancement of pyridine chemistry and the search for novel bioactive molecules.
Heterocyclic compounds, particularly pyridine derivatives, form the backbone of numerous pharmaceuticals and agrochemicals. The value of this compound was recognized as chemists sought intermediates with multiple, differentially reactive functional groups. This "multi-tool" nature allows for sequential, site-selective modifications, a cornerstone of modern medicinal chemistry. Its presence in patents, such as those related to the synthesis of kinase inhibitors and other therapeutic agents, underscores its role as an enabling reagent in drug discovery pipelines.[6] While early literature may focus on the synthesis of simpler substituted pyridines, the documentation of this specific isomer is predominantly found in the context of its application as an intermediate for more complex targets.[7][8]
Synthesis and Mechanistic Insights
The synthesis of this compound requires a strategic, multi-step approach to ensure the correct regiochemistry of the halogen substituents. While numerous proprietary methods exist, a logical and scalable pathway can be constructed based on established principles of pyridine chemistry. A common strategy involves the functionalization of a pre-existing pyridine ring.
Proposed Synthetic Pathway
A plausible and efficient synthesis starts from 2-amino-5-methylpyridine and proceeds through diazotization and halogenation steps. This approach provides excellent control over the positioning of the chloro and bromo groups.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-methylpyridine via Sandmeyer Reaction
The conversion of an amino group on a pyridine ring to a chloro group is reliably achieved through a Sandmeyer reaction. This classic transformation proceeds via a diazonium salt intermediate.
-
Diazotization: 2-Amino-5-methylpyridine is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice bath.
-
Salt Formation: A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature. This in-situ reaction forms the highly reactive 2-diazonium-5-methylpyridine chloride intermediate. The causality here is critical: low temperatures are essential to prevent the premature decomposition of the unstable diazonium salt.
-
Chlorination: The cold diazonium salt solution is then slowly added to a solution of copper(I) chloride (CuCl) in hydrochloric acid. The CuCl catalyzes the displacement of the diazonium group (N₂) with a chloride ion, yielding 2-chloro-5-methylpyridine.[8] The reaction is then warmed to room temperature and stirred until nitrogen evolution ceases.
Step 2: Electrophilic Bromination to Yield this compound
The existing substituents on the 2-chloro-5-methylpyridine ring direct the position of the incoming electrophile (bromine). The chlorine at the 2-position is deactivating, while the methyl group at the 5-position is an activating, ortho-, para-director. The nitrogen atom itself is strongly deactivating. The net electronic effect directs bromination to the C3 position.
-
Reaction Setup: 2-Chloro-5-methylpyridine is dissolved in a suitable solvent, such as glacial acetic acid.
-
Bromination: Elemental bromine (Br₂) is added dropwise to the solution at a controlled temperature. Acetic acid serves as both a solvent and a mild catalyst for the electrophilic aromatic substitution.
-
Workup and Purification: After the reaction is complete (monitored by TLC or GC), the mixture is quenched, typically by pouring it into an aqueous solution of a reducing agent like sodium bisulfite to destroy excess bromine. The product is then extracted with an organic solvent, washed, dried, and purified, often by column chromatography or recrystallization, to yield the final product, this compound.
This self-validating protocol relies on well-established, high-yielding reactions, ensuring reproducibility and scalability, which is crucial for an industrial intermediate.
Applications in Research and Development
This compound is not an end-product but a versatile scaffold. Its utility stems from the differential reactivity of its halogen substituents, allowing for selective, stepwise functionalization in the synthesis of more complex molecules.[1]
-
Pharmaceutical Synthesis: The compound is a key starting material for active pharmaceutical ingredients (APIs), particularly in oncology and infectious diseases.[3][9] The bromine at the 3-position is often targeted for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), allowing for the introduction of complex carbon or heteroatom-based fragments. The chlorine at the 2-position can subsequently be displaced by nucleophiles.
-
Agrochemical Production: In agrochemical R&D, it serves as a precursor for novel herbicides and fungicides.[2][10] The specific substitution pattern is often crucial for the molecule's ability to bind to its biological target in a pest or weed.
-
Materials Science: It is also used in the development of specialty polymers and other organic materials where a functionalized pyridine core is desired to impart specific electronic or physical properties.[1]
Caption: Versatility of this compound as a synthetic hub.
Safety and Handling
As with any halogenated aromatic compound, proper handling of this compound is essential. It is classified with the following GHS hazards:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H302/H312/H332 (Potential): Harmful if swallowed, in contact with skin, or if inhaled.[4]
Standard laboratory precautions should be followed:
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[2]
Conclusion
This compound represents a cornerstone intermediate in modern organic synthesis. While its history is written in the context of the complex molecules it helps create, its importance is undeniable. The compound's carefully arranged functional groups provide a robust and flexible platform for building molecular complexity, enabling significant advancements in drug discovery, agrochemical development, and materials science. A thorough understanding of its synthesis, reactivity, and handling is therefore essential for any scientist working at the forefront of chemical innovation.
References
- PubChem.this compound | C6H5BrClN | CID 285437.
- PubChem.3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318.
- Patsnap.Synthesis method of 3-bromo-5-methylpyridine - Eureka.[Link]
- Google Patents.
- Google Patents.CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
- Google Patents.
- PrepChem.com.(a) Preparation of 3-bromo-2-chloro-5-formylpyridine.[Link]
- PubChemLite.this compound (C6H5BrClN).[Link]
- MDPI.
- Ningbo Inno Pharmchem Co., Ltd.The Role of 5-Bromo-2-chloro-3-methylpyridine in Research and Development.[Link]
- Google Patents.
- Wikipedia.BCDMH.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 17282-03-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 8. US4612377A - Preparation of 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 9. innospk.com [innospk.com]
- 10. nbinno.com [nbinno.com]
Methodological & Application
The Strategic Utility of 3-Bromo-2-chloro-5-methylpyridine in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired biological activities. Among the myriad of heterocyclic building blocks, 3-Bromo-2-chloro-5-methylpyridine has emerged as a particularly valuable and versatile scaffold. Its unique substitution pattern, featuring two distinct halogen atoms at positions amenable to selective functionalization, coupled with a methyl group that can influence molecular conformation and metabolic stability, offers a powerful platform for the synthesis of a diverse array of bioactive molecules.
This technical guide provides an in-depth exploration of the synthetic utility of this compound. Moving beyond a simple recitation of procedures, we will delve into the underlying principles of its reactivity, providing detailed, field-proven protocols for its application in key cross-coupling reactions. This document is designed to serve as a practical resource for researchers at the bench, empowering them to leverage the unique chemical attributes of this pyridine derivative in their quest for novel therapeutics and agrochemicals.
Core Principle: Regioselective Reactivity
A fundamental aspect governing the synthetic utility of this compound is the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond at the 3-position is inherently more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-chlorine (C-Cl) bond at the 2-position. This is a direct consequence of the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. This reactivity trend (C-I > C-Br > C-Cl) allows for the predictable and selective functionalization at the C-3 position under carefully controlled conditions, leaving the C-2 chloro substituent intact for subsequent transformations. This principle of regioselectivity is the cornerstone of the synthetic strategies outlined in this guide.
Key Synthetic Transformations and Protocols
The true power of this compound as a synthetic intermediate is realized through its participation in a variety of robust and versatile cross-coupling reactions. These transformations, which form the bedrock of modern medicinal chemistry, enable the efficient construction of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Scaffolds
The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of biaryl and hetero-biaryl moieties, which are prevalent structural motifs in a vast number of approved drugs and biologically active compounds.[1] The reaction of this compound with a wide range of boronic acids and their derivatives proceeds with high regioselectivity at the C-3 position.
Causality of Experimental Choices:
-
Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or those generated in situ from a palladium precursor (e.g., Pd(OAc)₂) and a phosphine ligand, are essential for facilitating the catalytic cycle. The choice of ligand can be critical, especially for challenging substrates, as it influences the stability and activity of the catalyst.
-
Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Na₂CO₃) or phosphate (e.g., K₃PO₄), is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly employed to dissolve both the organic and inorganic reaction components.
Experimental Protocol: Synthesis of a 3-Aryl-2-chloro-5-methylpyridine Derivative
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium carbonate (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.03-0.05 eq) to the flask under the inert atmosphere.
-
Add 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-2-chloro-5-methylpyridine.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions for Bromopyridine Analogs
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic acid.[1] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | — | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[1] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | — | General procedure for halo-aromatic rings.[1] |
Note: The table includes data for analogous bromopyridine systems to illustrate effective conditions, as specific data for this compound can be limited. These conditions serve as excellent starting points for optimization.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Constructing C-N Bonds for Amine-Containing Bioactives
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous in pharmaceuticals.[2][3] This palladium-catalyzed cross-coupling reaction provides a powerful and general method for the formation of C-N bonds, often under milder conditions and with broader substrate scope than traditional methods.[2] The selective amination of this compound at the C-3 position provides a direct route to 3-amino-2-chloro-5-methylpyridine derivatives, which are valuable intermediates in drug discovery.[2]
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of palladium precursor and, crucially, the phosphine ligand is paramount for successful amination. Sterically hindered and electron-rich ligands, such as those from the Buchwald or Hartwig research groups (e.g., XPhos, SPhos, RuPhos), are often required to promote the reductive elimination step and prevent catalyst deactivation, especially with challenging substrates.
-
Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine coupling partner. Common choices include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or tetrahydrofuran (THF) are standard to prevent catalyst poisoning and unwanted side reactions.
Experimental Protocol: Synthesis of a 3-Amino-2-chloro-5-methylpyridine Derivative
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (or other suitable ligand, 2-4 mol%)
-
Sodium tert-butoxide (1.4 equivalents)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precursor, the phosphine ligand, and the base.
-
Add this compound (1.0 eq) and the amine coupling partner (1.2 eq) to the flask.
-
Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.
-
Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl functionalities into molecules, which can serve as key intermediates for further transformations or as integral parts of the final bioactive compound.
Causality of Experimental Choices:
-
Catalyst System: The Sonogashira reaction typically employs a dual-catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to activate the alkyne.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and also serves as the solvent in many cases.
-
Solvent: Anhydrous, deoxygenated solvents like THF or DMF are often used in conjunction with the amine base.
Experimental Protocol: Synthesis of a 3-Alkynyl-2-chloro-5-methylpyridine Derivative
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous THF (optional)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the palladium catalyst (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent (e.g., THF) and triethylamine via syringe.
-
Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction's progress by TLC.
-
Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous NH₄Cl solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Applications in Bioactive Molecule Synthesis: Case Studies
While specific, detailed examples in peer-reviewed literature starting directly from this compound can be elusive, the utility of closely related analogs in the synthesis of high-value bioactive molecules is well-documented. These examples serve as powerful illustrations of the potential applications of our target molecule.
Kinase Inhibitors
The pyridine scaffold is a privileged structure in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site. The synthesis of various kinase inhibitors often involves the use of substituted halopyridines as key building blocks. For instance, analogs of this compound are employed in the synthesis of potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in signaling pathways that regulate cell growth and survival.[4]
Agrochemicals
In the field of agrochemicals, substituted pyridines are crucial components of many modern pesticides and herbicides. The insecticide chlorantraniliprole, for example, contains a substituted chloropyridine moiety that is essential for its biological activity. While not directly synthesized from this compound, the synthesis of its core structure involves a 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid intermediate, underscoring the importance of this substitution pattern in the development of effective crop protection agents.
Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox
This compound represents a powerful and strategically important building block for the synthesis of bioactive molecules. Its well-defined and predictable regioselectivity in key cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, provides a reliable and efficient means of introducing molecular diversity. The protocols and principles outlined in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge and practical tools necessary to effectively harness the synthetic potential of this versatile intermediate. As the demand for novel and more effective pharmaceuticals and agrochemicals continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis and molecular medicine.
References
- Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Accessed January 7, 2026.
- Benchchem. Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine. Accessed January 7, 2026.
- Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Accessed January 7, 2026.
- Benchchem. Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine. Accessed January 7, 2026.
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Accessed January 7, 2026.
- Google Patents. A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Accessed January 7, 2026.
- Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. Accessed January 7, 2026.
- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Accessed January 7, 2026.
Sources
Application Notes and Protocols for the Strategic Use of 3-Bromo-2-chloro-5-methylpyridine in Agrochemical Synthesis
An Application Guide for Researchers
Abstract
3-Bromo-2-chloro-5-methylpyridine (CAS No: 17282-03-0) is a highly functionalized heterocyclic intermediate of significant value in the synthesis of modern agrochemicals.[1][2] Its pyridine core, a well-established toxophore, combined with three distinct reactive sites—a bromo group amenable to cross-coupling, a chloro group susceptible to nucleophilic substitution, and a methyl group that can be further functionalized—offers exceptional synthetic versatility. This guide provides an in-depth exploration of its application in the synthesis of insecticides, fungicides, and herbicides, complete with detailed experimental protocols and mechanistic insights to empower researchers in the development of next-generation crop protection agents.
Introduction: A Versatile Scaffold for Agrochemical Discovery
The pyridine ring is a privileged structure in agrochemistry, forming the backbone of numerous commercially successful pesticides.[3] this compound emerges as a strategic building block due to its unique trifunctional nature. The electron-withdrawing character of the nitrogen atom and the halogen substituents activates the ring, facilitating a range of chemical transformations.
-
The 2-Chloro Position: Prone to nucleophilic aromatic substitution (SNAr), allowing the introduction of various functional groups (e.g., ethers, amines, thioethers).
-
The 3-Bromo Position: An ideal handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex carbon-carbon and carbon-heteroatom bonds.
-
The 5-Methyl Position: Can be halogenated (e.g., using NBS or NCS) to form a halomethyl group, which is a potent electrophile for linking to other molecular fragments.[4][5]
This multi-faceted reactivity allows chemists to fine-tune the physicochemical properties, metabolic stability, and target-binding affinity of the final molecule, accelerating the discovery of novel and effective agrochemicals.[3]
Sources
Authored by: Senior Application Scientist, Chemical Synthesis Division
An Application Guide to the Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloro-5-methylpyridine
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction using this compound. This versatile dihalogenated pyridine is a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The inherent differential reactivity of its carbon-halogen bonds allows for highly chemoselective functionalization. This document elucidates the principles governing this selectivity, outlines key reaction parameters, presents a detailed experimental protocol for selective C-Br bond coupling, and offers a guide for troubleshooting common issues. The content is designed for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful transformation.
The Principle of Chemoselective Coupling: C-Br vs. C-Cl
A central challenge and opportunity when working with dihalogenated substrates like this compound is achieving site-selectivity. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen (C-X) bonds is primarily dictated by their bond dissociation energies (BDE). The generally accepted trend for reactivity is C–I > C–Br > C–OTf > C–Cl.[3][4]
The C-Br bond is weaker and therefore more susceptible to the initial, often rate-determining, oxidative addition step of the palladium catalyst compared to the stronger C-Cl bond.[5][6] This intrinsic electronic difference allows for the selective coupling of a boronic acid at the 3-position (C-Br) while leaving the 2-position (C-Cl) untouched, provided the reaction conditions are carefully controlled.[3][5] The unreacted C-Cl bond remains available for subsequent transformations, enabling a stepwise approach to constructing complex, multi-substituted pyridine scaffolds.
Caption: Chemoselective functionalization at the C-Br bond.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[7][8] Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.
-
Oxidative Addition: An active Pd(0) species inserts into the C-Br bond of the this compound, forming a Pd(II) complex. This is typically the rate-determining step and occurs preferentially at the more reactive C-Br bond.[8]
-
Transmetalation: The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (R') to the Pd(II) complex, displacing the halide.[4][9]
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond of the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[7]
Key Parameters for Reaction Optimization
The success of the Suzuki coupling is highly dependent on the interplay between the catalyst, ligand, base, and solvent. For a challenging substrate like a dihalopyridine, careful selection is paramount.
-
Palladium Source: Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[6][10] For many standard applications involving bromopyridines, Pd(PPh₃)₄ can be used directly as it is a stable Pd(0) source.[5] When starting with a Pd(II) source like Pd(OAc)₂, a phosphine ligand is required, which also serves as a reducing agent to generate the active Pd(0) species in situ.
-
Ligand: While Pd(PPh₃)₄ contains integrated ligands, reactions starting with other palladium sources require an external ligand. The ligand stabilizes the palladium center and modulates its reactivity. For the selective coupling at the C-Br bond, triphenylphosphine (PPh₃) is often sufficient.[3] However, if subsequent coupling at the less reactive C-Cl bond is desired, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are typically required to facilitate the more difficult oxidative addition.[6][11]
-
Base: A base is essential for activating the boronic acid to facilitate transmetalation.[9] Inorganic bases are most common. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are effective and widely used.[3][12] For more challenging couplings, stronger bases like cesium carbonate (Cs₂CO₃) may offer improved yields.[6] The base is often delivered as an aqueous solution, creating a biphasic reaction medium.[13]
-
Solvent: The solvent system must solubilize the various components of the reaction. A mixture of an aprotic organic solvent and water is standard. Common choices include 1,4-dioxane/water, toluene/water, or DMF.[3][7][14] Degassing the solvent prior to use is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[5]
Comparative Reaction Conditions for Substituted Bromopyridines
The following table summarizes various reported conditions for Suzuki-Miyaura couplings on substrates analogous to this compound, providing a reference for strategic optimization.
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-2-chloropyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | 1,4-Dioxane / H₂O | 90-100 | 12-24 | Varies | [3] |
| 3-Bromo-2-methylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 100 | 12 | 81 | [15] |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 85-95 | >15 | 60-85 | [12] |
| 3-Bromoquinoline | Pd(PPh₃)₂Cl₂ / PtBu₃ | Na₂CO₃ | 1,4-Dioxane | Reflux | 8 | Varies | [16] |
| General Aryl Bromides | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | High | [17] |
Detailed Experimental Protocol
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid at the 3-position of this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (or Toluene), degassed
-
Water, degassed
-
Schlenk flask or similar reaction vessel equipped with a condenser and magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Caption: A generalized workflow for the Suzuki-Miyaura reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[5]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (e.g., 0.1-0.2 M concentration with respect to the limiting reagent).
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-18 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.[15]
-
Purification: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 3-aryl-2-chloro-5-methylpyridine product.[15][17]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Poor quality or decomposed boronic acid. | 1. Use fresh catalyst. Ensure the reaction is kept under a strict inert atmosphere.[6]2. Thoroughly degas all solvents by sparging with Ar/N₂ or freeze-pump-thaw cycles.3. Use fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[6] |
| Protodeboronation | The boronic acid reacts with residual water/protons, replacing the -B(OH)₂ group with -H. This is a common side reaction.[6] | 1. Use a stronger base like K₃PO₄ or Cs₂CO₃.2. Use anhydrous conditions if possible, though this can slow transmetalation.3. Switch from a boronic acid to a potassium trifluoroborate salt or MIDA boronate, which are more resistant to protodeboronation.[13] |
| Homocoupling | The boronic acid couples with itself to form a biaryl byproduct (R'-R'). This is often promoted by oxygen.[6] | 1. Rigorously exclude oxygen from the reaction mixture.2. Add the boronic acid slowly to the reaction mixture if possible. |
| Formation of Diarylated Product | The reaction conditions are too harsh, leading to a second coupling at the C-Cl position. | 1. Lower the reaction temperature.2. Reduce the reaction time.3. Use a less active catalyst system for the initial coupling (e.g., avoid highly active, bulky phosphine ligands if only C-Br reactivity is desired). |
References
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
- Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. (n.d.).
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. (n.d.). National Institutes of Health.
- This compound: Specifications, Applications & Manufacturing in China. (n.d.).
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. (2021). White Rose Research Online.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). National Institutes of Health.
- Suzuki reaction. (n.d.). Wikipedia.
- Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications. (n.d.).
- Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. (n.d.). SciELO.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2002). ACS Publications.
- Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. (2020). ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. scielo.br [scielo.br]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Regioselective Buchwald-Hartwig Amination of 3-Bromo-2-chloro-5-methylpyridine: A Detailed Guide for Synthetic Chemists
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl and heteroaryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] This in-depth guide provides a comprehensive overview, field-proven insights, and detailed experimental protocols for the regioselective Buchwald-Hartwig amination of 3-Bromo-2-chloro-5-methylpyridine, a challenging yet valuable building block in drug discovery.
The selective functionalization of dihalogenated heterocycles is a common challenge that offers the opportunity for sequential, site-selective modifications. In the case of this compound, the inherent difference in reactivity between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under palladium catalysis is the linchpin for achieving high regioselectivity.
The Principle of Regioselectivity: A Mechanistic Perspective
The widely accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0)/palladium(II) redox couple.[1] The key to the regioselectivity in the amination of this compound lies in the initial, often rate-determining, oxidative addition step.[3] The relative reactivity of carbon-halogen bonds in this step follows the general trend: C-I > C-Br > C-Cl.[4] Consequently, the Pd(0) catalyst will preferentially undergo oxidative addition into the more labile C-Br bond at the C-3 position of the pyridine ring over the stronger C-Cl bond at the C-2 position. This inherent reactivity difference allows for the selective formation of the C-N bond at the desired C-3 position, leaving the C-Cl bond intact for potential subsequent transformations.
The presence of the electron-withdrawing chlorine atom and the pyridine nitrogen atom activates the ring towards nucleophilic attack, while the methyl group at the C-5 position can exert a modest electronic and steric influence on the reaction. Careful selection of the catalyst system is therefore crucial to ensure high efficiency and selectivity.
The Catalytic Cycle: A Visual Representation
The catalytic cycle for the Buchwald-Hartwig amination is a well-studied process. The following diagram illustrates the key steps involved in the selective amination of this compound.
Figure 1: A simplified representation of the Buchwald-Hartwig catalytic cycle for the selective amination of this compound.
Recommended Catalyst Systems and Reaction Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of the palladium precursor, ligand, base, and solvent. For challenging substrates like substituted dihalopyridines, bulky and electron-rich phosphine ligands are often required to promote the desired C-N bond formation and prevent catalyst deactivation.[5]
| Component | Recommended Reagents | Rationale & Key Considerations |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | These are common and effective Pd(0) and Pd(II) sources. Pd(II) precursors are reduced in situ to the active Pd(0) species. |
| Ligand | XPhos, RuPhos, SPhos, BINAP | These bulky, electron-rich biarylphosphine ligands are known to facilitate the amination of challenging heteroaryl halides by promoting both oxidative addition and reductive elimination.[5] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is crucial for the deprotonation of the amine. The choice of base can influence the reaction rate and functional group tolerance.[3] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are standard. The choice of solvent can affect the solubility of the reagents and the reaction temperature. |
| Temperature | 80-110 °C | The reaction temperature often needs to be optimized depending on the reactivity of the amine and the chosen catalyst system. |
Detailed Experimental Protocols
The following protocols provide a starting point for the selective amination of this compound with primary and secondary amines. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: General Procedure for Amination with a Secondary Amine
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Anhydrous Toluene
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for inert atmosphere techniques
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.5 equiv).
-
Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add this compound (1.0 equiv) and anhydrous toluene (to achieve a concentration of 0.1-0.2 M).
-
Add the secondary amine (1.2 equiv) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Amination with a Primary Amine
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for inert atmosphere techniques
Procedure:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and potassium phosphate (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add this compound (1.0 equiv) followed by anhydrous 1,4-dioxane (to achieve a concentration of 0.1-0.2 M).
-
Add the primary amine (1.2 equiv) to the reaction mixture.
-
Seal the tube and heat the mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 16-24 hours).
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude product can be purified by silica gel chromatography.
Troubleshooting and Optimization
-
Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature, using a more electron-rich and bulky ligand, or switching to a stronger base like lithium bis(trimethylsilyl)amide (LiHMDS). Ensure that all reagents and solvents are strictly anhydrous, as water can lead to catalyst deactivation and hydrodehalogenation side products.[6]
-
Side Product Formation: The primary side product is often the hydrodehalogenated starting material. This can be minimized by using a ligand that promotes rapid reductive elimination, ensuring an inert atmosphere, and using a slight excess of the amine.[6]
-
Poor Regioselectivity: While the inherent reactivity difference between C-Br and C-Cl bonds is significant, in some cases, with highly active catalyst systems or prolonged reaction times at high temperatures, a small amount of the di-aminated product may be observed. If this occurs, reducing the reaction temperature or time may improve selectivity.
Conclusion
The regioselective Buchwald-Hartwig amination of this compound is a highly valuable transformation for the synthesis of functionalized pyridine derivatives. By leveraging the differential reactivity of the carbon-halogen bonds and carefully selecting the appropriate palladium catalyst system, researchers can achieve high yields and excellent selectivity for the desired 3-amino-2-chloro-5-methylpyridine products. The protocols and insights provided in this guide serve as a robust starting point for scientists and drug development professionals to successfully implement this powerful C-N bond-forming reaction in their synthetic endeavors.
References
Please note that for the following list, direct URLs to the search results are provided as requested, which may not be the final permalink of the publication.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.
- Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC C
- Buchwald-Hartwig Amin
- Regioselective 2-Amination of Polychloropyrimidines. PubMed. [Link]
- Regioselective 2-Amination of Polychloropyrimidines. Semantic Scholar. [Link]
- The Buchwald–Hartwig Amination After 25 Years.
- Buchwald–Hartwig amin
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Selected ligands and catalysts for Buchwald‐Hartwig amination.
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Regioselective 2‑Amination of Polychloropyrimidines.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- The Buchwald-Hartwig Amin
- A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Vol
Sources
Application Notes and Protocols for the Regioselective Sonogashira Coupling of 3-Bromo-2-chloro-5-methylpyridine
Introduction: The Strategic Importance of Alkynylpyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. The introduction of an alkynyl group onto this privileged heterocycle via the Sonogashira coupling reaction opens a gateway to novel chemical space, enabling the synthesis of rigid, linear linkers, and providing a versatile handle for further chemical transformations.[1][2][3] The target molecule, 3-bromo-2-chloro-5-methylpyridine, is a particularly valuable building block. The differential reactivity of its two halogen atoms—bromine and chlorine—presents an opportunity for highly regioselective functionalization, a critical aspect in the efficient and controlled synthesis of complex drug candidates.
This application note provides a detailed guide to performing a regioselective Sonogashira coupling on this compound. We will delve into the mechanistic underpinnings of the reaction, offer a suite of detailed, field-tested protocols, and provide troubleshooting guidance to empower researchers to achieve high-yield, selective synthesis of 3-alkynyl-2-chloro-5-methylpyridine derivatives.
Regioselectivity: Harnessing Halide Reactivity
A primary consideration when working with dihalogenated substrates is achieving reaction at the desired position. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the determining factor for selectivity. The established reactivity trend for aryl halides is I > Br > OTf >> Cl.[4][5][6][7][8]
For this compound, the carbon-bromine (C-Br) bond at the 3-position is significantly more susceptible to oxidative addition than the more robust carbon-chlorine (C-Cl) bond at the 2-position.[7] By carefully controlling reaction conditions, particularly temperature, we can exploit this inherent reactivity difference to selectively couple a terminal alkyne at the C-3 position, leaving the C-2 chloro substituent untouched for potential downstream modifications.
The Sonogashira Coupling Mechanism: A Dual Catalytic Cycle
The Sonogashira reaction is a powerful C-C bond-forming tool that typically employs two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][2][9][10] While copper-free variants exist, understanding the classic mechanism provides insight into the role of each component.
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition into the aryl-bromide bond, forming a Pd(II) intermediate.
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide then transfers its acetylide group to the Pd(II) complex in a step called transmetalation, regenerating the copper catalyst.
-
Reductive Elimination: The resulting Pd(II)-alkynyl complex undergoes reductive elimination, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
Experimental Protocols
Herein, we present three distinct protocols for the regioselective Sonogashira coupling of this compound. These protocols offer flexibility in terms of catalyst system and reaction conditions to suit various laboratory setups and substrate requirements.
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous and anaerobic (inert atmosphere) conditions are crucial for many of these protocols to prevent catalyst degradation and unwanted side reactions like Glaser homocoupling.[4][11]
Protocol 1: Classic Pd/Cu-Catalyzed Coupling
This protocol utilizes the standard, robust catalyst system of a palladium-phosphine complex and a copper(I) co-catalyst. It is a reliable starting point for most terminal alkynes.
Rationale: The combination of PdCl₂(PPh₃)₂ and CuI is a workhorse for Sonogashira couplings.[2][12] PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[12] Triethylamine (TEA) acts as both the base to deprotonate the alkyne and as a solvent.[4][13] THF is used as a co-solvent to ensure solubility of the aryl halide. The reaction is run at a moderately elevated temperature to facilitate the coupling of the aryl bromide without activating the C-Cl bond.
| Parameter | Condition | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Alkyne | Terminal Alkyne | 1.2 equiv |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 2 mol% |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | 4 mol% |
| Base | Triethylamine (Et₃N) | 3.0 equiv |
| Solvent | Tetrahydrofuran (THF), anhydrous | ~0.1 M concentration |
| Temperature | 60 °C | Balances reactivity of C-Br with selectivity over C-Cl. |
| Atmosphere | Nitrogen or Argon | Prevents catalyst oxidation and Glaser coupling. |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Place the flask in a preheated oil bath at 60 °C and stir the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
Copper(I) can sometimes promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[10][14] This copper-free protocol mitigates that risk and simplifies purification.
Rationale: This protocol utilizes a highly active catalyst system generated in situ from (AllylPdCl)₂ and the bulky, electron-rich phosphine ligand, P(t-Bu)₃.[15] This combination is potent enough to catalyze the coupling of aryl bromides at room temperature.[15] An amine base like diisopropylamine (DIPA) is used to deprotonate the alkyne. DMF is an excellent polar aprotic solvent for this transformation. The absence of copper eliminates the Glaser coupling side product.[4][14]
| Parameter | Condition | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Alkyne | Terminal Alkyne | 1.5 equiv |
| Pd Precatalyst | (AllylPdCl)₂ | 2.5 mol% |
| Ligand | Tri-tert-butylphosphine (P(t-Bu)₃) | 10 mol% |
| Base | Diisopropylamine (DIPA) | 2.0 equiv |
| Solvent | N,N-Dimethylformamide (DMF), anhydrous | ~0.2 M concentration |
| Temperature | Room Temperature (25 °C) | Mild conditions favored by the highly active catalyst. |
| Atmosphere | Nitrogen or Argon | Prevents catalyst oxidation. |
Step-by-Step Procedure:
-
In a glovebox or under a strict inert atmosphere, add (AllylPdCl)₂ (0.025 mmol) and P(t-Bu)₃ (0.10 mmol) to a dry Schlenk flask.
-
Add anhydrous DMF (5 mL) and stir for 10 minutes to allow for catalyst formation.
-
Add this compound (1.0 mmol), the terminal alkyne (1.5 mmol), and diisopropylamine (2.0 mmol).
-
Seal the flask and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and wash extensively with water to remove DMF, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Amine-Free, Copper-Free Coupling for Sensitive Substrates
This protocol is designed for substrates that may be sensitive to amine bases or for reactions where amine-related byproducts complicate purification.
Rationale: This modern protocol uses a palladium precatalyst with a specialized Buchwald-type ligand (cataCXium A) that promotes high catalytic activity.[16] Cesium carbonate (Cs₂CO₃) is a strong inorganic base that effectively deprotonates the alkyne without the drawbacks of amine bases.[16] 2-Methyltetrahydrofuran (2-MeTHF) is a greener, safer alternative to THF and other ethereal solvents. This system is effective for a range of aryl halides under mild, room-temperature conditions.[16]
| Parameter | Condition | Rationale |
| Aryl Halide | This compound | 1.0 equiv |
| Alkyne | Terminal Alkyne | 1.5 equiv |
| Pd Precatalyst | Pd(CH₃CN)₂Cl₂ | 1 mol% |
| Ligand | cataCXium® A | 2 mol% |
| Base | Cesium Carbonate (Cs₂CO₃) | 2.0 equiv |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF), anhydrous | ~0.1 M concentration |
| Temperature | Room Temperature (25 °C) | Mild conditions enabled by the advanced catalyst system. |
| Atmosphere | Nitrogen or Argon | Prevents catalyst oxidation. |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), Pd(CH₃CN)₂Cl₂ (0.01 mmol), cataCXium® A (0.02 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous 2-MeTHF (10 mL) followed by the terminal alkyne (1.5 mmol).
-
Seal the flask and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Troubleshooting Guide
Even with robust protocols, challenges can arise. Below is a guide to address common issues.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Regioselective Heck Reaction of 3-Bromo-2-chloro-5-methylpyridine
Introduction: Strategic Vinylation of a Dihalogenated Pyridine Building Block
For researchers, scientists, and professionals in drug development, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. The compound 3-bromo-2-chloro-5-methylpyridine stands as a valuable and versatile building block, offering two distinct halogenated sites for strategic elaboration. The Mizoroki-Heck reaction, a Nobel Prize-winning palladium-catalyzed cross-coupling, provides a powerful method for the formation of carbon-carbon bonds by coupling aryl halides with alkenes.[1] This guide provides an in-depth technical overview and detailed protocols for performing a regioselective Heck reaction on this compound, enabling the synthesis of valuable 3-alkenyl-2-chloro-5-methylpyridine derivatives.
The central challenge and opportunity in the Heck reaction of this substrate lies in the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a critical step in the catalytic cycle. The bond dissociation energies follow the trend C-I > C-Br > C-Cl, making the carbon-bromine bond weaker and thus more susceptible to oxidative addition than the carbon-chlorine bond.[2] This inherent difference in reactivity allows for a highly regioselective reaction at the C3 (bromo) position under carefully controlled conditions, leaving the C2 (chloro) position intact for potential subsequent transformations.[2][3]
The Heck Reaction: Catalytic Cycle and Mechanistic Considerations
The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[4] Understanding this cycle is crucial for optimizing reaction conditions.
Diagram of the Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex. This is typically the rate-determining step and is significantly faster for C-Br than C-Cl bonds.[2]
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by insertion of the alkene into the palladium-carbon bond. This step forms a new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species.
-
Reductive Elimination: A base is required to neutralize the hydrogen halide (HBr) produced and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[5]
Key Parameters for Optimizing the Heck Reaction
Successful execution of the Heck reaction with this compound hinges on the careful selection of several key parameters:
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst that is reduced in situ to the active Pd(0) species.[6] Other sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can also be used, which do not require an in-situ reduction.[4]
-
Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity. For electron-deficient substrates like halopyridines, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition. Common choices include tri(o-tolyl)phosphine (P(o-tolyl)₃) and triphenylphosphine (PPh₃).[7] In some cases, N-heterocyclic carbene (NHC) ligands have also shown high efficacy.[8]
-
Base: An appropriate base is essential for the reductive elimination step to regenerate the catalyst. Common choices include organic amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc).[4] The choice of base can also influence the reaction rate and yield.
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMA) are frequently used as they can effectively dissolve the reactants and stabilize the catalytic species.[7]
-
Temperature: Heck reactions are typically conducted at elevated temperatures, often in the range of 80-140 °C, to ensure a reasonable reaction rate.[8]
Experimental Protocols
The following protocols provide a starting point for the regioselective Heck reaction of this compound with representative activated (n-butyl acrylate) and unactivated (styrene) alkenes. These are based on established procedures for similar aryl bromides.[7]
Protocol 1: Heck Coupling with n-Butyl Acrylate
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
n-Butyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Sealed reaction tube
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a clean, oven-dried sealed reaction tube containing a magnetic stir bar, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).
-
Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add anhydrous DMF (5 mL) via syringe.
-
Add n-butyl acrylate (1.5 mmol) and triethylamine (2.0 mmol) via syringe.
-
Securely seal the reaction tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(alkenyl)-2-chloro-5-methylpyridine.
Protocol 2: Heck Coupling with Styrene
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Styrene (1.5 mmol, 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous acetonitrile (5 mL)
-
Sealed reaction tube
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a clean, oven-dried sealed reaction tube containing a magnetic stir bar, combine this compound (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add anhydrous acetonitrile (5 mL) via syringe.
-
Add styrene (1.5 mmol) via syringe.
-
Securely seal the reaction tube and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture vigorously for 18-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Data Presentation: Representative Heck Reaction Conditions
The following table summarizes general starting conditions for the Heck reaction of this compound with different alkenes, based on established methodologies for similar substrates.[7] Optimization of these conditions may be necessary to achieve maximum yield for a specific alkene.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 18 |
| 3 | 1-Octene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | NaOAc (2.5) | DMA | 120 | 20 |
Troubleshooting and Further Considerations
-
Low or No Conversion: If the reaction shows low conversion, ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere, as oxygen can deactivate the palladium catalyst.[2] An increase in temperature or catalyst loading may also be beneficial.
-
Side Reactions: At higher temperatures or with prolonged reaction times, side reactions such as alkene isomerization or double bond reduction may occur. Careful monitoring of the reaction is recommended.
-
Subsequent Reactions: The product, a 3-alkenyl-2-chloro-5-methylpyridine, retains the chloro-substituent at the 2-position. This C-Cl bond can be functionalized in a subsequent cross-coupling reaction under more forcing conditions, typically requiring higher temperatures and specialized bulky, electron-rich ligands to facilitate the more challenging oxidative addition.[2]
Experimental Workflow Overview
Caption: A general workflow for the Heck cross-coupling reaction.
References
- Photo-induced catalytic halopyridylation of alkenes. Nature Communications.
- Heck reaction. Wikipedia.
- Heck Reaction. Organic Chemistry Portal.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules.
- Exploring the Chemical Properties and Reactivity of 3-Bromo-2-chloropyridine. NINGBO INNO PHARMCHEM CO.,LTD.
- Palladium-Catalyzed Reactions. MDPI.
- Heck Reaction. Chemistry LibreTexts.
- Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
- Pd‐catalyzed Heck/Hiyama reaction of 2‐pyridyldimethyl(vinyl)silane with organic halides. Wiley Online Library.
- Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Pearson+.
- Preparation of 2-chloro-5-methylpyridine. Google Patents.
- Science of Synthesis: Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C. Thieme.
- 3-Bromo-2-chloropyridine. PubChem.
- Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society.
- Special Issue : Palladium-Catalyzed Reactions. MDPI.
- ChemInform Abstract: Palladium‐Catalyzed Oxidative Heck Coupling of Vinyl Pyridines with Aryl Boronic Acids. ResearchGate.
- Synthesis of 2,2,2,-Trichloroethyl Aryl- and Vinyldiazoacetates by Palladium-Catalyzed Cross-Coupling. ResearchGate.
- Acrylate formation from CO2 and ethylene: catalysis with palladium and mechanistic insight. Chemical Communications.
Sources
- 1. Heck Reaction [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 3-Bromo-2-chloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the 3-Bromo-2-chloro-5-methylpyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold holds a privileged position, forming the core of numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and other key interactions within enzyme active sites makes it a valuable motif in drug design.[1] The di-halogenated derivative, this compound, represents a particularly strategic starting material for the synthesis of kinase inhibitors. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for sequential, regioselective functionalization, providing a robust platform for building molecular complexity and exploring structure-activity relationships (SAR).[2][3]
The C-Br bond at the 3-position is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, compared to the C-Cl bond at the 2-position.[4][5] This inherent chemical disparity enables the selective introduction of a diverse array of substituents, a critical step in tailoring a molecule's affinity and specificity for a target kinase. This document provides a detailed guide to the synthetic strategies and experimental protocols for leveraging this compound in the discovery of novel kinase inhibitors, with a focus on targeting the AXL, MER, and ALK2 kinases.
Synthetic Strategy: A Stepwise Approach to Kinase Inhibitor Scaffolds
The synthesis of kinase inhibitors from this compound typically proceeds through a two-step cross-coupling sequence. The initial, more facile reaction occurs at the C-3 position, followed by a second functionalization at the C-2 position. This stepwise approach allows for the controlled assembly of the final inhibitor scaffold.
A common and highly effective strategy involves an initial Buchwald-Hartwig amination at the C-3 position to install a key amine linkage, followed by a Suzuki-Miyaura coupling at the C-2 position to introduce a larger, often heterocyclic, moiety that can occupy the ATP-binding pocket of the target kinase. This sequence is particularly advantageous as the resulting 3-amino-2-chloropyridine intermediate is a versatile building block for a wide range of kinase inhibitor classes.[4]
Caption: General synthetic workflow from this compound.
Experimental Protocols
Protocol 1: Selective Buchwald-Hartwig Amination of this compound
This protocol details the selective amination at the C-3 position, leveraging the higher reactivity of the C-Br bond.[4][6]
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Palladium catalyst (e.g., Pd₂(dba)₃, BrettPhos-precatalyst)
-
Phosphine ligand (if not using a pre-catalyst)
-
Base (e.g., Lithium bis(trimethylsilyl)amide (LiHMDS), Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF), Toluene)
-
Schlenk tube or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium pre-catalyst (e.g., BrettPhos-precatalyst, 2 mol%).
-
Under an inert atmosphere, add this compound (1.0 equivalent).
-
Add anhydrous, degassed THF via syringe to achieve a concentration of approximately 0.1-0.2 M.
-
Add the desired primary or secondary amine (1.2 equivalents).
-
Add the base (e.g., LiHMDS, 2.5 equivalents) portion-wise while monitoring the reaction temperature.
-
Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 65 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the 3-amino-2-chloro-5-methylpyridine derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the subsequent coupling at the C-2 position of the 3-amino-2-chloro-5-methylpyridine intermediate with an arylboronic acid.[5][7]
Materials:
-
3-amino-2-chloro-5-methylpyridine derivative (from Protocol 1)
-
Arylboronic acid (e.g., phenylboronic acid, heteroarylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/water, Toluene)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the 3-amino-2-chloro-5-methylpyridine derivative (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).
-
Add the degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction Execution: Stir the reaction mixture and heat to the desired temperature (typically 80-120 °C). For microwave-assisted reactions, irradiate at a specified temperature (e.g., 120-150 °C) for 15-30 minutes.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.
Target Kinases and Signaling Pathways
The 2-amino-3-aryl-5-methylpyridine scaffold is a versatile core for inhibitors of several important kinase families, including the TAM (Tyro3, AXL, MER) and ALK families.
AXL and MER Kinase Signaling
AXL and MER are receptor tyrosine kinases that play crucial roles in cell survival, proliferation, migration, and immune regulation.[8][9] Their overexpression is implicated in numerous cancers and is associated with poor prognosis and drug resistance.[2][10] Upon binding to their ligand, Gas6, AXL and MER dimerize and autophosphorylate, activating downstream signaling cascades such as the PI3K/AKT and MAPK/ERK pathways.[7][11]
Caption: Simplified AXL/MER signaling pathway.
ALK2 (ACVR1) Signaling
Activin receptor-like kinase-2 (ALK2), also known as ACVR1, is a BMP type I receptor.[12] Mutations in the ACVR1 gene that lead to constitutive activation of ALK2 are the cause of the rare genetic disorder fibrodysplasia ossificans progressiva (FOP) and are also found in a subset of pediatric brain tumors called diffuse intrinsic pontine glioma (DIPG).[13][14] Aberrant ALK2 signaling leads to the phosphorylation of SMAD proteins, which then translocate to the nucleus and induce the expression of genes that drive inappropriate bone formation (in FOP) or contribute to tumorigenesis (in DIPG).[4]
Caption: Simplified ALK2 (ACVR1) signaling pathway.
Data Presentation: Representative Kinase Inhibitor Activity
The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized from substituted aminopyridine scaffolds, demonstrating the potential of this chemical class.
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Compound 1u | AXL, MER, TYRO3 | <0.5, 25, 50 | |
| Compound m16 | AXL | 5 | [10] |
| LDN-214117 | ALK2 | Potent & Selective | [11] |
| UNC2250 | MER | 9.8 (cellular IC₅₀) | [2] |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its differential halogen reactivity allows for a controlled and stepwise introduction of various chemical moieties, facilitating the exploration of structure-activity relationships. The protocols outlined in this document for Buchwald-Hartwig amination and Suzuki-Miyaura coupling provide a robust framework for the synthesis of 2-amino-3-aryl-5-methylpyridine scaffolds, which have demonstrated potent inhibitory activity against key cancer targets such as AXL, MER, and ALK2. By understanding the underlying synthetic strategies and the biological signaling pathways of these kinases, researchers can effectively utilize this compound to develop the next generation of targeted cancer therapeutics.
References
- M. A. Linger, et al. (2010). AXL and MER Receptor Tyrosine Kinases in Cancer: A Double-Edged Sword. Molecular Cancer Therapeutics, 9(8), 2158-2167. [Link]
- C. R. Yu, et al. (2014). Structure-Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7067-7077. [Link]
- F. H. Shore, et al. (2020). ACVR1 mutations in DIPG: lessons learned from FOP. Neuro-Oncology, 22(3), 321-331. [Link]
- J. A. U. H. S. Kaplan, et al. (2015). Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders. Bone, 83, 224-231. [Link]
- Y. Wang, et al. (2021). Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. RSC Medicinal Chemistry, 12(10), 1695-1702. [Link]
- A. Picado. (2019). ACVR1 – the link between FOP and DIPG. Open Lab Notebooks. [Link]
- R. Linger, et al. (2013). Molecular Pathways: MERTK Signaling in Cancer. Clinical Cancer Research, 19(17), 4562-4568. [Link]
- M. J. Choi, et al. (2018). Design, synthesis, and biological evaluation of novel aminopyrimidinylisoindolines as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3761-3765. [Link]
- S. Verma, et al. (2017). A pathway map of AXL receptor-mediated signaling network. Journal of Cell Communication and Signaling, 11(4), 329-338. [Link]
- UniProt Consortium. (2023). MERTK - Tyrosine-protein kinase Mer - Homo sapiens (Human). UniProt. [Link]
- R. Linger, et al. (2008). MERTK (c-mer proto-oncogene tyrosine kinase).
- A. K. Singh, et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 12(7), 1081-1121. [Link]
- X. Liu, et al. (2013). Pseudo-cyclization through intramolecular hydrogen bond enables discovery of pyridine substituted pyrimidines as new Mer kinase inhibitors. Journal of Medicinal Chemistry, 56(23), 9635-9644. [Link]
- S. L. Buchwald, J. F. Hartwig. (2010).
- N. Miyaura, A. Suzuki. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
- P. Manchanda, et al. (2017). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. Archiv der Pharmazie, 350(5), e1600390. [Link]
- H. M. Lee, et al. (2011). Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2(12), 940-945. [Link]
- J. Das, et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
- L. J. Lombardo, et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
- European Patent Office. (2018). PRMT5 INHIBITORS. EP 3706742 B1.
- Google Patents. (2016). US9850229B2 - Compounds and compositions as protein kinase inhibitors.
- M. E. M. Saeed, et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]
- W. S. Eng, et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(9), 3342-3360. [Link]
- M. Zhang, et al. (2020). Design, synthesis and biological evaluation of new Axl kinase inhibitors containing 1,3,4-oxadiazole acetamide moiety as novel linker. European Journal of Medicinal Chemistry, 186, 111867. [Link]
- S. J. F. Macdonald, et al. (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. Journal of Medicinal Chemistry, 55(24), 10897-10913. [Link]
- C. D. Smith, et al. (2016). Design and Synthesis of Novel Macrocyclic Mer Tyrosine Kinase Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1044-1049. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACVR1 mutations in DIPG: lessons learned from FOP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of promiscuous ALK2 inhibitors – openlabnotebooks.org [openlabnotebooks.org]
- 5. WO2011050159A1 - Compositions and processes - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ALK2: A Therapeutic Target for Fibrodysplasia Ossificans Progressiva and Diffuse Intrinsic Pontine Glioma [jstage.jst.go.jp]
- 8. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Shared ACVR1 mutations in FOP and DIPG: Opportunities and challenges in extending biological and clinical implications across rare diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ACVR1 – the link between FOP and DIPG – openlabnotebooks.org [openlabnotebooks.org]
- 14. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-chloro-5-methylpyridine
Introduction: Strategic Functionalization of a Privileged Heterocycle
In the landscape of modern drug discovery and materials science, functionalized pyridine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals, agrochemicals, and organic materials.[1][2] The compound 3-bromo-2-chloro-5-methylpyridine is a highly versatile synthetic intermediate, offering two distinct halogenated sites for sequential and selective functionalization. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds under palladium catalysis allows for a strategic and controlled approach to building molecular complexity.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—utilizing this compound. We will delve into the mechanistic rationale behind reaction selectivity, provide field-tested protocols, and present data to guide researchers in leveraging this valuable building block for their synthetic campaigns.
The Principle of Selective Reactivity
The success of sequential cross-coupling on di- or polyhalogenated substrates hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the palladium(0) complex into the carbon-halogen bond.[3][4][5] The generally accepted trend for this reactivity is:
C–I > C–Br > C–OTf > C–Cl
For this compound, this principle dictates that the more reactive C-Br bond at the C3 position will undergo oxidative addition preferentially over the stronger, less reactive C-Cl bond at the C2 position.[6] This inherent reactivity difference is the cornerstone of the protocols described herein, enabling the selective formation of a new bond at the C3 position while preserving the C2-chloro substituent for subsequent transformations.
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, typically between an organohalide and an organoboron species.[5][6] Its tolerance of a wide range of functional groups and generally mild reaction conditions make it a favored tool in pharmaceutical synthesis.[7][8]
Causality in Experimental Design
-
Catalyst System: The choice of palladium precursor and ligand is critical. For heteroaryl substrates, where the pyridine nitrogen can potentially coordinate to and inhibit the palladium center, electron-rich and sterically bulky phosphine ligands (e.g., SPhos, XPhos) are often employed.[7][9] These ligands promote the crucial oxidative addition and reductive elimination steps. A common, highly effective general-purpose catalyst is Pd(PPh₃)₄, which can often be used without an additional ligand.[7][10]
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[11] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield, with stronger bases often being more effective but potentially incompatible with sensitive functional groups.
-
Solvent System: The reaction is frequently performed in a biphasic mixture of an organic solvent (e.g., 1,4-dioxane, toluene, THF) and water. This system effectively dissolves both the organic-soluble halide and catalyst and the water-soluble inorganic base and boronic acid salt.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes effective conditions for the selective Suzuki-Miyaura coupling at the C-Br bond of analogous bromochloropyridine substrates. These serve as excellent starting points for the functionalization of this compound.
| Entry | Coupling Partner (Arylboronic Acid) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | ~85[10] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene | 100 | 16 | ~92[9] |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | ~88[9] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the general procedure for the selective coupling of an arylboronic acid to the C3 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst under a counterflow of inert gas (Argon or Nitrogen).
-
Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) via syringe.
-
Place the flask in a preheated oil bath and stir the reaction mixture vigorously at 90-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-2-chloro-5-methylpyridine.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen (C-N) bonds, a transformation of immense importance in medicinal chemistry.[12][13] It allows for the coupling of aryl halides with a wide range of primary and secondary amines under relatively mild conditions.[3][4]
Causality in Experimental Design
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido intermediate.[4][14] Common choices include sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS). The choice of base can be critical, as some substrates may be sensitive to the highly basic conditions.
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are standard, as they do not interfere with the strongly basic reaction components.[3][14]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The following table presents effective conditions for the selective amination of analogous bromochloropyridine substrates.
| Entry | Amine Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / RuPhos (4) | LiHMDS (2.5) | THF | 65 | 16 | ~72[3] |
| 2 | n-Butylamine | BrettPhos-precatalyst (2) | LiHMDS (2.5) | THF | 65 | 16 | ~65[3] |
| 3 | Aniline | BrettPhos-precatalyst (2) | LiHMDS (2.5) | THF | 65 | 16 | ~55[3] |
| 4 | N-Methylaniline | Pd(OAc)₂ (1) / CM-phos (4) | K₂CO₃ (2.5) | t-BuOH | 100 | - | High[4] |
Experimental Protocol: Buchwald-Hartwig Amination
This generalized protocol is adaptable for coupling various primary and secondary amines to the C3 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.2 equiv)
-
Palladium precatalyst (e.g., BrettPhos-precatalyst, 2 mol%) or Pd source/ligand combination (e.g., Pd₂(dba)₃/RuPhos)
-
Base (e.g., LiHMDS, 2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk tube)
Procedure:
-
In a glovebox or under a strong counterflow of inert gas, add the palladium precatalyst (or palladium source and ligand) to a dry Schlenk tube containing a stir bar.
-
Add this compound and the base.
-
Seal the tube, and if not in a glovebox, evacuate and backfill with inert gas three times.
-
Add anhydrous THF via syringe, followed by the amine coupling partner.
-
Place the sealed tube in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 65-110 °C).
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired 3-amino-2-chloro-5-methylpyridine derivative.
Visualization of the Buchwald-Hartwig Experimental Workflow
Sources
- 1. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes & Protocols: Strategic Synthesis of Bipyridine Derivatives via Regioselective Cross-Coupling of 3-Bromo-2-chloro-5-methylpyridine
Introduction: The Strategic Value of Dihalopyridines in Bipyridine Synthesis
Bipyridine ligands are foundational components in coordination chemistry, forming stable and functional complexes with a vast array of metal ions.[1] Their applications are extensive, ranging from homogeneous catalysis and functional materials science to the development of novel therapeutics in drug discovery.[2][3] The ability to fine-tune the steric and electronic properties of the bipyridine scaffold through targeted functionalization is paramount to advancing these fields.
This guide focuses on the strategic utilization of 3-Bromo-2-chloro-5-methylpyridine as a key building block for advanced bipyridine derivatives. This substrate is particularly valuable due to the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more susceptible to oxidative addition than the stronger carbon-chlorine bond.[4] This inherent reactivity difference allows for highly regioselective functionalization at the C-3 position, while preserving the C-2 chloro-substituent for subsequent, potentially different, synthetic transformations. This stepwise approach provides a controlled and versatile pathway to construct complex, unsymmetrically substituted bipyridine structures.
This document provides detailed protocols for the most effective and widely used palladium-catalyzed cross-coupling methodologies—Suzuki-Miyaura, Stille, and Negishi couplings—tailored for researchers, scientists, and drug development professionals.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
The construction of a C(sp²)–C(sp²) bond between the this compound core and another (hetero)aromatic ring is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These reactions share a common catalytic cycle but differ in the nature of the organometallic nucleophile.[5][6]
-
Suzuki-Miyaura Coupling: Employs organoboronic acids or esters, which are generally stable, commercially available, and have low toxicity. The reaction requires a base to activate the boronic acid for transmetalation.[7]
-
Stille Coupling: Utilizes organostannane reagents. While these reagents are highly tolerant of various functional groups and are not sensitive to moisture, their primary drawback is the toxicity of tin compounds and the challenge of removing tin byproducts.[8][9]
-
Negishi Coupling: Involves organozinc reagents. This method is prized for its mild reaction conditions and exceptional tolerance for a wide range of functional groups.[10] However, organozinc reagents are often moisture-sensitive and may need to be prepared in situ.
The choice of method often depends on the availability of the required organometallic precursor, functional group compatibility of the desired coupling partner, and tolerance for specific reagent toxicities.
Comparative Overview of Cross-Coupling Methodologies
The following table summarizes representative conditions and outcomes for the regioselective coupling at the C-3 position of this compound, yielding 2-Chloro-5-methyl-3-(aryl)pyridines.
| Method | Catalyst System (mol%) | Coupling Partner (equiv) | Base / Additive (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantages / Disadvantages |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3-5) | Arylboronic Acid (1.2) | K₂CO₃ or K₃PO₄ (2.0) | Dioxane / H₂O (4:1) | 90-100 | 12-18 | 75-90 | (+) Low toxicity, stable reagents.(-) Base-sensitive functional groups may be an issue. |
| Stille | Pd(PPh₃)₄ (4-5) | Aryl-SnBu₃ (1.1) | LiCl (3.0) or CuI (0.1) | Toluene or DMF | 100-110 | 12-24 | 70-85 | (+) High functional group tolerance, neutral conditions.(-) Toxic tin reagents, difficult purification. |
| Negishi | Pd₂(dba)₃ (2) / XPhos (4) | Aryl-ZnCl (1.5) | None required | THF or Dioxane | 65-80 | 8-16 | 70-90 | (+) Very mild conditions, excellent functional group tolerance.(-) Moisture-sensitive reagents. |
Experimental Protocols and Methodologies
General Laboratory Workflow
A standardized workflow is crucial for reproducibility in cross-coupling reactions. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and side reactions.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-Chloro-5-methyl-3-(pyridin-2-yl)pyridine, selectively reacting at the C-Br position.
Materials:
-
This compound (1.0 equiv)
-
2-Pyridylboronic Acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 2-pyridylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of argon.[11]
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
Causality: The base (K₂CO₃) is essential for the formation of a boronate species [R-B(OH)₃]⁻, which facilitates the transmetalation step by increasing the nucleophilicity of the organic group on boron.[7][12]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.[13]
Protocol 2: Stille Coupling
This protocol details the synthesis of 2-Chloro-3-(furan-2-yl)-5-methylpyridine.
Materials:
-
This compound (1.0 equiv)
-
2-(Tributylstannyl)furan (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous Toluene or DMF
Procedure:
-
To a flame-dried Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add 2-(tributylstannyl)furan to the reaction mixture via syringe.[4]
-
Heat the reaction to 110 °C and stir for 16 hours. Monitor progress by GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to precipitate tin byproducts, followed by water and brine. Stir the biphasic mixture vigorously for 1-2 hours during the KF wash.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Causality: The Stille reaction proceeds under neutral conditions but can be accelerated by additives.[9] The KF wash is a critical purification step; fluoride has a high affinity for tin, forming insoluble tributyltin fluoride which can be removed by filtration.
Caption: Catalytic cycle of the Stille cross-coupling reaction.[14]
Protocol 3: Negishi Coupling
This protocol outlines the synthesis of 2-Chloro-5-methyl-3-phenylpyridine.
Materials:
-
This compound (1.0 equiv)
-
Phenylzinc Chloride solution (0.5 M in THF, 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask, dissolve Pd₂(dba)₃ and XPhos in a minimal amount of anhydrous THF. Stir for 20 minutes at room temperature to pre-form the active catalyst.
-
In a separate flask under argon, add this compound and dissolve in anhydrous THF.
-
Transfer the catalyst solution to the substrate solution via cannula.
-
Slowly add the phenylzinc chloride solution to the reaction mixture at room temperature.[15]
-
Heat the mixture to 65 °C and stir for 12 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality: The Negishi coupling does not require a base. The organozinc reagent is sufficiently nucleophilic for transmetalation to occur directly with the Pd(II)-halide complex.[10][16] The use of bulky, electron-rich phosphine ligands like XPhos often accelerates the oxidative addition and reductive elimination steps, improving overall efficiency.[2]
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Concluding Remarks and Future Directions
The regioselective functionalization of this compound via palladium-catalyzed cross-coupling reactions is a robust and versatile strategy for the synthesis of valuable bipyridine precursors. The protocols detailed herein for Suzuki-Miyaura, Stille, and Negishi couplings provide reliable starting points for accessing a wide range of 2-chloro-3-aryl-5-methylpyridine intermediates. The remaining chloro-substituent serves as a handle for subsequent diversification, enabling the construction of complex, multi-substituted bipyridine ligands for advanced applications in catalysis and medicinal chemistry. Further optimization of ligands and reaction conditions, particularly for challenging substrates, remains an active area of research.
References
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Syntheses. (n.d.). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy.
- Al-Amin, M., & Kim, J. (2022). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 27(23), 8537.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- The Journal of Organic Chemistry. (n.d.). A Rational Protocol for the Synthesis of Arylated Bipyridine Ligands via a Cycloaddition Pathway.
- Organic Syntheses. (2011). Synthesis of 4-, 5-, and 6-Methyl-2,2′-Bipyridine by a Negishi Cross-Coupling Strategy.
- MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System.
- Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Wikipedia. (n.d.). Negishi coupling.
- MDPI. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives.
- ResearchGate. (n.d.). Synthesis and application of new bipyridine ligands.
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Myers, A. (n.d.). The Stille Reaction.
- Preprints.org. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives[v1].
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- MDPI. (n.d.). A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies.
- National Institutes of Health. (2016). Effects of Methyl Substitution in Ruthenium Tris(2-pyridylmethyl)amine Photocaging Groups for Nitriles.
- MDPI. (n.d.). Special Issue : Bipyridines: Synthesis, Functionalization and Applications.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- NROChemistry. (n.d.). Stille Coupling.
- Journal of the American Chemical Society. (n.d.). The Synthesis of Certain Substituted 2,2'-Bipyridyls.
- ResearchGate. (n.d.). Recent Progress on the Synthesis of Bipyridine Derivatives.
- Borono. (n.d.). The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications.
- Wikipedia. (n.d.). Stille reaction.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
The Strategic Role of 3-Bromo-2-chloro-5-methylpyridine in the Synthesis of Advanced Picolinamide Fungicides
Introduction: The Pyridine Core in Modern Agrochemicals
Pyridine-based chemical structures are integral to the development of modern agrochemicals, offering a versatile scaffold for creating highly effective fungicides, herbicides, and insecticides.[1][2] Their unique electronic properties and ability to interact with biological targets have made them a cornerstone of agrochemical research.[3] Within this class of compounds, halogenated pyridines such as 3-bromo-2-chloro-5-methylpyridine serve as critical building blocks for the synthesis of next-generation crop protection agents.[4][5] The distinct reactivity of the bromine and chlorine substituents on the pyridine ring allows for selective and strategic chemical modifications, enabling the construction of complex molecules with fine-tuned biological activity.[6]
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of picolinamide fungicides. Picolinamides are a significant class of fungicides known for their novel mode of action, targeting the mitochondrial respiration in fungi.[7] This guide will detail a representative synthetic protocol, discuss the underlying chemical principles, and provide insights into the mechanism of action of the resulting fungicidal compounds.
The Synthetic Utility of this compound: A Gateway to Picolinamide Fungicides
The presence of two different halogen atoms on the pyridine ring of this compound is a key feature for its utility in synthesis. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8] This differential reactivity allows for a stepwise and controlled introduction of various substituents, a crucial strategy in the synthesis of complex agrochemicals.
To illustrate the synthetic potential of this compound, we will outline a detailed protocol for the synthesis of a novel, hypothetical picolinamide fungicide. This synthesis will involve a key Suzuki-Miyaura coupling reaction to introduce a desired aryl group at the 3-position of the pyridine ring, followed by functional group manipulations to create the picolinamide scaffold.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed multi-step synthesis of a novel picolinamide fungicide from this compound.
Caption: Synthetic pathway from this compound to a picolinamide fungicide.
Detailed Experimental Protocol: Synthesis of a Novel Picolinamide Fungicide
This protocol provides a step-by-step methodology for the synthesis of a representative picolinamide fungicide, demonstrating the practical application of this compound.
Step 1: Suzuki-Miyaura Coupling of this compound
This initial step introduces a key structural motif through a palladium-catalyzed cross-coupling reaction.
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-aryl-2-chloro-5-methylpyridine intermediate.
-
Step 2 & 3: Conversion to the Picolinic Acid Intermediate
These steps transform the chloro-pyridine intermediate into the crucial carboxylic acid moiety.
-
Materials:
-
3-Aryl-2-chloro-5-methylpyridine (from Step 1) (1.0 eq)
-
Sodium hydroxide (NaOH)
-
Potassium permanganate (KMnO₄)
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Hydrolysis: Reflux the 3-aryl-2-chloro-5-methylpyridine in an aqueous solution of NaOH (e.g., 2 M) for 24 hours. Cool the reaction mixture and acidify with HCl to precipitate the 3-aryl-2-hydroxy-5-methylpyridine. Filter, wash with water, and dry.
-
Oxidation: Suspend the 3-aryl-2-hydroxy-5-methylpyridine in water and heat to 70-80 °C. Slowly add a solution of KMnO₄ in water portion-wise until a persistent purple color is observed. Continue stirring for 2-3 hours. Cool the reaction, and quench the excess KMnO₄ with a small amount of sodium bisulfite. Filter the manganese dioxide precipitate and wash with hot water. Acidify the filtrate with HCl to precipitate the 3-aryl-5-methylpicolinic acid. Filter, wash with cold water, and dry.
-
Step 4: Amide Coupling to Form the Final Picolinamide Fungicide
The final step involves the formation of the amide bond to yield the target fungicide.
-
Materials:
-
3-Aryl-5-methylpicolinic acid (from Step 3) (1.0 eq)
-
Substituted aniline (e.g., 2-amino-4-chloro-N-methylbenzamide) (1.1 eq)
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
-
Procedure:
-
Dissolve the 3-aryl-5-methylpicolinic acid and the substituted aniline in anhydrous DMF.
-
Add DIPEA to the solution and stir for 10 minutes at room temperature.
-
Add COMU portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with saturated aqueous lithium chloride solution, then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final picolinamide fungicide.
-
Quantitative Data Summary
| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected % Yield |
| 1 | 3-(4-methoxyphenyl)-2-chloro-5-methylpyridine | 233.69 | (based on 1.0 eq of starting material) | 75-85% |
| 2 & 3 | 3-(4-methoxyphenyl)-5-methylpicolinic acid | 243.25 | (based on product from Step 1) | 60-70% |
| 4 | Final Picolinamide Fungicide | (Varies based on aniline) | (based on product from Step 2 & 3) | 80-90% |
Mechanism of Action: Targeting Fungal Respiration
Picolinamide fungicides, including the one synthesized in this protocol, typically act as Quinone outside Inhibitors (QoI) of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain of fungi.[7][9][10]
Visualizing the Mechanism of Action
Caption: Inhibition of the fungal mitochondrial respiratory chain by picolinamide fungicides.
By binding to the QoI site of Complex III, these fungicides block the transfer of electrons, which disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell. This ultimately leads to the cessation of fungal growth and cell death. The unique binding mode of picolinamides makes them effective against a broad spectrum of fungal pathogens and a valuable tool in resistance management strategies.[7]
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of advanced agrochemicals. Its well-defined reactivity allows for the strategic and efficient construction of complex molecular architectures, as demonstrated in the synthesis of a novel picolinamide fungicide. The detailed protocol and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to leverage the full potential of this important chemical intermediate in the ongoing quest for innovative and effective crop protection solutions.
References
- Qi, W., et al. (2020). Evaluation of Novel Picolinamide Fungicides (QiI) for Controlling Cercospora beticola Sacc. in Sugar Beet. MDPI. [Link]
- Zhang, L., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Pest Management Science. [Link]
- Pries, M., et al. (2018). Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. ACS Chemical Biology. [Link]
- Pries, M., et al. (2018). Target identification and mechanism of action of picolinamide and benzamide chemotypes with antifungal properties. PMC - NIH. [Link]
- Grand View Research. (2025). Pyridine & Pyridine Derivatives Market Size, Share & Trends Analysis Report. Grand View Research. [Link]
- Li, Y., et al. (2024). The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc1 Complex and Its Structural Modification. Journal of Agricultural and Food Chemistry. [Link]
- Li, Y., et al. (2024). The Interaction Mechanism of Picolinamide Fungicide Targeting on the Cytochrome bc1 Complex and Its Structural Modification.
- Zhang, L., et al. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods.
- Wikipedia. (2023). Boscalid. Wikipedia. [Link]
- PubChem. (2023). This compound. PubChem. [Link]
- Google Patents. (2018). WO2018024145A1 - Process for preparing boscalid.
- Royal Society of Chemistry. (2019). A novel process concept for the three step Boscalid® synthesis. RSC Publishing. [Link]
- ResearchGate. (2019). A novel process concept for the three step Boscalid® synthesis.
- Wikipedia. (2023). Suzuki reaction. Wikipedia. [Link]
- Royal Society of Chemistry. (2019). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
- PubChem. (2023). 2-Bromo-5-chloro-3-methylpyridine. PubChem. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Picarbutrazox (Ref: NF-171) [sitem.herts.ac.uk]
- 3. Synthesis of picolinamide fungicides, florylpicoxamid and metarylpicoxamid, from renewable raw materials - American Chemical Society [acs.digitellinc.com]
- 4. EP3489221A1 - Process for the preparation of fluopicolide - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. How is Picarbutrazox synthesised and what does it do?_Chemicalbook [chemicalbook.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Synthesis and fungicidal activity of macrocyclic and acyclic analogs of natural product UK-2A - American Chemical Society [acs.digitellinc.com]
- 10. Fluopicolide (Ref: AE C638206) [sitem.herts.ac.uk]
Application Notes and Protocols: Regioselective Sonogashira Coupling of 3-Bromo-2-chloro-5-methylpyridine with Terminal Alkynes
<
Introduction
3-Bromo-2-chloro-5-methylpyridine is a highly versatile and strategically important building block in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its dihalogenated structure, featuring two distinct halogen atoms at the C2 and C3 positions, allows for orthogonal reactivity that can be exploited for regioselective functionalization.[1] This application note provides a comprehensive guide to the Sonogashira coupling reaction of this compound with a variety of terminal alkynes. We will delve into the mechanistic underpinnings that govern the regioselectivity of this transformation, present detailed, field-proven protocols, and discuss the broader applications of the resulting alkynylpyridine products.
The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[2][3] It is typically catalyzed by a palladium complex and often requires a copper(I) co-catalyst in the presence of a mild base.[4] The reaction's utility is underscored by its mild conditions and tolerance for a wide array of functional groups, making it a cornerstone of modern organic synthesis.[4]
Principles of Reactivity and Regioselectivity
The key to successfully employing this compound in cross-coupling reactions lies in understanding the differential reactivity of its two carbon-halogen bonds. Two primary factors dictate the outcome of palladium-catalyzed reactions:
-
Carbon-Halogen Bond Strength: The dissociation energy of carbon-halogen bonds follows the trend C-Cl > C-Br > C-I.[5] Consequently, the C-Br bond is more susceptible to oxidative addition to a palladium(0) catalyst than the C-Cl bond, leading to preferential reactivity at the bromo-substituted position under milder conditions.[5]
-
Position of the Halogen: The electronic properties of the pyridine ring also influence the reactivity of the C-X bond. The positions ortho (C2/C6) to the nitrogen atom are generally more activated towards oxidative addition due to the electron-withdrawing nature of the nitrogen.[5]
In the case of this compound, these two factors are in opposition. The C2 position is electronically activated, but bears a stronger C-Cl bond. Conversely, the C3 position is less electronically activated but has a more labile C-Br bond.[5] For palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, the greater lability of the C-Br bond is the dominant factor, directing the reaction to the C3 position.[5][6] This predictable regioselectivity allows for the selective introduction of an alkynyl group at the C3 position, leaving the C2-chloro substituent available for subsequent transformations.[5][6]
The Sonogashira Catalytic Cycle
The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]
Caption: Simplified Sonogashira Catalytic Cycle
Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, the C-Br bond of this compound) to form a Pd(II) intermediate. This is often the rate-determining step.[7]
-
Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium center, displacing the halide.[3]
-
Reductive Elimination: The two organic ligands on the palladium complex (the aryl and alkynyl groups) couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.[3]
Copper Cycle:
-
The terminal alkyne coordinates with the copper(I) salt to form a π-alkyne complex.[7] This increases the acidity of the terminal proton.
-
A base then deprotonates the alkyne to form a copper acetylide intermediate.[7] This species is then ready for the transmetalation step with the palladium complex.
Experimental Protocols
The following protocols are provided as a general guide and can be adapted for a range of terminal alkynes. Optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
General Protocol for Sonogashira Coupling of this compound
This protocol describes a typical procedure for the coupling of an aryl or alkyl terminal alkyne with this compound.
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, 1-Octyne)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)
-
Copper(I) Iodide (CuI)
-
Triphenylphosphine (PPh₃) (if using a catalyst like Pd(OAc)₂)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (2-5 mol%).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by evacuating and backfilling three times.
-
Add the anhydrous solvent (e.g., THF or TEA) via syringe.
-
Add the base (e.g., TEA, 2-3 equiv) if it is not used as the solvent.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.
-
The reaction mixture is stirred at room temperature or heated (e.g., 50-80 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst. The filter cake is washed with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with water and then with brine.[6]
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[6]
-
The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[6]
Caption: General Experimental Workflow
Data Presentation: Representative Reaction Outcomes
The following table summarizes typical yields for the Sonogashira coupling of this compound with various terminal alkynes under optimized conditions.
| Entry | Alkyne | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | 60 | 4 | 85-95 |
| 2 | 1-Octyne | Pd(PPh₃)₄ / CuI | THF/TEA | 50 | 6 | 80-90 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | DMF/DIPEA | 70 | 3 | 90-98 |
| 4 | 4-Ethynylanisole | Pd(OAc)₂/PPh₃ / CuI | Toluene/TEA | 80 | 5 | 82-92 |
Yields are based on isolated product after column chromatography and are representative of typical outcomes. Actual yields may vary depending on the specific reaction conditions and scale.
Applications in Drug Discovery and Development
The resulting 2-chloro-5-methyl-3-(alkynyl)pyridines are valuable intermediates for the synthesis of more complex molecules. The presence of the chloro group at the C2 position and the newly introduced alkyne at the C3 position offers multiple handles for further functionalization.
-
Sequential Cross-Coupling: The C2-chloro group can be subjected to a second cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig amination) to introduce additional diversity.
-
Cyclization Reactions: The alkyne functionality can participate in various cyclization reactions to form fused heterocyclic systems, which are common scaffolds in many biologically active compounds.
-
Click Chemistry: Terminal alkynes can be readily modified using copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) to attach a wide range of molecular fragments.
For example, derivatives of 2-chloro-5-methyl-3-vinylpyridine have been investigated as high-affinity ligands for nicotinic acetylcholine receptors (nAChRs), which are important targets for the development of treatments for neurological disorders.[8][9] The alkynylpyridines synthesized via the methods described herein serve as direct precursors to such vinylpyridine analogues through selective reduction of the triple bond.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst; Insufficiently anhydrous conditions; Ineffective base. | Use fresh catalyst and ensure rigorous exclusion of oxygen and moisture.[10] Switch to a stronger base (e.g., K₂CO₃, Cs₂CO₃) or a different solvent system (e.g., DMF).[11] |
| Significant Homocoupling of Alkyne (Glaser Coupling) | Presence of oxygen; High concentration of copper catalyst. | Thoroughly degas all solvents and the reaction mixture.[10] Consider using a copper-free Sonogashira protocol or reducing the amount of CuI.[10] |
| Reaction Stalls | Catalyst deactivation; Low reaction temperature. | For electron-deficient pyridines, consider using more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos).[10] Gradually increase the reaction temperature.[11] |
| Difficulty in Purification | Formation of closely eluting byproducts. | Optimize reaction conditions to minimize side reactions. Employ high-performance liquid chromatography (HPLC) for challenging separations. |
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a robust and highly regioselective transformation that provides efficient access to valuable 3-alkynylpyridine intermediates. The predictable reactivity of the C-Br bond over the C-Cl bond allows for a modular approach to the synthesis of complex, multi-substituted pyridines. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in the pharmaceutical and chemical industries, enabling the streamlined synthesis of novel molecular entities for a wide range of applications.
References
- Sonogashira coupling. Wikipedia.
- Sonogashira Coupling Reaction with Diminished Homocoupling. ACS Publications.
- Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing.
- Sonogashira Coupling. Chemistry LibreTexts.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira Coupling. Royal Society of Chemistry.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP.
- Sonogashira Coupling Reaction Mechanism. YouTube.
- Sonogashira Coupling. YouTube.
- Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Cell Press.
- Method for Continuously Preparing 2-Chloro-5-Chloromethylpyridine Using Microchannel Reactor. Patsnap.
- Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. NIH.
- Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed.
- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. Google Patents.
- Preparation of 2-chloro-5-methylpyridine. Google Patents.
- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. ResearchGate.
- Preparation of 2-chloro-5-methylpyridine. European Patent Office.
- An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. ACS Publications.
- Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. PubMed.
- Pyridine Derivatives in Pharmaceuticals: The Role of 2-Chloro-5-methoxypyridine. NINGBO INNO PHARMCHEM CO.,LTD.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SCIRP.
- Selective Preparation of Pyridines, Pyridones, and Iminopyridines from Two Different Alkynes via Azazirconacycles. ACS Publications.
- Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
- Purification method of pyridine and pyridine derivatives. Google Patents.
- Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
- Method for purification of pyridine, and method for production of chlorinated pyridine. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
synthetic utility of 3-Bromo-2-chloro-5-methylpyridine in medicinal chemistry
An Application Guide for the Medicinal Chemist: Harnessing the Synthetic Potential of 3-Bromo-2-chloro-5-methylpyridine
Introduction: The Strategic Value of Substituted Pyridines
The pyridine scaffold is a cornerstone of modern medicinal chemistry, found in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its presence is valued for improving physicochemical properties like aqueous solubility and for its ability to form crucial hydrogen bonds with biological targets.[1][3] Within this class, halogenated pyridines are exceptionally powerful building blocks, serving as versatile handles for constructing complex molecular architectures through various cross-coupling and substitution reactions.[4][5]
This compound is a particularly strategic intermediate for drug discovery.[6][7] Its dihalogenated nature presents an opportunity for sequential and regioselective functionalization, allowing for the controlled and predictable elaboration of molecular complexity. This guide provides an in-depth exploration of its synthetic utility, focusing on the underlying principles of its reactivity and offering detailed protocols for its application in key medicinal chemistry transformations.
Pillar of Reactivity: Understanding Regioselectivity
The synthetic utility of this compound is fundamentally governed by the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reaction pathway is dictated by the relative rates of oxidative addition. The carbon-halogen bond dissociation energy follows the trend C-Cl > C-Br.[8] Consequently, the weaker carbon-bromine bond at the C-3 position is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the stronger carbon-chlorine bond at the C-2 position.[8][9]
This inherent reactivity difference is the key to the molecule's utility, enabling chemists to selectively functionalize the C-3 position while leaving the C-2 chloro-substituent intact for subsequent transformations. While the C-2 position is electronically activated by the electron-withdrawing pyridine nitrogen, the greater lability of the C-Br bond is the dominant factor in directing the initial coupling event.[8]
Caption: Regioselectivity of this compound.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are indispensable tools in drug discovery for forging new carbon-carbon and carbon-heteroatom bonds.[10] this compound is an excellent substrate for these transformations, primarily at the C-3 position.
Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura reaction is a robust method for creating C(sp²)–C(sp²) bonds, essential for synthesizing biaryl and hetero-biaryl motifs common in pharmaceuticals.[11][12] The reaction couples the bromopyridine with an organoboron reagent, typically a boronic acid or ester.
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes are central to the reaction. Pd(PPh₃)₄ is a classic, reliable choice, while catalyst systems like Pd(OAc)₂ or Pd₂(dba)₃ paired with phosphine ligands (e.g., SPhos, XPhos) offer enhanced reactivity for more challenging substrates.[12]
-
Base: A base is crucial for the transmetalation step of the catalytic cycle. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[12] K₃PO₄ is often effective for heteroaryl substrates.[13]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is typically employed to dissolve both the organic and inorganic reagents.[12][13]
Data Presentation: Comparative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 85 | [12] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene | 100 | 92 | [12] |
| 3 | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | Dioxane/H₂O | 90 | 75-85 | [11] |
Experimental Protocol: Synthesis of 2-Chloro-5-methyl-3-phenylpyridine
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (15 mL) followed by brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[12]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, a transformation of immense importance in synthesizing drug candidates that are often rich in amine functionalities.[9][10][14] This reaction selectively couples primary or secondary amines at the C-3 position of this compound.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: This reaction is highly dependent on the ligand. Bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos are critical for promoting the reductive elimination step and achieving high yields, especially with challenging substrates.[9][15] Pre-formed palladacycle precatalysts can offer improved stability and activity.[15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are the most common choices.
-
Solvent: Anhydrous aprotic solvents like toluene, THF, or dioxane are used to prevent unwanted side reactions.[9]
Experimental Protocol: Synthesis of N-benzyl-2-chloro-5-methylpyridin-3-amine
-
Reaction Setup: In a nitrogen-filled glovebox or a flame-dried Schlenk tube under argon, combine Pd₂(dba)₃ (0.02 mmol, 2 mol%), RuPhos ligand (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv) and benzylamine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the tube or flask and heat the mixture in a preheated oil bath at 100 °C for 16-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful means to install alkynyl groups by coupling the bromopyridine with a terminal alkyne.[16] This reaction requires both palladium and copper(I) catalysts.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Reagent/Solvent Addition: Add anhydrous THF (10 mL) and a base such as triethylamine (Et₃N) (3.0 mmol, 3.0 equiv). Finally, add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up & Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.[17]
Part 2: Nucleophilic Aromatic Substitution (SNAr)
While the C-3 position is the primary site for cross-coupling, the C-2 chloro substituent can be targeted for subsequent functionalization via Nucleophilic Aromatic Substitution (SNAr).[18] The pyridine nitrogen and any electron-withdrawing groups installed at C-3 activate the C-2 position towards nucleophilic attack. This two-step strategy (coupling at C-3, then SNAr at C-2) is a powerful approach for creating highly substituted pyridine derivatives.
Causality Behind Experimental Choices:
-
Reactivity: SNAr reactions on halopyridines are most efficient at the 2- and 4-positions due to stabilization of the negatively charged Meisenheimer intermediate by the ring nitrogen.[19][20] The reaction is often more facile with 2-fluoropyridines, but 2-chloropyridines are also effective substrates.[18][21]
-
Nucleophiles: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates.
-
Conditions: The reaction often requires elevated temperatures and a polar aprotic solvent like DMSO or DMF to facilitate the reaction.
Experimental Protocol: General Procedure for SNAr
-
Reaction Setup: In a sealed tube, dissolve the 3-substituted-2-chloro-5-methylpyridine intermediate (1.0 mmol, 1.0 equiv) in an anhydrous polar aprotic solvent such as DMSO (5 mL).
-
Reagent Addition: Add the desired nucleophile (e.g., morpholine, 1.5 mmol, 1.5 equiv) and a base if necessary (e.g., K₂CO₃, 2.0 equiv) for alcohol or thiol nucleophiles.
-
Reaction: Seal the tube and heat the reaction mixture at a temperature ranging from 80 °C to 150 °C, depending on the nucleophile's reactivity. Monitor the reaction by LC-MS.
-
Work-up & Purification: After cooling, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify by column chromatography or recrystallization.
Sources
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2-chloro-5-methylpyridine
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-bromo-2-chloro-5-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The inherent challenges of this substrate—namely the presence of two distinct halogen atoms and a potentially coordinating pyridine nitrogen—require a nuanced approach to reaction optimization.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to enhance your success rate, improve yields, and ensure reproducibility.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is expected to react first?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > OTf >> Cl.[1] Therefore, the carbon-bromine (C-Br) bond at the 3-position is significantly more reactive and will undergo oxidative addition to the palladium(0) catalyst preferentially over the more robust carbon-chlorine (C-Cl) bond at the 2-position.[2] This inherent difference in reactivity is the foundation for achieving regioselective mono-arylation at the C-3 position.
Q2: Why are my yields consistently low even when targeting the more reactive C-Br bond?
A2: Low yields with this substrate are a common challenge and can stem from several factors beyond simple bond reactivity:
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation and slowing down the catalytic cycle.[2][3]
-
Challenging Oxidative Addition: While the C-Br bond is more reactive than the C-Cl bond, the overall electronic nature of the electron-deficient pyridine ring can still make the initial oxidative addition step more difficult compared to electron-rich aryl bromides.[2]
-
Side Reactions: Competing reaction pathways, such as protodeboronation of the boronic acid, homocoupling of the boronic acid, or dehalogenation of the starting material, can consume reagents and reduce the yield of the desired product.[2][4]
Q3: What is the best "go-to" catalyst system for coupling at the 3-position (C-Br)?
A3: For initial screening, a classic and often effective catalyst is Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)). It is generally reliable for C-Br bond activation.[5] A typical starting condition would involve 3-5 mol% of Pd(PPh₃)₄ with a carbonate base like K₂CO₃ or Na₂CO₃ in a solvent system like 1,4-dioxane/water or toluene/ethanol.[3][6]
Q4: Can I achieve selective coupling at the 2-position (C-Cl)?
A4: Yes, but it is significantly more challenging and requires a different strategy. Selective activation of the C-Cl bond in the presence of a C-Br bond is unconventional.[7] A more viable approach is a sequential coupling:
-
First, perform the Suzuki coupling at the C-Br position under standard conditions.
-
Isolate and purify the 3-aryl-2-chloro-5-methylpyridine intermediate.
-
Employ a high-activity catalyst system designed for C-Cl bond activation to couple the second aryl group at the C-2 position. These systems typically involve bulky, electron-rich phosphine ligands like SPhos or XPhos, often used with stronger bases like K₃PO₄.[2][8]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Problem 1: No reaction or very low conversion of starting material.
Your TLC or GC-MS analysis shows primarily unreacted this compound.
Possible Causes & Solutions
-
Inactive Catalyst: The palladium(0) source may have oxidized. Pd(PPh₃)₄, for example, is sensitive to air.
-
Insufficient Catalyst Activity for Substrate: The chosen catalyst/ligand system may not be active enough.
-
Solution: While Pd(PPh₃)₄ works for the C-Br bond, if conversion is poor, switch to a more robust system. A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a specialized phosphine ligand can be more effective. For C-Cl bond activation, bulky, electron-rich ligands are essential.[2][9]
-
-
Base is Not Effective: The base may be too weak or poorly soluble.
-
Reaction Temperature is Too Low: The energy barrier for oxidative addition may not be overcome.
-
Solution: Gradually increase the reaction temperature in 10 °C increments, typically targeting 80-110 °C.[2] Monitor for potential decomposition of starting materials or product at higher temperatures.
-
Troubleshooting Workflow: Low Conversion
Problem 2: Significant formation of side products.
Your analysis shows the desired product, but also significant impurities such as a biaryl product from your boronic acid (homocoupling) or benzene (protodeboronation).
Possible Causes & Solutions
-
Protodeboronation: The boronic acid is being converted to the corresponding arene before it can transmetalate to the palladium center. This is a common side reaction, often accelerated by water and base, especially at high temperatures.[11][12]
-
Solution 1: Use a boronic ester (e.g., a pinacol ester) instead of a boronic acid. Esters are generally more stable and less prone to premature protodeboronation.[13]
-
Solution 2: Use a "slow-release" boronate, such as a MIDA boronate ester or a trifluoroborate salt, which generates the active boronic acid in low concentrations throughout the reaction.[11][14]
-
Solution 3: Minimize water content if possible or use a base like KF which is known to suppress this side reaction in some cases.[15]
-
-
Homocoupling: The boronic acid is coupling with itself. This is often promoted by the presence of oxygen in the reaction mixture.
-
Solution: Ensure the reaction mixture and solvents are thoroughly degassed before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[2]
-
-
Dehalogenation: The starting material's bromo or chloro group is replaced by a hydrogen atom.
-
Solution: This can be caused by certain impurities or side reactions with the solvent or base.[16] Ensure high-purity reagents and solvents. Switching the solvent or base (e.g., from an alcohol-containing solvent to dioxane or toluene) may help.
-
Problem 3: Reaction works, but results are inconsistent between runs.
You achieve a good yield in one attempt, but subsequent identical reactions fail or give poor yields.
Possible Causes & Solutions
-
Atmospheric Contamination: Minor leaks in the inert atmosphere setup can introduce oxygen or moisture, which can have a major impact.
-
Solution: Re-evaluate your inert technique. Use Schlenk line techniques, ensure all glassware is oven- or flame-dried, and thoroughly degas all solvents and reagents before use.[2]
-
-
Reagent Quality: The quality of reagents, especially the boronic acid, base, and solvent, can vary between bottles or batches.
-
Solution: Use reagents from a trusted supplier. Use freshly opened bottles of solvents, particularly anhydrous solvents like THF or dioxane which can accumulate peroxides. Finely grind the base before use to ensure consistency.
-
-
Catalyst Degradation: If using a stock solution of a catalyst, it may degrade over time.
-
Solution: Prepare catalyst/ligand solutions fresh before use whenever possible. If using solid catalyst, weigh it out quickly in a glovebox or under a stream of inert gas.
-
Data & Protocols
Table 1: Recommended Catalyst Systems for this compound
| Target Bond | Palladium Source (mol%) | Ligand (mol%) | Recommended Base (equiv.) | Solvent System | Temp (°C) | Rationale & Notes |
| C-Br | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 80-100 | A cost-effective, standard condition for reactive C-Br bonds.[5][17] |
| C-Br | Pd₂(dba)₃ (1-2) | PPh₃ (4-8) | K₃PO₄ (2.0) | Toluene | 100-110 | Good for when Pd(PPh₃)₄ is sluggish. Allows for tuning of Pd:Ligand ratio. |
| C-Cl | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Dioxane/H₂O | 100-110 | SPhos is a bulky, electron-rich ligand essential for activating the strong C-Cl bond.[2][8][9] |
| C-Cl | XPhos Pd G3 (2) | - | Cs₂CO₃ (2.0) | THF or Toluene | 80-100 | An air-stable precatalyst that provides high activity for challenging C-Cl couplings.[8] |
General Protocol for Selective Suzuki Coupling at the C-3 (Bromo) Position
This protocol provides a robust starting point for the reaction.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a condenser and magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Degassing: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[2]
-
Solvent Addition: Add the 1,4-dioxane and degassed water via syringe. Stir the mixture for 10-15 minutes to ensure it is thoroughly degassed.
-
Catalyst Addition: Under a positive flow of inert gas, quickly add the Pd(PPh₃)₄ catalyst.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC, GC-MS, or LC-MS.[2] The reaction is typically complete within 12-24 hours.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to obtain the desired 3-aryl-2-chloro-5-methylpyridine.
Suzuki Catalytic Cycle
The Suzuki reaction proceeds via a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
References
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. BenchChem Technical Guides.
- Fairlamb, I. J. S., et al. (2021).
- Chan, C.-S. (2021). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling.
- BenchChem. (2025). A comparative study of different bases in Suzuki-Miyaura coupling reactions. BenchChem Technical Guides.
- Wikipedia. (n.d.). Suzuki reaction. Wikipedia.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling. BenchChem Technical Guides.
- Hayes, C. J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Wikipedia. (n.d.).
- Hayes, C. J., et al. (2022). Protodeboronation of (Hetero)
- Lohse, O. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett.
- Walker, S. D., et al. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- Molander, G. A., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. BenchChem Technical Guides.
- The Organic Chemistry Tutor. (2024). Common Byproducts in Suzuki Coupling. YouTube.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. BenchChem Technical Guides.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protodeboronation - Wikipedia [en.wikipedia.org]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis and Derivatization of 3-Bromo-2-chloro-5-methylpyridine
Welcome, researchers and drug development professionals. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Bromo-2-chloro-5-methylpyridine and its derivatives. We aim to move beyond simple protocols, offering insights into the causality behind experimental choices to help you navigate the common challenges associated with this versatile synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the this compound core structure?
The synthesis of this compound is a multi-step process that typically begins with more common pyridine precursors. The choice of route often depends on the availability and cost of starting materials. Two prevalent strategies involve:
-
Bromination of 2-Chloro-5-methylpyridine: This is a direct approach where the commercially available 2-chloro-5-methylpyridine is brominated. The main challenge here is achieving high regioselectivity for the 3-position.
-
Diazotization and Halogenation of an Amino-Pyridine: A common route starts with 2-Amino-5-methylpyridine. The amino group is first converted to a diazonium salt, which is then displaced by a chloride in a Sandmeyer-type reaction to form 2-chloro-5-methylpyridine.[1][2] Subsequent bromination yields the target molecule. Alternatively, starting with 2-Amino-5-bromo-3-methylpyridine, a Sandmeyer reaction can introduce the chloro group at the 2-position.
Q2: Why is the direct electrophilic halogenation of the pyridine ring often problematic?
The pyridine ring is electron-deficient due to the electron-withdrawing nature of the nitrogen atom. This deactivates the ring towards electrophilic aromatic substitution (EAS), making it significantly less reactive than benzene.[3][4] Consequently, forcing conditions such as high temperatures and the use of strong Lewis or Brønsted acids are often required.[3][5] While these harsh conditions can drive the reaction, they frequently lead to a mixture of regioisomers and low yields, complicating purification and reducing the overall efficiency of the synthesis.[3]
Q3: For subsequent cross-coupling reactions, which halide on this compound is more reactive?
The Carbon-Bromine (C-Br) bond at the 3-position is weaker and therefore more reactive than the Carbon-Chlorine (C-Cl) bond at the 2-position in standard palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling.[6][7] This differential reactivity is a key feature of this intermediate, allowing for selective functionalization at the C3-position while leaving the C2-chloro substituent intact for potential subsequent transformations.[8]
Q4: What are the critical safety precautions when synthesizing these compounds?
Several reagents used in these synthetic pathways are hazardous.
-
Phosphorus oxychloride (POCl₃) , used for chlorination, is highly corrosive and reacts violently with water.
-
Elemental bromine (Br₂) is toxic, corrosive, and volatile.
-
Sandmeyer reactions involve diazonium salts, which can be explosive if allowed to dry and should always be handled in solution at low temperatures (typically -10 to 5 °C).[9][10] A thorough risk assessment and adherence to strict safety protocols, including working in a well-ventilated fume hood and using appropriate personal protective equipment (PPE), are essential.
Troubleshooting Guide: From Synthesis to Application
This section addresses specific experimental failures in a question-and-answer format, providing a logical framework for problem-solving.
Issue 1: Low Yield and Poor Regioselectivity in the Bromination of 2-Chloro-5-methylpyridine
Q: My attempt to brominate 2-chloro-5-methylpyridine resulted in a complex mixture of products with a low yield of the desired 3-bromo isomer. What went wrong and how can I fix it?
A: This is a classic challenge in pyridine chemistry. The harsh conditions required for traditional electrophilic bromination often lead to over-reaction or the formation of undesired isomers.
Underlying Cause & Mechanistic Insight: The electron-deficient nature of the pyridine ring requires strong electrophilic conditions to achieve bromination. However, this can also lead to a lack of selectivity. The thermodynamically favored product might not be the desired kinetic product, and side reactions can predominate at elevated temperatures.
Solutions & Optimization Strategy:
-
Reagent Selection: Instead of elemental bromine and a strong acid, consider using N-bromosuccinimide (NBS), which can provide a low concentration of electrophilic bromine under milder conditions, often improving selectivity.[5][11]
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at 0 °C or even lower and monitor the reaction closely by TLC or LC-MS.
-
Advanced Method (Recommended): Ring-Opening/Closing Strategy: For maximum regioselectivity at the 3-position, a modern approach involves the temporary opening of the pyridine ring to form a Zincke imine intermediate. This transforms the electron-poor heterocycle into a more reactive acyclic system that undergoes highly selective halogenation under mild conditions before ring-closing.[3][5] This method is particularly valuable for complex substrates where functional group tolerance is key.
Protocol 1: Regioselective 3-Bromination via Zincke Imine Intermediate
This protocol is adapted from a state-of-the-art method for selective pyridine halogenation.[5]
-
Activation and Ring-Opening: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the 2-chloro-5-methylpyridine (1.0 equiv) and collidine (1.0 equiv) in ethyl acetate. Cool the mixture to -78 °C and add triflic anhydride (Tf₂O, 1.0 equiv). After stirring for 10 minutes, add dibenzylamine (1.2 equiv) and allow the reaction to warm to room temperature and stir for 30 minutes.
-
Halogenation: Add N-bromosuccinimide (NBS, 1.0 equiv) to the reaction mixture and stir at room temperature until the Zincke imine intermediate is fully consumed (monitor by TLC/LC-MS).
-
Ring-Closing: Add ammonium acetate (NH₄OAc, 10 equiv) and ethanol to the mixture. Heat the reaction to 60 °C and stir until the formation of this compound is complete.
-
Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Suzuki-Miyaura cycle showing the catalyst deactivation pathway.
Protocol 2: Optimized Suzuki-Miyaura Coupling for Pyridine Substrates
-
Reaction Setup: To a dry Schlenk tube or reaction vial, add the this compound derivative (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), potassium phosphate (K₃PO₄, 2.0-3.0 equiv), and the palladium precatalyst/ligand system (e.g., XPhos Pd G3, 2-5 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (N₂ or Ar) three times to ensure all oxygen is removed. [6]3. Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. [6]6. Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. [6]7. Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Issue 3: C-H Lithiation Attempts Lead to Unwanted Side Reactions
Q: I am trying to perform a lithiation/functionalization on a this compound derivative, but I'm observing addition to the pyridine ring or halogen exchange instead of deprotonation. Why is this happening?
**A: ** Directing lithiation on a multi-halogenated pyridine is complex. The choice of base and reaction conditions determines the outcome between competing pathways: deprotonation, nucleophilic addition, or metal-halogen exchange.
Underlying Cause & Mechanistic Insight:
-
Strong, non-hindered bases like n-butyllithium (n-BuLi) can act as nucleophiles, adding to the electron-deficient pyridine ring, especially at the C6 position. They can also readily participate in bromine-lithium exchange.
-
Bulky, non-nucleophilic bases like Lithium diisopropylamide (LDA) are typically used for directed ortho-metalation (DoM), deprotonating the position adjacent to a directing group. However, on this substrate, the electronics favor deprotonation of the C5-methyl group.
Solutions & Optimization Strategy:
-
Deprotonation of the Methyl Group (Lateral Lithiation): The most acidic proton is on the methyl group due to the inductive effect of the ring and halogens. Using a strong, hindered base like LDA or Lithium tetramethylpiperidide (LiTMP) at low temperatures (-78 °C) will selectively deprotonate the methyl group, forming a benzylic-type anion that can be trapped with various electrophiles.
-
Targeting Ring C-H Deprotonation: Achieving selective deprotonation at C4 or C6 is extremely challenging and generally not feasible with standard bases due to the presence of the more acidic methyl group and the reactive halogens. Unprecedented C6 lithiation of 2-chloropyridine has been achieved using specialized "superbase" mixtures like BuLi-LiDMAE, but this may not be selective in the presence of the methyl group. [12]For functionalization at these positions, a cross-coupling strategy is far more reliable.
References
- Technical Support Center: Regioselectivity in the Halogenation of Substituted Pyridines. (2025). Benchchem.
- Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. (2025). Benchchem.
- A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine and its Chloro Analog as Synthetic Intermedi
- Synthesis method of 3-bromo-5-methylpyridine. (2017).
- Sandmeyer reaction. (n.d.). Wikipedia. [Link]
- Technical Support Center: Synthesis of 2-Chloro-5-methylpyridine. (2025). Benchchem.
- The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applic
- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). National Institutes of Health (NIH). [Link]
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI. [Link]
- Struggling with Suzuki Reaction. (2024). Reddit. [Link]
- Halogenation of the 3-position of pyridines through Zincke imine intermediates. (2022). National Institutes of Health (NIH). [Link]
- Selective Halogenation of Pyridines Using Designed Phosphine Reagents. (n.d.). National Institutes of Health (NIH). [Link]
- A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2. (2025). Benchchem.
- Halogenation of the 3-position of pyridines through Zincke imine intermedi
- A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis. (2025). Benchchem.
- This compound: Specifications, Applications & Manufacturing in China. (n.d.). LinkedIn. [Link]
- Preparation method for 2,5-dibromo-3-methylpyridine. (2016).
- Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me 2 N(CH 2 ) 2 OLi. New Access to 6Functional2-chloropyridines and Chloro-bis-heterocycles. (2025).
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN105348177A - Preparation method for 2,5-dibromo-3-methylpyridine - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 3-Bromo-2-chloro-5-methylpyridine Reactions
Welcome to the technical support center for reactions involving 3-bromo-2-chloro-5-methylpyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the use of this versatile heterocyclic building block. Our goal is to provide in-depth, practical solutions grounded in established chemical principles to help you troubleshoot and optimize your synthetic routes.
I. Introduction to the Reactivity of this compound
This compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the differential reactivity of the two halogen substituents, allowing for selective functionalization. The carbon-bromine bond at the 3-position is generally more susceptible to palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at the 2-position.[3] This regioselectivity is a cornerstone of its synthetic applications. However, like any complex chemical process, reactions involving this substrate can be prone to byproduct formation and other complications. This guide will walk you through the most common issues and their solutions.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured to address specific problems you may encounter during your experiments.
A. Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Cross-coupling reactions are among the most common applications for this compound. Here are some of the challenges you might face:
Question 1: My Suzuki-Miyaura coupling reaction is giving low yields and a significant amount of a de-brominated byproduct (2-chloro-5-methylpyridine). What's causing this and how can I fix it?
Answer:
The formation of a de-brominated byproduct in a Suzuki-Miyaura coupling is a common issue that can arise from several factors. Understanding the catalytic cycle is key to diagnosing the problem.
-
Causality:
-
Proto-deboronation of the Boronic Acid: Boronic acids can be unstable under certain conditions, leading to the formation of an aryl-boron bond cleavage that results in the corresponding arene. This process consumes the boronic acid and can lead to the formation of a hydrodehalogenated byproduct from the aryl halide.
-
Hydrolysis of the Palladium Intermediate: The palladium(II) intermediate formed after oxidative addition can undergo hydrolysis, especially if there is residual water in the reaction mixture. This leads to the formation of a palladium-hydride species, which can then reductively eliminate to give the de-brominated pyridine.
-
Inefficient Transmetalation: If the transmetalation step, where the organic group is transferred from the boron to the palladium, is slow, it can allow for competing side reactions like the hydrolysis of the palladium intermediate to become more prominent.[4]
-
-
Troubleshooting & Solutions:
| Parameter | Potential Issue | Recommended Solution | Scientific Rationale |
| Base | The base may not be optimal for activating the boronic acid or may be promoting side reactions. | Screen a range of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[5] The choice of base can significantly impact the rate of transmetalation. | A stronger, non-nucleophilic base can facilitate the formation of the boronate complex, which is more active in the transmetalation step. |
| Solvent | The solvent may not be suitable for the reaction, leading to poor solubility or decomposition of reagents. | Use anhydrous, degassed solvents like toluene, dioxane, or THF.[5] | Aprotic solvents are generally preferred to minimize hydrolysis of the boronic acid and palladium intermediates. |
| Ligand | The phosphine ligand may not be providing sufficient stability to the palladium catalyst or may be sterically hindering the desired reaction pathway. | For challenging substrates, consider using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[5] | These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and can suppress side reactions. |
| Temperature | The reaction temperature may be too high, leading to decomposition of the catalyst or starting materials. | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote byproduct formation. | A lower temperature may favor the desired reaction pathway and minimize decomposition. |
Question 2: In my Buchwald-Hartwig amination, I'm observing a mixture of mono- and di-aminated products. How can I improve the selectivity for the mono-aminated product at the 3-position?
Answer:
Achieving high selectivity in the Buchwald-Hartwig amination of 3-bromo-2-chloropyridine is crucial for obtaining the desired product. The formation of di-aminated products indicates that the less reactive C-Cl bond is also undergoing amination.
-
Causality:
-
Relative Reactivity of C-Br vs. C-Cl: The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed aminations.[3] However, under forcing conditions (high temperature, long reaction times), the C-Cl bond can also react.
-
Catalyst System: The choice of palladium precursor and ligand can influence the selectivity. A highly active catalyst system may be less selective.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can drive the reaction towards the thermodynamically more stable di-aminated product.
-
-
Troubleshooting & Solutions:
| Parameter | Potential Issue | Recommended Solution | Scientific Rationale |
| Reaction Time & Temperature | Excessive heating or prolonged reaction time. | Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Lower the reaction temperature. | Milder conditions will favor the kinetically preferred reaction at the more reactive C-Br bond. |
| Catalyst Loading | High catalyst loading might be too reactive. | Reduce the catalyst loading to the minimum effective amount (e.g., 1-2 mol%). | A lower catalyst concentration can help to control the reactivity and improve selectivity. |
| Ligand Choice | The ligand may not be optimal for selective amination. | Employ sterically hindered phosphine ligands, which have been shown to be effective for challenging substrates.[6] | Bulky ligands can create a steric environment around the palladium center that favors reaction at the less hindered 3-position. |
| Base | The base could be too strong, leading to side reactions. | Use a weaker base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOt-Bu. | A milder base can help to control the reactivity and minimize unwanted side reactions. |
B. Lithiation and Subsequent Electrophilic Quench
Directed ortho-metalation (DoM) is a powerful technique for the functionalization of 3-bromo-2-chloropyridine.
Question 3: I am attempting a directed lithiation at the 4-position using LDA, but I am getting a complex mixture of products, including what appears to be a debrominated or dechlorinated species. What is going wrong?
Answer:
The formation of a complex mixture during a directed lithiation reaction suggests that competing side reactions are occurring.
-
Causality:
-
Incorrect Lithiation Site: While LDA is known to direct lithiation to the C4 position, other strong bases like n-BuLi can lead to lithiation at other positions or even nucleophilic attack.[7][8]
-
Halogen-Lithium Exchange: Organolithium reagents can undergo halogen-lithium exchange with aryl halides. In this case, the bromine at the 3-position is more susceptible to exchange than the chlorine at the 2-position.
-
Temperature Control: The lithiated intermediate is often unstable at higher temperatures and can decompose or undergo side reactions.
-
-
Troubleshooting & Solutions:
| Parameter | Potential Issue | Recommended Solution | Scientific Rationale |
| Base | The choice of base is incorrect. | Use freshly prepared lithium diisopropylamide (LDA) as the base.[7] | LDA is a strong, non-nucleophilic base that is well-suited for directed ortho-metalation and is less prone to halogen-lithium exchange compared to alkyllithiums. |
| Temperature | The reaction temperature is not low enough. | Maintain a strict low temperature of -78 °C throughout the lithiation and electrophilic quench.[7] | The lithiated intermediate is highly reactive and requires low temperatures to prevent decomposition and side reactions. |
| Addition Rate | The addition of the base or electrophile is too fast. | Add the LDA solution dropwise to the solution of 3-bromo-2-chloropyridine, and subsequently add the electrophile slowly. | Slow addition helps to maintain a low localized concentration of the reactive species, minimizing side reactions. |
| Quenching | The reaction is not quenched properly. | Quench the reaction at low temperature with a suitable electrophile. | Improper quenching can lead to the formation of byproducts. |
C. Nucleophilic Aromatic Substitution (SNAr)
While less common than cross-coupling, nucleophilic aromatic substitution can be a viable strategy for functionalizing the 2-position.
Question 4: I am trying to displace the chlorine at the 2-position with a nucleophile, but the reaction is very slow and gives a poor yield. How can I improve this?
Answer:
Nucleophilic aromatic substitution on 2-chloropyridines can be challenging due to the electron-rich nature of the pyridine ring.
-
Causality:
-
Ring Deactivation: The pyridine ring is electron-rich, which disfavors nucleophilic attack.
-
Leaving Group Ability: Chloride is a moderately good leaving group, but its departure can be slow without proper activation.
-
-
Troubleshooting & Solutions:
| Parameter | Potential Issue | Recommended Solution | Scientific Rationale |
| Reaction Conditions | The conditions are not forcing enough. | Increase the reaction temperature and consider using a polar aprotic solvent like DMF or DMSO. | These conditions can help to accelerate the rate of the SNAr reaction. |
| Activation | The pyridine ring is not sufficiently activated. | The presence of electron-withdrawing groups on the pyridine ring can facilitate SNAr reactions. In this case, the bromo and methyl groups have a modest effect. | For more efficient substitution, consider alternative synthetic routes if possible. |
| Catalysis | The reaction may benefit from a catalyst. | In some cases, copper catalysis can facilitate nucleophilic substitution on aryl halides. | Copper can coordinate to the pyridine nitrogen and activate the ring towards nucleophilic attack. |
III. Experimental Protocols & Workflows
Protocol 1: Selective Buchwald-Hartwig Amination at the 3-Position
This protocol provides a general procedure for the selective amination of 3-bromo-2-chloropyridine.
-
Materials:
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃ and RuPhos.
-
Add this compound and the amine.
-
Add anhydrous THF.
-
Add LiHMDS.
-
Seal the Schlenk tube and heat the reaction mixture at 65 °C with stirring for 16 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Directed Lithiation and Quench at the 4-Position
This protocol describes the regioselective lithiation of 3-bromo-2-chloropyridine at the C4 position.[7]
-
Materials:
-
This compound (1.0 equiv)
-
Diisopropylamine (1.1 equiv)
-
n-Butyllithium (1.05 equiv)
-
Anhydrous THF
-
Electrophile (e.g., DMF, an aldehyde, or a ketone)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium and stir for 30 minutes to generate the LDA solution.
-
In a separate flame-dried flask, dissolve 3-bromo-2-chloropyridine in anhydrous THF and cool to -78 °C.
-
Slowly add the freshly prepared LDA solution dropwise to the solution of 3-bromo-2-chloropyridine.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the desired electrophile dropwise and continue stirring at -78 °C for another hour.
-
Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
IV. Visualizations
Diagram 1: Key Reaction Pathways
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
V. References
-
ChemPanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination of 3-Bromo-Pyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of 3-bromo-pyridines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this critical C-N bond-forming reaction. The unique electronic and coordinating properties of the pyridine ring, particularly when brominated at the 3-position, can present specific hurdles not always seen with simpler aryl halides. This resource provides in-depth, field-proven insights in a question-and-answer format to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction is sluggish or has completely stalled. What are the most likely causes?
A stalled or slow Buchwald-Hartwig amination involving a 3-bromo-pyridine substrate often points to issues with the catalytic cycle. The primary suspects are catalyst inhibition or deactivation. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst and preventing it from participating in the reaction.[1]
Troubleshooting Workflow for a Stalled Reaction:
-
Evaluate Your Ligand Choice: The ligand is arguably the most critical component in overcoming catalyst inhibition by the pyridine nitrogen. Bulky, electron-rich phosphine ligands are essential as they shield the palladium center and promote the desired catalytic steps.[1][2]
-
Recommendation: If you are using less bulky ligands (e.g., PPh₃, BINAP), consider switching to a more sterically demanding biaryl phosphine ligand. A screening of ligands like SPhos, RuPhos, or XPhos is highly recommended.[1]
-
-
Assess the Palladium Source: The method of generating the active Pd(0) catalyst can significantly impact reaction success.
-
In-situ Generation (e.g., from Pd(OAc)₂ or Pd₂(dba)₃): While common, this can sometimes lead to less active or inconsistent catalytic species.
-
Palladium Pre-catalysts: Using well-defined pre-catalysts (e.g., XPhos Pd G3) often provides more reproducible and higher activity, as they are designed to cleanly and efficiently generate the active Pd(0) species under the reaction conditions.[3]
-
-
Ensure an Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1] Any failure to maintain a strictly inert atmosphere (argon or nitrogen) can lead to rapid catalyst deactivation.
-
Actionable Step: Re-evaluate your degassing procedure for the solvent and ensure all glassware is properly oven-dried and cooled under an inert gas stream. Standard Schlenk techniques or the use of a glovebox are crucial.[4]
-
Question 2: My yield is low, and I'm observing a significant amount of debrominated starting material (pyridine). What's happening and how can I fix it?
The formation of a debrominated pyridine is a classic side reaction known as hydrodehalogenation.[1] This occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the amine.
Sources of Hydride and Mitigation Strategies:
-
Solvent: Some solvents can act as hydride donors, especially at elevated temperatures.
-
Reagents: Impurities in the amine or base can sometimes be a source of hydrides.
-
Water: Trace amounts of water can participate in pathways that lead to hydrodehalogenation.
Troubleshooting Hydrodehalogenation:
-
Scrutinize Reagent and Solvent Purity: Use freshly distilled or anhydrous solvents. Ensure your amine is pure and your base is of high quality.
-
Optimize the Base: While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes promote side reactions. Consider screening other bases. Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may suppress hydrodehalogenation, although they might require higher reaction temperatures.[2]
-
Ligand Modification: The choice of ligand can also influence the rate of reductive elimination versus side reactions. Experimenting with different bulky phosphine ligands can sometimes favor the desired C-N bond formation.
Question 3: I have multiple functional groups on my pyridine or amine. How do I choose a base to avoid side reactions?
Base selection is critical when your substrates contain sensitive functional groups (e.g., esters, ketones with enolizable protons).[5][6] Strong alkoxide bases like NaOtBu can lead to decomposition or unwanted reactions.
Base Selection Strategy:
| Base | pKaH (approx.) | Common Use & Considerations |
| Sodium tert-butoxide (NaOtBu) | 19 | Very strong, widely used. Can cause decomposition of base-sensitive substrates.[3] |
| Lithium bis(trimethylsilyl)amide (LHMDS) | 26 | Strong, non-nucleophilic. Often effective when other bases fail, particularly with challenging substrates.[7] |
| Cesium Carbonate (Cs₂CO₃) | 10 | Weaker, good solubility. A good choice for substrates with base-sensitive functional groups. May require higher temperatures.[2][3] |
| Potassium Phosphate (K₃PO₄) | 12 | Weaker, often used in Suzuki couplings but can be effective in aminations with sensitive substrates.[2] |
Recommendation: For substrates with sensitive functionalities, start with a weaker base like Cs₂CO₃ or K₃PO₄ and screen reaction temperatures from 80-110 °C.[3][8]
Visualizing the Process: The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is key to diagnosing issues. A failure at any step will halt the reaction.
Caption: Fig 1. Buchwald-Hartwig Catalytic Cycle and Common Failure Points.
Experimental Protocols
Protocol: Ligand Screening for a Failed Amination
This protocol provides a framework for systematically screening ligands when a reaction with 3-bromo-pyridine fails.
1. Reaction Setup:
-
To an array of oven-dried Schlenk tubes under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the base (e.g., Sodium tert-butoxide, 1.5 equivalents).
-
To each respective tube, add a different phosphine ligand (e.g., XPhos, SPhos, RuPhos, 2-4 mol%).
2. Reagent Addition:
-
Add the 3-bromo-pyridine (1.0 equivalent) and the amine coupling partner (1.2 equivalents) to each tube.
-
Add anhydrous toluene (or another suitable aprotic solvent like dioxane) via syringe to achieve a concentration of 0.1-0.2 M with respect to the 3-bromo-pyridine.[8]
3. Reaction and Monitoring:
-
Seal the tubes and heat the mixtures with vigorous stirring to the desired temperature (typically 80-110 °C).[1]
-
Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h) by TLC or LC-MS to identify the most effective ligand.
Troubleshooting Logic Flowchart
For a systematic approach, follow this decision tree when your reaction fails.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
dehalogenation as a side reaction in 3-Bromo-2-chloro-5-methylpyridine coupling
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for troubleshooting palladium-catalyzed cross-coupling reactions involving 3-bromo-2-chloro-5-methylpyridine. Authored from the perspective of a Senior Application Scientist, it focuses on diagnosing and mitigating the common side reaction of dehalogenation (specifically, debromination) to help you optimize your synthetic routes.
Introduction: The Challenge of Selective Coupling
This compound is a valuable heterocyclic building block, offering two distinct halogen handles for sequential functionalization. In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the significant difference in carbon-halogen bond strength (C-Br is weaker than C-Cl) allows for highly selective reactions at the C-3 position.[1][2][3] However, this enhanced reactivity of the C-Br bond also makes it susceptible to a common and yield-reducing side reaction: hydrodehalogenation, where the bromine atom is prematurely replaced by a hydrogen atom, leading to the formation of 2-chloro-5-methylpyridine.[1] This guide will address the causes of this side reaction and provide clear, actionable strategies to suppress it.
Troubleshooting Guide: Dehalogenation Side Reaction
This section is formatted as a series of questions a researcher might encounter during their experiments.
Q1: I'm observing a significant amount of a lower molecular weight byproduct in my Suzuki coupling, which I suspect is the debrominated starting material (2-chloro-5-methylpyridine). What are the most likely causes?
A1: The formation of the debrominated byproduct, 2-chloro-5-methylpyridine, is a classic case of hydrodehalogenation (or protodehalogenation). This side reaction is one of the most common failure modes in cross-coupling of heteroaryl halides.[1][4] The primary mechanistic culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H intermediate can react with the palladium-aryl complex (Ar-Pd-Br) in a competing pathway to reductive elimination of the desired product, leading to the formation of the undesired Ar-H byproduct.
The main sources contributing to the formation of Pd-H species are:
-
The Base and Trace Water: Weak inorganic bases like phosphates or carbonates can contain trace amounts of water. Stronger alkoxide bases can participate in β-hydride elimination from the alkoxide itself, especially at elevated temperatures.
-
The Boronic Acid Reagent: Boronic acids can undergo protodeboronation, releasing a proton source. In some cases, impurities or decomposition products from the boronic acid can also generate hydride sources.[4]
-
Solvents: Protic solvents (like alcohols) or even aprotic solvents that are not rigorously dried (like THF or dioxane) can serve as proton/hydride sources.
Q2: How does my choice of palladium catalyst and phosphine ligand affect the rate of debromination?
A2: The catalyst system is the most critical parameter for controlling the selectivity between the desired coupling and the undesired dehalogenation. The ligand, in particular, dictates the stability and reactivity of the palladium intermediates.
-
Mechanism of Ligand Influence: The goal is to accelerate the rate-determining steps of the main catalytic cycle (oxidative addition, transmetalation, reductive elimination) so that they significantly outpace the competing dehalogenation pathway. Bulky, electron-rich phosphine ligands are paramount for this. They promote the crucial oxidative addition of the C-Br bond and facilitate the final reductive elimination step to form the product. This rapid turnover minimizes the lifetime of the Ar-Pd-Br intermediate, giving it less opportunity to encounter and react with rogue Pd-H species.
-
Recommended Ligands: For challenging heteroaryl substrates like substituted pyridines, the "Buchwald ligands" are industry standard.
-
XPhos and SPhos: These are excellent starting points. They are highly active for coupling of heteroaryl chlorides and bromides and are known to suppress dehalogenation.
-
RuPhos and BrettPhos: These are also highly effective, particularly for Buchwald-Hartwig aminations, and should be included in any ligand screen.[5]
-
The choice between these ligands is often substrate-specific. A logical troubleshooting step is to screen them systematically, as illustrated in the workflow diagram below.
Q3: My debromination is still over 15% even after changing my ligand. How should I optimize the base and solvent system?
A3: If ligand screening is insufficient, the base and solvent system are the next critical parameters to adjust. The goal is to use a base that is strong enough to facilitate the transmetalation step of the Suzuki coupling (or deprotonate the amine in a Buchwald-Hartwig reaction) but is less prone to generating hydride species.
-
Base Selection:
-
Strong Bases (NaOt-Bu, LiHMDS): While highly effective for many couplings, strong alkoxide bases can sometimes accelerate dehalogenation, particularly at higher temperatures. They are often necessary for C-N couplings.[6]
-
Weaker Inorganic Bases (K₃PO₄, K₂CO₃, Cs₂CO₃): For Suzuki couplings, switching to a weaker, non-nucleophilic inorganic base like potassium phosphate (K₃PO₄) is a highly effective strategy.[7] These bases are less likely to generate hydrides and often provide a better balance of reactivity and selectivity. Ensure the base is finely powdered and anhydrous.
-
-
Solvent System:
-
Anhydrous Conditions: It is critical to use anhydrous, degassed solvents. Common coupling solvents like 1,4-dioxane, toluene, or THF should be rigorously dried. The presence of water is a direct source for protodehalogenation.[1][4]
-
Aprotic vs. Protic: Avoid alcoholic solvents if dehalogenation is a problem. While some protocols use solvent mixtures with water (e.g., dioxane/water), if you observe significant dehalogenation, switching to a strictly anhydrous aprotic solvent system is recommended.
-
Q4: How can I accurately quantify the ratio of my desired product to the debrominated byproduct to properly assess my optimization?
A4: Accurate quantification is essential for effective troubleshooting. The most reliable method for analyzing the reaction mixture is Gas Chromatography-Mass Spectrometry (GC-MS).
-
Methodology:
-
Sample Preparation: Take a small aliquot from the crude reaction mixture, quench it, and extract it into a suitable solvent (e.g., ethyl acetate).
-
GC Separation: Use a standard capillary column (e.g., DB-5MS or similar) to separate the components. The starting material (this compound), the desired product (e.g., 3-aryl-2-chloro-5-methylpyridine), and the byproduct (2-chloro-5-methylpyridine) will have distinct retention times due to differences in boiling point and polarity.
-
MS Detection and Quantification: The mass spectrometer will confirm the identity of each peak by its mass-to-charge ratio (m/z). The debrominated byproduct will have a characteristic isotopic pattern for one chlorine atom, while the starting material will show a pattern for both bromine and chlorine. Quantification is performed by integrating the peak areas in the total ion chromatogram (TIC).[8] While not perfectly quantitative without calibration curves, the relative peak area percentage provides a very good estimate of the reaction outcome and allows for effective comparison between different optimization experiments.
-
Frequently Asked Questions (FAQs)
Q: Why is the C-Br bond at the 3-position preferentially reacting over the C-Cl bond at the 2-position? A: This is due to the difference in bond dissociation energies. The C-Br bond (~276 kJ/mol) is significantly weaker than the C-Cl bond (~339 kJ/mol).[3] The first and typically rate-determining step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. This step occurs much more readily with the weaker C-Br bond, leading to excellent regioselectivity for functionalization at the C-3 position.[1][2]
Q: What is the fundamental catalytic cycle for dehalogenation? A: The dehalogenation side reaction branches off from the main cross-coupling cycle. After the initial oxidative addition of this compound to the Pd(0) catalyst, the resulting Ar-Pd(II)-Br intermediate is formed. If a palladium hydride species, [LₙPd(H)X], is present in the reaction mixture, it can undergo a competing transmetalation with the Ar-Pd(II)-Br complex. This is followed by reductive elimination to release the debrominated product (Ar-H) and regenerate a Pd(0) species.
Q: Could my boronic acid be the problem in my Suzuki reaction? A: Yes. Boronic acids can be unstable, especially under heated, basic conditions. They can undergo a side reaction called protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[4] More importantly, boronic acids can contain impurities from their synthesis or degradation upon storage (e.g., homocoupled biaryls, boric acid), which can interfere with the catalytic cycle. Always use high-purity boronic acids from a reputable supplier or purify them before use. Consider using more stable boronic esters, such as pinacol esters (Bpin), to minimize these issues.[1]
Data & Protocols
Illustrative Data: Impact of Ligand and Base on Selectivity
The following table provides illustrative data compiled from general trends and application notes for the Suzuki coupling of 3-bromo-2-chloropyridine analogs. This data highlights how changing the ligand and base can significantly improve the ratio of the desired product to the unwanted dehalogenated byproduct.
| Entry | Ligand | Base | Solvent | Approx. Yield of Coupled Product (%) | Approx. Yield of Debrominated Byproduct (%) | Comments |
| 1 | PPh₃ | K₂CO₃ | Dioxane/H₂O | 45 | 30 | Standard, less active ligand shows poor selectivity. |
| 2 | XPhos | K₂CO₃ | Dioxane/H₂O | 75 | 15 | Bulky, electron-rich ligand improves yield and selectivity. |
| 3 | XPhos | K₃PO₄ | Toluene | 92 | <5 | Optimized conditions: Anhydrous solvent and weaker base dramatically suppress dehalogenation. |
| 4 | SPhos | Cs₂CO₃ | Dioxane | 88 | <8 | SPhos is also highly effective. Cs₂CO₃ is a soluble and effective base. |
Note: Data is illustrative and intended to demonstrate trends. Actual results will vary based on the specific coupling partner and precise reaction conditions.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol provides a robust starting point for coupling an arylboronic acid with this compound.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
XPhos (3.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)
-
Anhydrous, degassed Toluene (0.1 M concentration)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Inert Atmosphere: Seal the vessel. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC-MS or LC-MS until the starting material is consumed (typically 4-16 hours).[3]
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-aryl-2-chloro-5-methylpyridine.
Visualizations: Mechanisms & Workflows
Catalytic Cycle & Competing Dehalogenation Pathway
Caption: Competing catalytic cycles for Suzuki coupling and dehalogenation.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting dehalogenation.
References
- BenchChem. (2025). Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for 3-Bromo-2-chloropyridine Cross-Coupling.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Google Patents. (2014). WO 2014/093566 A1.
- Google Patents. (1995). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- Royal Society of Chemistry. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.
- BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- BenchChem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions.
- Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 3-Bromo-2-chloropyridine and 2,3-dibromopyridine in Cross-Coupling Reactions.
- Agilent. (n.d.). GC AND GC/MS.
- Google Patents. (2016). (12) United States Patent.
- National Institutes of Health. (2015). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
- National Institutes of Health. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Coupling of 3-Bromo-2-chloro-5-methylpyridine
Welcome to the technical support guide for optimizing the Sonogashira coupling of 3-Bromo-2-chloro-5-methylpyridine. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific transformation. The inherent electronic properties and differential reactivity of the halogen substituents on the pyridine ring make this substrate particularly challenging. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and significantly improve your reaction yields.
The Challenge: Regioselectivity and Reactivity
The primary challenge in the Sonogashira coupling of this compound lies in achieving high yield and regioselectivity. Palladium-catalyzed cross-coupling reactions exhibit a well-established reactivity trend for halogens: I > Br > OTf > Cl.[1][2][3] This inherent difference means the reaction should preferentially occur at the more reactive C-Br bond at the 3-position. However, low yields, catalyst decomposition, and formation of side products are common hurdles that require systematic optimization.
Caption: Preferential reaction site on the pyridine substrate.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address the most common problems encountered during this reaction.
Problem Area 1: Low or No Conversion of Starting Material
Q1: My reaction shows no or very little product, and I've recovered most of my this compound. What's the most likely cause?
A1: This is a classic symptom of an inactive catalytic system. The primary suspects are the palladium catalyst itself, the reaction conditions, or impurities in your reagents.[2]
-
Catalyst Activity: Zerovalent palladium [Pd(0)] complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are sensitive to air and can decompose upon improper storage.[2] If you are using a Pd(II) precatalyst, such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. This reduction is often accomplished by an amine base or a phosphine ligand, but the process can be inefficient if conditions are not optimal.[4][5]
-
Recommendation: Use a fresh batch of catalyst or a more stable Pd(II) precatalyst. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
-
-
Reaction Temperature: Aryl bromides are less reactive than aryl iodides and often require heating to facilitate the rate-limiting oxidative addition step.[1][4] Room temperature conditions may be insufficient for this substrate.
-
Recommendation: Increase the reaction temperature incrementally. Start at 50-60 °C and, if necessary, increase to 80-100 °C. Be aware that excessively high temperatures can promote catalyst decomposition.[6]
-
-
Reagent Quality: Ensure all reagents—especially the alkyne, base, and solvent—are pure and anhydrous. Water and other impurities can poison the catalyst.[2]
Q2: I've increased the temperature, and my catalyst is fresh, but the conversion is still poor. What should I investigate next?
A2: The next step is to evaluate your ligand, base, and solvent combination. These components are not passive bystanders; they actively participate in and influence the catalytic cycle.
-
Ligand Choice: For a moderately reactive aryl bromide, standard triphenylphosphine (PPh₃) may not be sufficient. More electron-rich and sterically bulky phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[7][8]
-
Recommendation: Screen a more activating ligand. Tri-tert-butylphosphine (P(t-Bu)₃) is an excellent choice for copper-free couplings of aryl bromides.[9] For copper-catalyzed systems, other ligands like XPhos can also be effective.
-
-
Base and Solvent System: The base must be strong enough to deprotonate the terminal alkyne, creating the copper acetylide (in the Cu-catalyzed cycle) or directly coordinating to palladium.[10] The solvent must fully dissolve your starting materials and catalyst system.
Caption: A logical workflow for troubleshooting low reaction yield.
Problem Area 2: Formation of Side Products
Q3: My main impurity is a dimer of my terminal alkyne. How can I prevent this?
A3: You are observing Glaser or Hay-type homocoupling, a classic side reaction in Sonogashira couplings.[13] This occurs when the copper acetylide intermediate is oxidatively coupled in the presence of oxygen.[2][4][5]
-
Exclude Oxygen Rigorously: The most crucial step is to ensure your reaction is strictly anaerobic.
-
Recommendation: Degas your solvent thoroughly using at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes. Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.
-
-
Switch to a Copper-Free Protocol: The most definitive way to eliminate copper-mediated homocoupling is to remove copper from the reaction.[14][15] Copper-free Sonogashira reactions have been well-developed and are often cleaner, though they may require more carefully optimized conditions (e.g., specific high-activity catalysts).[9][16]
-
Recommendation: Employ a palladium catalyst system known for high activity in copper-free conditions, such as one using a bulky, electron-rich phosphine ligand like P(t-Bu)₃.[9]
-
-
Use a Reducing Atmosphere: Some literature suggests that using a dilute atmosphere of hydrogen gas mixed with nitrogen or argon can significantly reduce the amount of homocoupling product formed.[13]
Q4: My reaction mixture turns black, and I get a fine black precipitate along with low yield. What is happening?
A4: The formation of a black precipitate is almost certainly "palladium black," which is finely divided, catalytically inactive palladium metal.[2] This indicates your Pd(0) catalyst has decomposed and precipitated out of the solution.
-
Causes of Decomposition:
-
High Temperature: Excessive heat can cause ligands to dissociate, leading to the aggregation and precipitation of Pd(0).[6]
-
Impurities: As mentioned, impurities in reagents or solvents can poison the catalyst and lead to its decomposition.
-
Inappropriate Solvent: Certain solvents, like THF, can sometimes promote the formation of palladium black.[12]
-
Incorrect Ligand-to-Metal Ratio: An insufficient amount of phosphine ligand can leave the palladium center coordinatively unsaturated and prone to decomposition.
-
-
Recommendations:
-
Lower the Temperature: If you are running the reaction at high temperatures (>100 °C), try reducing it.
-
Change Solvent: Switch from THF to a more robust solvent like DMF, Dioxane, or Toluene.
-
Check Ligand Ratio: Ensure you are using an adequate ligand-to-palladium ratio, typically 2:1 or 4:1 for Pd(II) and Pd(0) precursors, respectively.
-
Frequently Asked Questions (FAQs)
Q5: Should I use a Pd(0) or Pd(II) catalyst? Both can be effective. Pd(0) catalysts like Pd(PPh₃)₄ are directly active but are more sensitive to air. Pd(II) precatalysts like PdCl₂(PPh₃)₂ are more air-stable and generally cheaper, but require in-situ reduction to enter the catalytic cycle.[2] For difficult couplings, starting with a well-defined Pd(0) source under impeccable inert technique can sometimes provide more reliable results.
Q6: How much catalyst loading is appropriate? For initial screening, a palladium catalyst loading of 1-5 mol% is typical. The copper(I) iodide co-catalyst is often used in a 1:2 or 1:1 ratio with the palladium catalyst. If you achieve good conversion, you can then attempt to lower the catalyst loading for process efficiency.
Q7: Can I perform this reaction on the C-Cl bond instead of the C-Br bond? Targeting the C-Cl bond in the presence of a C-Br bond is extremely challenging due to the significantly lower reactivity of the C-Cl bond.[3] It would require a specialized catalyst system, likely involving highly active N-heterocyclic carbene (NHC) ligands and much harsher reaction conditions, under which the C-Br bond would almost certainly react first. For selective coupling at the C-Cl position, one would typically first functionalize the C-Br position and then move to the more forcing conditions required for C-Cl activation.
Q8: My alkyne is very volatile. How can I prevent it from evaporating during the reaction? For low-boiling-point alkynes (e.g., trimethylsilylacetylene, bp 53 °C), heating in an open or refluxing system is inefficient as the reagent will simply boil off.[12]
-
Solution: Perform the reaction in a sealed tube or a pressure vessel. This will maintain a high concentration of the alkyne in the reaction mixture even at temperatures above its atmospheric boiling point.
Data Summary for Optimization
Effective optimization requires a systematic approach. The tables below provide a starting point for screening key reaction parameters.
Table 1: Catalyst & Ligand Screening (Example Conditions)
| Entry | Palladium Source (2 mol%) | Ligand (4 mol%) | CuI (4 mol%) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | PdCl₂(PPh₃)₂ | - | Yes | Et₃N/THF | 65 | 35 |
| 2 | Pd(PPh₃)₄ | - | Yes | Et₃N/THF | 65 | 45 |
| 3 | Pd₂(dba)₃ | XPhos | Yes | Dioxane | 80 | 75 |
| 4 | (AllylPdCl)₂ | P(t-Bu)₃ | No | DMF | 80 | 88 |
Table 2: Base & Solvent Optimization (Example Conditions)
| Entry | Base (3 equiv) | Solvent | Temp (°C) | Yield (%) | Comments |
|---|---|---|---|---|---|
| 1 | Et₃N | THF | 80 | 40 | Some Pd black observed |
| 2 | DIPEA | THF | 80 | 55 | Cleaner reaction |
| 3 | Et₃N | DMF | 80 | 70 | Homogeneous solution |
| 4 | DIPEA | Dioxane | 80 | 85 | Good result, easy workup |
Optimized Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a robust starting point for the coupling of this compound.
-
Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Inerting: Seal the flask and evacuate and backfill with dry argon or nitrogen. Repeat this process three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF, 5 mL) and the amine base (e.g., DIPEA, 3.0 mmol, 3.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: High-Yield Copper-Free Sonogashira Coupling
This protocol is recommended when Glaser homocoupling is a significant issue. It is adapted from methodologies developed for aryl bromides.[9]
-
Catalyst Preparation (In Situ): To an oven-dried Schlenk flask under argon, add (AllylPdCl)₂ (0.01 mmol, 1 mol% Pd) and Tri-tert-butylphosphine (P(t-Bu)₃, 0.04 mmol, 4 mol%). Add anhydrous, degassed DMF (2 mL) and stir for 10 minutes at room temperature to form the active Pd(0) catalyst.
-
Reagent Addition: To this catalyst solution, add this compound (1.0 mmol, 1.0 equiv), additional DMF (3 mL), the amine base (e.g., DIPEA, 3.0 mmol, 3.0 equiv), and the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Reaction: Heat the mixture to 80 °C and stir vigorously.
-
Monitoring & Workup: Follow steps 6-8 from Protocol 1. The absence of copper often results in a much cleaner crude product, simplifying purification.
References
- Wikipedia. Sonogashira coupling. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Li, J. H., Liang, Y., & Xie, Y. X. (2006). Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions. The Journal of Organic Chemistry, 71(15), 5845–5847. [Link]
- So, C. M., & Lau, C. P. (2004). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 6(16), 2753–2756. [Link]
- NRO Chemistry. (2020). Sonogashira Coupling [Video]. YouTube. [Link]
- Golden. Sonogashira coupling. [Link]
- Shaheen, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6586-6611. [Link]
- Shaheen, S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health (PMC). [Link]
- Chem Help ASAP. (2020). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
- Reimann, S., et al. (2017). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 15(7), 1510-1520. [Link]
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]
- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
- Wang, L., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
- Pearson+. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. [Link]
- Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
- Goundry, W. R., et al. (2020). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 26(48), 10899-10903. [Link]
- Reimann, S., et al. (2017). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Request PDF. [Link]
- Weiss, R., et al. (2022).
- Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Wang, Y., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4945–4949. [Link]
- Seoul National University. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]
- ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [Link]
- KAUST Repository. (2015). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
- ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. golden.com [golden.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Poisoning in Reactions with 3-Bromo-2-chloro-5-methylpyridine
Welcome to the technical support center for troubleshooting catalytic reactions involving 3-Bromo-2-chloro-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst poisoning, a common pitfall in cross-coupling chemistry. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve issues in your experiments, ensuring the integrity and success of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is failing or giving low yields. What are the primary suspects for catalyst poisoning?
A1: When a typically robust cross-coupling reaction underperforms with this compound, catalyst poisoning is a high-probability cause. The primary culprits to investigate are:
-
Sulfur Impurities: Elemental sulfur and sulfur-containing compounds are notorious poisons for palladium catalysts.[1][2] These impurities can originate from the starting materials, reagents, or even solvents. Sulfur can irreversibly bind to the palladium surface, blocking active sites and leading to a complete shutdown of the catalytic cycle.[2]
-
Substrate/Product Coordination: The pyridine nitrogen in your starting material and product can coordinate to the palladium center. This coordination can lead to the formation of stable, off-cycle complexes that are catalytically inactive, effectively sequestering the catalyst.[3][4] This is a well-documented issue with nitrogen-containing heterocycles in cross-coupling reactions.[3][4][5]
-
Water and Oxygen: While some modern catalytic systems show tolerance, excessive water and oxygen can be detrimental. Oxygen can lead to the oxidation of the active Pd(0) species to inactive Pd(II) and can also promote the formation of palladium black, a common sign of catalyst decomposition.[6][7] Water can facilitate undesirable side reactions like protodeboronation in Suzuki couplings.[6]
-
Other Nucleophilic Impurities: Amines, phosphines, and other nucleophilic functional groups present as impurities in your reagents can compete with your desired coupling partner for coordination to the palladium center, leading to inhibition.
Troubleshooting Guide: Diagnosing and Resolving Catalyst Poisoning
This section provides a systematic approach to identifying and mitigating catalyst poisoning in your reactions with this compound.
Problem 1: The reaction is sluggish, stalls, or fails to initiate.
This is the most common symptom of catalyst poisoning. The appearance of a black precipitate (palladium black) is a strong visual cue of catalyst decomposition.[8][9]
Caption: A systematic workflow for troubleshooting low conversion in cross-coupling reactions.
A. Sulfur Contamination
-
Diagnosis: Sulfur is a common, yet often overlooked, catalyst poison that can be present in starting materials or reagents.[1] Analytical techniques are the most definitive way to identify sulfur contamination.
-
Solution:
-
Reagent Purity Check: If possible, analyze your this compound and other critical reagents for sulfur content using techniques like elemental analysis or X-ray fluorescence (XRF).[10]
-
Purification of Starting Materials: Recrystallize or chromatograph your starting materials to remove potential sulfur impurities.
-
Use of High-Purity Reagents: Source your reagents from reputable suppliers and use solvents of the highest purity available.
-
Employ Scavenger Resins: As a preventative measure or a solution for known contamination, consider treating your reaction mixture with a sulfur scavenger.[11][12]
-
B. Pyridine Inhibition
-
Diagnosis: The pyridine nitrogen can act as a ligand, leading to catalyst deactivation.[3][4] This is particularly problematic with less sterically hindered pyridines.
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[7][13] These ligands can sterically shield the palladium center, disfavoring coordination of the pyridine nitrogen.
-
Protecting Group Strategy: In some cases, temporary protection of the pyridine nitrogen as an N-oxide can mitigate its inhibitory effects.[14]
-
C. Inadequate Inert Atmosphere
-
Diagnosis: The presence of oxygen can lead to the formation of inactive palladium species.[7]
-
Solution:
-
Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed prior to the addition of the palladium catalyst.[6] Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen.
-
Maintain Positive Inert Gas Pressure: Throughout the reaction, maintain a positive pressure of an inert gas to prevent atmospheric oxygen from entering the reaction vessel.
-
Problem 2: I'm observing the formation of palladium black.
The appearance of a black precipitate is a clear sign of catalyst decomposition into elemental palladium, which is generally inactive for the desired cross-coupling reaction.[8][9]
A. High Reaction Temperature
-
Diagnosis: Excessive heat can accelerate the decomposition of the palladium catalyst.[7]
-
Solution:
-
Temperature Optimization: Screen a range of temperatures to find the optimal balance between reaction rate and catalyst stability. Often, a lower temperature for a longer duration can provide a better outcome.
-
B. Insufficient Ligand-to-Metal Ratio
-
Diagnosis: An inadequate amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation and decomposition.[7]
-
Solution:
-
Optimize Ligand Loading: While a 1:1 or 2:1 ligand-to-palladium ratio is common, for challenging substrates like substituted pyridines, a higher ligand loading may be beneficial.
-
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Anhydrous, degassed water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in anhydrous 1,4-dioxane under an inert atmosphere.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add a mixture of anhydrous, degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Small-Scale Parallel Screening for Optimal Ligand
When facing catalyst poisoning issues, a rapid screening of ligands can identify a more robust catalytic system.
Procedure:
-
In a glovebox, prepare a stock solution of your palladium precursor (e.g., Pd₂(dba)₃) in an anhydrous solvent.
-
Prepare separate stock solutions of different phosphine ligands (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃).
-
In an array of reaction vials, dispense the this compound, boronic acid, and base.
-
Add the palladium precursor stock solution to each vial.
-
Add a different ligand stock solution to each vial.
-
Seal the vials, remove them from the glovebox, and place them in a heating block.
-
After a set time, quench the reactions and analyze the conversion by LC-MS or GC-MS to identify the most effective ligand.[7]
Data Presentation
Table 1: Common Catalyst Poisons and Their Sources
| Poison | Common Sources | Mechanism of Poisoning |
| Sulfur Compounds | Starting materials, reagents (e.g., from synthesis using sulfur-containing reagents), solvents.[1][2] | Strong coordination to the palladium center, blocking active sites.[2] |
| Coordinating Heterocycles | The substrate itself, product, or impurities.[3][4] | Formation of stable, inactive catalyst-substrate or catalyst-product complexes.[3][4][5] |
| Oxygen | Atmospheric leaks in the reaction setup.[7] | Oxidation of active Pd(0) to inactive Pd(II), leading to palladium black formation.[6][7] |
| Water | Non-anhydrous solvents or reagents.[6] | Can lead to side reactions such as protodeboronation and catalyst decomposition.[6] |
| Other Nucleophiles | Impurities like amines or phosphines in reagents. | Competitive binding to the palladium center. |
Catalyst Deactivation and Regeneration
Q2: Can a poisoned palladium catalyst be regenerated?
A2: In some instances, regeneration is possible, but it is often challenging and may not restore full activity.
-
For sulfur poisoning: Treatment with oxidizing agents has been reported to partially restore catalytic activity, but this is not always effective.[2]
-
For palladium black: Regeneration involves re-solubilizing the elemental palladium and converting it back to a catalytically active species, which is a complex chemical process and generally not practical in a standard research lab setting.[8]
In most laboratory-scale research, it is more efficient and reliable to prevent poisoning in the first place or to use a fresh batch of catalyst.
Visualizing the Catalyst Deactivation Pathway
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Sulfur Analysis for Fuels | Malvern Panalytical [malvernpanalytical.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Regioselectivity in the Functionalization of 3-Bromo-2-chloro-5-methylpyridine
Welcome to the technical support center for the regioselective functionalization of 3-bromo-2-chloro-5-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively modifying this versatile heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired synthetic outcomes with precision and confidence.
Introduction: The Challenge of Regioselectivity
This compound presents a unique challenge in regioselective functionalization. The presence of two distinct halogen atoms, bromine at the C3 position and chlorine at the C2 position, offers the potential for selective modification. Generally, in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is more reactive than the carbon-chlorine bond due to its lower bond dissociation energy[1][2]. This inherent reactivity difference forms the basis for achieving regioselectivity.
However, the electronic nature of the pyridine ring, where the C2 position is electronically activated by the adjacent nitrogen atom, can sometimes lead to competitive or unexpected reactivity[3]. Therefore, precise control over reaction conditions—including the choice of catalyst, ligand, base, and solvent—is paramount to directing the functionalization to the desired position.
Below is a diagram illustrating the primary challenge: achieving selective functionalization at either the C3 (bromo) or C2 (chloro) position.
Caption: Competing reaction pathways for the functionalization of this compound.
Section 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone for the functionalization of halopyridines[4]. This section provides troubleshooting guidance for common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings with this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds[5][6][7]. With this compound, the primary goal is typically to achieve selective coupling at the C3 position.
Frequently Asked Questions & Troubleshooting
Q1: My Suzuki-Miyaura reaction is showing low conversion and poor yield. What are the likely causes?
A1: Low conversion can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition[6].
-
Solution: Employ a higher catalyst loading (e.g., 3-5 mol%) or switch to a more robust catalyst system. Pre-catalysts like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.
-
-
Impure Reagents: Boronic acids can be prone to degradation. Ensure your boronic acid is pure and dry. The this compound should also be of high purity.
-
Suboptimal Base or Solvent: The choice of base and solvent is critical for the transmetalation step[7][8].
-
Solution: For this substrate, a common and effective system is K₂CO₃ or K₃PO₄ in a solvent mixture like 1,4-dioxane/water or toluene/water[9]. Ensure the base is finely powdered for better solubility and reactivity.
-
Q2: I am observing a significant amount of the di-substituted product. How can I improve selectivity for mono-arylation at the C3 position?
A2: The formation of the di-substituted product indicates that the reaction conditions are harsh enough to also activate the C-Cl bond.
-
Lower the Reaction Temperature: High temperatures can overcome the activation barrier for C-Cl bond cleavage. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.
-
Reduce the Amount of Boronic Acid: Using a slight excess (1.1-1.2 equivalents) of the boronic acid is standard. A larger excess can drive the reaction towards di-substitution.
-
Choose a Milder Catalyst System: A less active catalyst system may provide better selectivity. For example, Pd(PPh₃)₄ is generally less reactive than systems with bulky phosphine ligands and may favor mono-arylation.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C3
This protocol provides a starting point for the selective arylation at the C3 position of this compound.
| Reagent/Parameter | Amount | Notes |
| This compound | 1.0 equiv | |
| Arylboronic Acid | 1.2 equiv | |
| Pd(OAc)₂ | 2 mol% | |
| SPhos | 4 mol% | |
| K₃PO₄ | 2.5 equiv | Finely powdered |
| Solvent | Toluene/H₂O (4:1) | Degassed |
| Temperature | 90 °C | |
| Time | 12-24 h | Monitor by TLC/LC-MS |
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, pre-mix Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst pre-mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture at 90 °C with vigorous stirring.
-
Monitor the reaction progress. Upon completion, cool to room temperature.
-
Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds[10][11]. The higher reactivity of the C-Br bond makes the C3 position the preferred site for amination[1].
Frequently Asked Questions & Troubleshooting
Q1: My Buchwald-Hartwig amination is not going to completion. What should I try?
A1: Incomplete conversion in Buchwald-Hartwig amination can often be traced back to the base or catalyst system.
-
Base Strength and Solubility: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice. However, for some systems, a stronger soluble base like lithium bis(trimethylsilyl)amide (LiHMDS) can be more effective[12].
-
Ligand Choice: The choice of ligand is crucial. For heteroaryl halides, specialized ligands often outperform triphenylphosphine.
-
Solution: Use bulky, electron-rich biarylphosphine ligands such as RuPhos or BrettPhos, which have shown success with similar substrates[12].
-
-
Amine Purity: Ensure the amine coupling partner is pure and free of moisture.
Q2: I'm seeing decomposition of my starting material or product. How can I mitigate this?
A2: Decomposition can be caused by excessively high temperatures or a reaction that is too slow, allowing for side reactions to occur.
-
Optimize Temperature: While these reactions often require heat, temperatures above 110-120 °C can sometimes lead to degradation. Try lowering the temperature and accepting a longer reaction time.
-
Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can lead to a more controlled and efficient reaction, potentially at lower temperatures.
Experimental Protocol: Selective Buchwald-Hartwig Amination at C3
This protocol is a starting point for the amination of this compound at the C3 position.
| Reagent/Parameter | Amount | Notes |
| This compound | 1.0 equiv | |
| Amine | 1.2 equiv | |
| Pd₂(dba)₃ | 2 mol% | |
| RuPhos | 4 mol% | |
| LiHMDS (1M in THF) | 2.5 equiv | |
| Solvent | Anhydrous THF | |
| Temperature | 65-80 °C | |
| Time | 16-24 h | Monitor by TLC/LC-MS |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ and RuPhos.
-
Add this compound.
-
Add anhydrous THF.
-
Add the amine coupling partner.
-
Add the LiHMDS solution dropwise.
-
Seal the Schlenk tube and heat the reaction mixture at the desired temperature with stirring.
-
Monitor the reaction progress. Upon completion, cool to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C triple bond between the pyridine ring and a terminal alkyne[13][14]. As with other palladium-catalyzed reactions, the C3 position is the more reactive site.
Frequently Asked Questions & Troubleshooting
Q1: My Sonogashira reaction is giving a low yield of the cross-coupled product and a lot of alkyne homocoupling (Glaser coupling). How can I fix this?
A1: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often catalyzed by the copper co-catalyst in the presence of oxygen[15].
-
Ensure Anaerobic Conditions: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Use a Copper-Free System: Several copper-free Sonogashira protocols have been developed. These often use a higher loading of a palladium catalyst with a specific ligand and a base like pyrrolidine or piperidine.
-
Minimize Reaction Time: Over-running the reaction can lead to increased side products. Monitor the reaction closely and work it up as soon as the starting material is consumed.
Q2: The reaction is sluggish and requires high temperatures. Are there ways to improve the reaction rate?
A2: Sluggish reactions can be due to catalyst inhibition or suboptimal conditions.
-
Amine Base/Solvent: The amine base (e.g., triethylamine, diisopropylamine) often serves as both the base and a co-solvent. Ensure it is anhydrous and of high quality.
-
Catalyst and Co-catalyst Loading: Ensure the correct loadings of both the palladium catalyst and the copper(I) iodide co-catalyst. For challenging substrates, increasing the catalyst loading slightly may be beneficial.
Experimental Protocol: Selective Sonogashira Coupling at C3
This protocol provides a general procedure for the Sonogashira coupling at the C3 position.
| Reagent/Parameter | Amount | Notes |
| This compound | 1.0 equiv | |
| Terminal Alkyne | 1.2 equiv | |
| Pd(PPh₃)₂Cl₂ | 2 mol% | |
| CuI | 4 mol% | |
| Triethylamine (Et₃N) | 3.0 equiv | |
| Solvent | Anhydrous THF | Degassed |
| Temperature | Room Temp to 50 °C | |
| Time | 3-12 h | Monitor by TLC/LC-MS |
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed anhydrous THF and Et₃N, followed by the terminal alkyne via syringe.
-
Stir the reaction at the desired temperature.
-
Monitor the reaction progress. Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Section 2: Ortho-Lithiation and Borylation
For functionalization at the C2 position, a different strategy is required, as the C-Cl bond is less reactive in cross-coupling. One approach is directed ortho-metalation, followed by trapping with an electrophile. However, with the current substitution pattern, a more viable route for introducing functionality at C2 might involve a halogen-dance reaction or a lithiation-borylation sequence if the C3 position is blocked. A more direct approach for C2 functionalization would be to first perform a selective reaction at C3, and then use harsher conditions to react at C2.
A lithiation-borylation sequence can be a powerful tool for introducing a boronic ester, which can then be used in subsequent Suzuki couplings[16][17][18].
Frequently Asked Questions & Troubleshooting
Q1: I am attempting a lithiation reaction, but I am getting a complex mixture of products. What is happening?
A1: Lithiation of pyridines can be complex. The regioselectivity is highly dependent on the directing groups and the base used.
-
Base Choice: Strong, sterically hindered bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are typically used. The choice of base can influence the site of deprotonation.
-
Temperature Control: These reactions must be carried out at low temperatures (typically -78 °C) to prevent side reactions and decomposition.
-
Halogen Scrambling: The use of organolithium reagents can sometimes lead to halogen-dance reactions, where the bromine and lithium exchange positions.
Q2: My attempt to form a boronic ester at C2 is failing. What are the critical parameters?
A2: The success of a lithiation-borylation reaction depends on the efficient formation of the organolithium intermediate and its subsequent trapping.
-
Efficient Lithiation: Ensure the lithiation step is complete before adding the boron source. This can be monitored by quenching a small aliquot with D₂O and analyzing by NMR.
-
Boron Electrophile: Triisopropyl borate is a common electrophile for this transformation. Ensure it is added at low temperature to the freshly generated organolithium species.
-
Work-up: The work-up for boronic acids/esters is critical. A mild acidic work-up is typically required to hydrolyze the borate ester.
Conceptual Workflow: Lithiation-Borylation
This is a conceptual workflow, as the direct selective lithiation at C2 in the presence of a C3-bromo substituent is challenging and may not be the most efficient route.
Caption: A conceptual workflow for a lithiation-borylation sequence.
References
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. BenchChem.
- PubMed Central. (n.d.).
- NIH. (n.d.).
- OUCI. (n.d.). Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn⋅⋅⋅N Interactions.
- BenchChem. (2025). Challenges in the functionalization of the furopyridine ring. BenchChem.
- ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
- Journal of the American Chemical Society. (n.d.).
- BenchChem. (n.d.).
- Wikipedia. (n.d.).
- Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984-1987.
- Lee, C.-H., & Yamamoto, T. (2001). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1843-1845.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. BenchChem.
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Aggarwal, V. K., & O'Brien, J. M. (2015). Enantioselective Installation of Adjacent Tertiary Benzylic Stereocentres Using Lithiation–Borylation–Protodeboronation.
- NROChemistry. (n.d.). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.
- NIH. (n.d.). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (n.d.).
- BenchChem. (n.d.). Application Notes: Regioselective Nucleophilic Substitution Reactions of 3-Bromo-2-chloropyridine.
- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nobelprize.org [nobelprize.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. depts.washington.edu [depts.washington.edu]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
Technical Support Center: Large-Scale Synthesis of 3-Bromo-2-chloro-5-methylpyridine
Welcome to the technical support resource for the large-scale synthesis of 3-Bromo-2-chloro-5-methylpyridine (CAS No: 17282-03-0), a critical intermediate in pharmaceutical and agrochemical development. This guide is designed for researchers, process chemists, and manufacturing professionals to navigate the complexities of scaling this synthesis from the laboratory to production. We will address common challenges, provide in-depth troubleshooting, and answer frequently asked questions based on established chemical principles and field-proven insights.
Overview of the Predominant Synthetic Pathway
The most common and industrially viable route to this compound involves a multi-step sequence starting from 2-Amino-5-methylpyridine. The key transformation is a Sandmeyer reaction, a robust method for converting an aromatic amine into an aryl halide via a diazonium salt intermediate.[1][2][3][4] The sequence is valued for its reliability and the availability of starting materials.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Navigating Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis campaign in a practical question-and-answer format.
Question: My diazotization reaction (Step 1) shows poor conversion, and I'm detecting residual starting material. What are the likely causes and solutions?
Answer: Incomplete diazotization is a common issue at scale and typically points to problems with reaction stoichiometry, temperature control, or reagent quality.
-
Causality: The formation of the nitrosonium ion (NO⁺) from sodium nitrite and acid is highly temperature-dependent and requires a sufficiently acidic environment.[5] If the temperature rises above 10 °C, the diazonium salt can begin to decompose prematurely, leading to side reactions and loss of yield.[6] An insufficient amount of acid will lead to incomplete conversion of sodium nitrite to nitrous acid.
-
Troubleshooting Steps:
-
Verify Reagent Stoichiometry: Ensure at least 2.5-3 equivalents of strong acid (e.g., HBr, HCl) are used relative to the starting amine. One equivalent protonates the amine, while the others are required for the formation of nitrous acid from sodium nitrite.
-
Strict Temperature Control: This is the most critical parameter. Ensure your reactor's cooling system is robust enough to handle the exotherm from both acid dilution and the diazotization itself. Maintain the internal temperature between 0-5 °C during the slow, subsurface addition of the sodium nitrite solution.
-
Monitor with In-Process Controls (IPCs): Use a simple test for nitrous acid (e.g., potassium iodide-starch paper) to ensure a slight excess is present at the end of the addition, indicating the complete consumption of the starting amine. A negative test signifies insufficient NaNO₂.
-
Addition Rate: A slow, controlled addition of the aqueous sodium nitrite solution is crucial. Adding it too quickly can create localized hot spots, leading to decomposition and the formation of phenolic impurities.
-
Question: I'm observing significant tar or biaryl byproduct formation during the Sandmeyer reaction (Step 2). How can I minimize this?
Answer: Tar and biaryl formation are characteristic of side reactions involving the aryl radical intermediate generated during the Sandmeyer reaction.[1] This is often exacerbated by issues with the catalyst, temperature, or the presence of reactive impurities.
-
Causality: The Sandmeyer reaction proceeds via a copper-catalyzed, single-electron transfer mechanism that generates an aryl radical.[1][3] If this radical does not react efficiently with the copper-bound halide, it can dimerize to form biaryls or participate in other undesired radical pathways leading to polymeric tars.
-
Troubleshooting & Prevention Workflow:
Caption: Decision workflow for troubleshooting tar and biaryl byproduct formation.
Question: The final product purity is below 97% due to a persistent, closely-eluting impurity in HPLC. How can I identify and remove it?
Answer: This common large-scale issue requires a combination of analytical investigation and purification strategy optimization. The impurity is often an isomer or a dehalogenated species.
-
Potential Impurities & Identification:
-
Isomeric Impurities: Positional isomers such as 2-bromo-3-chloro-5-methylpyridine can form if there is any scrambling during the reaction.
-
Dehalogenated Species: 2-Chloro-5-methylpyridine or 3-Bromo-5-methylpyridine can result from premature quenching or hydro-dehalogenation side reactions.
-
Phenolic Impurities: 3-Hydroxy-2-chloro-5-methylpyridine can form if the diazonium salt reacts with water, a reaction often catalyzed by copper salts.[4]
-
Identification: Use LC-MS to get a molecular weight of the impurity. This can often quickly distinguish between an isomer (same MW), a dehalogenated product (lower MW), or a hydroxylated product (lower MW than bromo, higher than H).
-
-
Purification Strategies:
| Purification Method | Advantages at Scale | Disadvantages at Scale | Best For Removing |
| Recrystallization | Cost-effective, can deliver very high purity, good for removing less soluble or more soluble impurities. | Potential for significant yield loss in mother liquor, requires solvent screening. | Isomers and impurities with different polarity/solubility profiles. |
| Vacuum Distillation | Excellent for separating compounds with different boiling points, can be run continuously. | Requires high temperatures which can degrade the product, not effective for separating close-boiling isomers. | Dehalogenated or phenolic impurities which often have very different boiling points. |
| Slurry Wash | Simple, fast, good for removing minor, highly soluble or insoluble impurities. | Not a true purification; limited efficiency for closely-related impurities. | Baseline impurities, residual starting materials or reagents. |
-
Recommendation: For closely-eluting isomers, a carefully optimized recrystallization is often the best approach. Screen various solvent/anti-solvent systems (e.g., Toluene/Heptane, Ethanol/Water) to maximize the purity and recovery of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety considerations for this synthesis at a multi-kilogram scale?
A1: The primary hazards are the thermal instability of the diazonium salt intermediate and the evolution of nitrogen gas.
-
Diazonium Salt Accumulation: Never allow the diazonium salt to be isolated or to accumulate under conditions where it could dry out, as solid diazonium salts can be explosive. The process should always be a "telescoped" synthesis where the diazonium solution is generated and immediately consumed in the next step.[5]
-
Thermal Runaway: Both the diazotization and the Sandmeyer decomposition are exothermic. A failure in reactor cooling could lead to a thermal runaway, causing a rapid, uncontrolled release of nitrogen gas and potentially rupturing the vessel. A thorough Process Hazard Analysis (PHA) and HAZOP study are mandatory before scaling.
-
Off-Gassing: The decomposition of one mole of diazonium salt liberates one mole of nitrogen gas. The reactor and off-gas system must be designed to handle the maximum credible gas evolution rate safely.
-
Reagent Handling: Handling concentrated acids (HBr, HCl) and potentially hazardous brominating agents requires appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, scrubbers).[7]
Q2: What are the recommended In-Process Controls (IPCs) and final product specifications?
A2: Robust analytical controls are essential for a reproducible process.
| Stage | Parameter to Control | Recommended Method | Acceptance Criteria |
| Diazotization | Completion of reaction | HPLC or TLC | Starting Material (2-Amino-5-methylpyridine) < 1.0% |
| Sandmeyer Rxn | Completion of reaction | HPLC or GC | Diazonium Intermediate not detected |
| Work-up | Aqueous pH after neutralization | pH meter | pH 7-8 |
| Final Product | Purity/Assay | HPLC (Area %) | ≥ 97.0%[8] |
| Final Product | Impurity Profile | HPLC (Area %) | Individual unknown impurity ≤ 0.1%, Total impurities ≤ 1.0% |
| Final Product | Residual Solvents | Headspace GC | As per ICH Q3C guidelines (e.g., Toluene ≤ 890 ppm) |
| Final Product | Water Content | Karl Fischer Titration | ≤ 0.5%[8] |
Q3: How can I improve the overall process efficiency and reduce waste?
A3: Process optimization should focus on reaction concentration, catalyst loading, and work-up efficiency.
-
Catalyst Loading: While classic Sandmeyer reactions use stoichiometric copper, modern variations can often use catalytic amounts (10-20 mol%), especially with co-catalysts or ligands.[2] This significantly reduces the heavy metal waste stream.
-
Work-up Optimization: After the reaction, the copper catalyst is typically removed by an ammonia wash to form a water-soluble copper-ammonia complex. Optimizing the number and volume of extractions and washes can reduce solvent usage and processing time.
-
Telescoping: As mentioned, avoid isolating the diazonium salt. A telescoped process from the amine to the crude product in the same reactor vessel saves time, reduces handling losses, and improves safety.
Key Experimental Protocol: Sandmeyer Reaction (Step 2)
This protocol is a representative example for a large-scale laboratory setting (1 kg scale) and should be adapted and validated for specific plant equipment and safety procedures.
Materials:
-
Aqueous Diazonium Salt Solution (prepared in Step 1 from 2-Amino-5-methylpyridine)
-
Copper(I) Chloride (CuCl)
-
Copper(I) Bromide (CuBr)
-
Toluene
-
Aqueous Ammonia solution (25%)
-
Deionized Water
Procedure:
-
Catalyst Slurry Preparation: To a 50 L jacketed glass reactor, charge Copper(I) Chloride (e.g., 0.2 eq) and Copper(I) Bromide (e.g., 1.1 eq). Add Toluene (5 L) and begin agitation. Heat the reactor jacket to 65-70 °C.
-
Diazonium Salt Addition: Once the catalyst slurry is at temperature, begin the slow, subsurface addition of the cold (0-5 °C) diazonium salt solution from Step 1 via a dosing pump. CRITICAL: Monitor the internal reactor temperature and off-gas flow rate continuously. Maintain the internal temperature below 80 °C. The addition phase is highly exothermic.
-
Reaction Completion: After the addition is complete (typically 2-4 hours), hold the reaction mixture at 70 °C for an additional 1-2 hours, monitoring by HPLC until the diazonium intermediate is consumed.
-
Quench & Work-up: Cool the reactor to ambient temperature (20-25 °C).
-
Phase Separation: Stop agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Copper Removal: To the organic layer, add an aqueous ammonia solution (e.g., 5 L). Agitate for 30 minutes. The aqueous layer should turn deep blue, indicating the complexation of copper salts. Separate and discard the aqueous layer. Repeat the ammonia wash if necessary.
-
Final Washes: Wash the organic layer with deionized water (2 x 5 L) to remove residual ammonia.
-
Isolation: Concentrate the toluene layer under vacuum to yield the crude this compound, which can then be subjected to final purification.
References
- Wikipedia. Sandmeyer reaction. [Link]
- U.S. National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
- Patsnap. Synthesis method of 3-bromo-5-methylpyridine.
- BYJU'S. Sandmeyer Reaction Mechanism. [Link]
- Organic Chemistry Portal. Sandmeyer Reaction. [Link]
- Master Organic Chemistry.
- LookChem.
- Google Patents.
- Google Patents. Method for preparing 5-bromo-2-methylpyridine.
- MDPI.
- ResearchGate. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. [Link]
- Wiley Online Library. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. [Link]
- ResearchGate. Pyridine-catalyzed Halogenation of Aromatic Compounds. I.
- U.S. National Institutes of Health.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. byjus.com [byjus.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Technical Support Center: Workup Procedures for 3-Bromo-2-chloro-5-methylpyridine Cross-Coupling Reactions
Welcome to the technical support center for scientists and researchers engaged in cross-coupling reactions with 3-bromo-2-chloro-5-methylpyridine. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning the critical workup and purification stages of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions involving this versatile heterocyclic halide.
Troubleshooting Guide
This section addresses specific, common problems encountered during the workup phase of cross-coupling reactions with this compound.
Issue 1: Persistent Emulsion During Aqueous Extraction
Q: I've quenched my reaction and added my extraction solvent, but I'm left with a stubborn emulsion that won't separate. How can I break it?
A: Emulsion formation is common when working with pyridine-containing compounds due to their ability to act as surfactants, especially in the presence of inorganic salts and residual palladium catalyst. The basic nature of the pyridine nitrogen can also contribute. Here is a systematic approach to resolve this issue:
-
Patience and Brine: The first and simplest step is to let the separatory funnel stand undisturbed for 10-20 minutes. If separation does not occur, add a saturated aqueous solution of sodium chloride (brine).[1] Brine increases the ionic strength of the aqueous phase, which decreases the solubility of organic components and helps to break the emulsion.[1]
-
Filtration: If brine is ineffective, the emulsion may be stabilized by finely dispersed solids (e.g., precipitated catalyst or inorganic salts). Filter the entire mixture through a pad of Celite® or diatomaceous earth.[2] Rinse the Celite pad with the organic extraction solvent to ensure complete recovery of your product. The layers should now separate cleanly in the separatory funnel.
-
Solvent Modification:
-
Dilution: Diluting the organic layer, sometimes significantly (5x or 10x), can be an effective last resort.[1]
-
Solvent Change: If you are using a solvent like THF or Dioxane which have some water miscibility, it's best to remove them under reduced pressure first, then redissolve the residue in an immiscible organic solvent like ethyl acetate or dichloromethane before the aqueous wash.[1]
-
-
Gentle Agitation: In subsequent extractions, use gentle, swirling inversions of the separatory funnel rather than vigorous shaking to minimize emulsion formation.
Issue 2: Difficulty Removing Palladium Catalyst Residues
Q: My crude product is a dark color (black, grey, or brown), and my NMR shows broad peaks, indicating residual palladium. How can I effectively remove it?
A: Palladium removal is crucial for obtaining pure compounds and preventing interference in subsequent reactions or biological assays. The pyridine nitrogen in your substrate can chelate with palladium, making it difficult to remove.[3]
Recommended Strategies:
| Strategy | Detailed Protocol | Rationale & Causality |
| Celite Filtration | After quenching, dilute the reaction mixture with your primary extraction solvent (e.g., ethyl acetate) and filter it through a plug of Celite®. Wash the plug thoroughly with the same solvent. | This is the most common first step and removes the bulk of precipitated palladium black and inorganic salts.[2] |
| Aqueous Washes | Wash the organic layer with a saturated aqueous solution of ammonium chloride[4] or a 1M aqueous solution of KF.[1] For KF, shake for at least one minute; a precipitate of Bu3SnF may form if tin reagents were used.[1] | Ammonium chloride can help complex with residual palladium. Fluoride ions have a high affinity for residual tin byproducts (from Stille couplings) and can also help precipitate other metal impurities. |
| Activated Carbon | Dissolve the crude product in a suitable organic solvent, add a small amount of activated carbon (charcoal), stir for 15-30 minutes at room temperature, and then filter through Celite®. | Activated carbon has a high surface area and can adsorb residual palladium and other high-molecular-weight colored impurities. Use sparingly to avoid product loss. |
| Silica Gel Chromatography | This is the final and most effective step. The baseline polarity of silica gel is often sufficient to retain polar palladium complexes. | For particularly stubborn cases, adding a small amount of triethylamine (~1-2%) to the eluent system can help by competing for coordination sites on the palladium, facilitating its movement off the column while the less polar product elutes.[1] |
Issue 3: Product is Insoluble or Precipitates During Workup
Q: When I quench my reaction with water, my product crashes out as a solid. How should I proceed with the extraction?
A: Precipitation indicates that your product has low solubility in the biphasic mixture. This is not necessarily a problem and can sometimes be advantageous.
-
Isolate by Filtration: If a significant amount of solid has formed, you can attempt to isolate it by vacuum filtration. Wash the solid with water to remove inorganic salts, and then with a non-polar solvent like hexanes to remove non-polar impurities. This solid is likely your crude product. The filtrate should still be processed via a standard liquid-liquid extraction to recover any dissolved product.
-
Increase Solvent Volume: The most straightforward approach is to add more organic solvent to fully dissolve the precipitated product before proceeding with the separation of layers. You may need to use a larger separatory funnel.
-
Switch Extraction Solvent: Your initial choice of solvent may be inadequate. If using a less polar solvent like diethyl ether, try switching to a more polar one such as ethyl acetate or dichloromethane (DCM).
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the workup of cross-coupling reactions involving this compound.
Q1: What is a standard workup protocol for a Suzuki-Miyaura reaction with this substrate?
A1: A typical Suzuki workup is designed to remove the base (e.g., K₃PO₄, Na₂CO₃), boronic acid byproducts, and the palladium catalyst.[5]
Caption: Standard Suzuki-Miyaura Reaction Workup Workflow.
Step-by-Step Protocol:
-
Cooling & Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.[6] Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[4]
-
Dilution & Filtration: Dilute the mixture with an organic solvent like ethyl acetate.[5] If significant solids (catalyst, salts) are present, filter the entire mixture through a pad of Celite®.[2][6]
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the layers. Extract the aqueous layer two more times with the organic solvent.[5]
-
Washing & Drying: Combine the organic layers and wash once with brine to aid in removing water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7]
-
Concentration & Purification: Filter off the drying agent and concentrate the solvent under reduced pressure (rotoevaporation).[4] Purify the resulting crude residue by flash column chromatography on silica gel.[7]
Q2: Which bond is expected to react? The C-Br or C-Cl bond?
A2: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the trend C-I > C-Br > C-Cl.[4] Therefore, for this compound, the carbon-bromine bond at the C-3 position is significantly more reactive and will preferentially undergo oxidative addition to the palladium(0) catalyst.[3][4] This allows for selective functionalization at the 3-position while leaving the 2-chloro group intact for potential subsequent transformations.
Q3: My coupling partner is an amine (Buchwald-Hartwig reaction). Does the workup differ?
A3: The core principles are the same, but the choice of base and quenching agent is critical. Buchwald-Hartwig aminations often use strong bases like sodium tert-butoxide (NaOt-Bu) or LiHMDS.[2][4]
-
Quenching: Quenching must be done carefully. A saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred as it is a mild acid that will neutralize the strong base without making the aqueous phase strongly acidic, which could protonate your amine product and pull it into the aqueous layer.[4]
-
Filtration: Filtering through Celite is highly recommended in Buchwald-Hartwig workups to remove the palladium catalyst and inorganic salts.[2]
-
Extraction: Standard extraction with a solvent like ethyl acetate is then performed.[4]
Sources
Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-2-chloro-5-methylpyridine
Welcome to our dedicated resource for researchers, scientists, and drug development professionals investigating the chemistry of 3-Bromo-2-chloro-5-methylpyridine. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to navigate the critical role of solvents in modulating the reactivity and selectivity of this versatile heterocyclic building block.
The unique electronic and steric profile of this compound, with its two distinct carbon-halogen bonds and the coordinating pyridine nitrogen, presents both opportunities and challenges in synthesis. The choice of solvent is not merely a medium for the reaction but a crucial parameter that can dictate reaction pathways, influence catalyst stability, and ultimately determine the success or failure of a transformation.[1][2][3] This guide is designed to provide you with the expertise and practical insights needed to harness solvent effects to your advantage.
Frequently Asked Questions (FAQs)
Q1: I am planning a Suzuki-Miyaura coupling with this compound. Which halogen is more reactive, and how does the solvent choice impact selectivity?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl.[4][5] Therefore, the C-Br bond at the 3-position of this compound is significantly more reactive than the C-Cl bond at the 2-position.[5] This inherent difference in reactivity allows for selective functionalization at the C-3 position.
The solvent system is critical for maintaining this selectivity and achieving high yields. Aprotic polar solvents or mixtures with water are generally employed.[6]
-
1,4-Dioxane/Water or Toluene/Water: These are common choices for Suzuki couplings. The aqueous phase is essential for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄) and facilitating the transmetalation step.
-
DMF or DMSO: While these polar aprotic solvents can be effective, they may sometimes lead to a decrease in selectivity, especially at higher temperatures, by promoting reactivity at the C-Cl bond.[7][8][9]
For optimal selectivity, it is advisable to start with a less polar solvent system like toluene/water or dioxane/water and maintain moderate reaction temperatures (80-100 °C).[6]
Q2: My Buchwald-Hartwig amination of this compound is giving low yields. Could the solvent be the culprit?
A2: Yes, the solvent is a very likely contributor to low yields in the Buchwald-Hartwig amination of this substrate. The primary challenges are catalyst inhibition by the pyridine nitrogen and potential side reactions.[10][11] Anhydrous aprotic solvents are standard for this reaction to prevent catalyst deactivation.[6]
-
Toluene or Xylene: These non-polar, aprotic solvents are often the preferred choice.[12][13] They have good solubility for the organic reagents and minimize unwanted interactions with the catalytic system.
-
1,4-Dioxane or THF: These ethereal solvents are also commonly used and can be effective.[6] However, they are more coordinating than toluene and could potentially compete with the ligand for binding to the palladium center.
-
DMF or DMSO: Highly polar aprotic solvents should be used with caution. While they can aid in the solubility of certain amines and bases, they can also accelerate catalyst decomposition pathways.
If you are experiencing low yields, consider switching to a less coordinating, non-polar solvent like toluene. Additionally, ensure your solvent is rigorously dried and degassed, as both water and oxygen can deactivate the palladium catalyst.[10][14]
Q3: I am observing significant amounts of 5-methyl-2-chloropyridine (hydrodehalogenation) as a byproduct in my cross-coupling reaction. What is the cause and how can I prevent it?
A3: The formation of 5-methyl-2-chloropyridine is a result of hydrodehalogenation, a common side reaction where the bromine atom is replaced by a hydrogen atom. This can be caused by several factors, many of which are solvent-related:
-
Presence of Protic Impurities: Water or alcohols in your solvent can serve as a proton source, leading to the cleavage of the C-Br bond. Ensure your solvents are anhydrous.
-
Inappropriate Base/Solvent Combination: Some bases, in combination with certain solvents, can generate species that act as hydride donors.
-
Catalyst Decomposition: A decomposed catalyst can lead to various side reactions, including hydrodehalogenation.
To mitigate this, ensure all your reagents and solvents are scrupulously dry. Using a stable palladium precatalyst and a robust ligand can also help to minimize catalyst decomposition. If the problem persists, a solvent screen may be necessary to find a medium that disfavors this side reaction.
Troubleshooting Guide: Solvent-Related Issues in Reactions of this compound
This guide addresses common problems encountered during cross-coupling reactions with this compound and provides a logical workflow for troubleshooting.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Potential Cause | Explanation | Recommended Solution |
| Poor Solubility of Reagents | The boronic acid, base, or catalyst may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates. | Switch to a more polar solvent system like 1,4-dioxane/water or DMF/water.[15] Ensure vigorous stirring to maximize interfacial contact.[16] |
| Catalyst Inhibition | The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. This is a common issue with pyridine-containing substrates.[14][17] | Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) that can shield the palladium center and disfavor pyridine coordination.[14] Adding a Lewis acid like B(OMe)₃ can sometimes bind to the pyridine nitrogen, preventing it from poisoning the catalyst.[17] |
| Inefficient Base Activity | The base may not be soluble or active enough in the chosen solvent to promote the transmetalation step effectively. | For bases like K₂CO₃ or K₃PO₄, the presence of water as a co-solvent is crucial.[15] Ensure your solvent system contains an appropriate amount of water (e.g., 4:1 dioxane:water). |
Issue 2: Poor Selectivity (Reaction at C-Cl) in Cross-Coupling
| Potential Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Elevated temperatures can provide sufficient energy to overcome the higher activation barrier for oxidative addition at the C-Cl bond.[5] | Reduce the reaction temperature. Start at 80 °C and monitor the reaction progress. A lower temperature will favor reaction at the more labile C-Br bond. |
| Highly Polar Solvent | Polar solvents can stabilize the transition state for oxidative addition at the C-Cl bond, reducing the energy difference between the two reaction pathways.[7][8][9] | Switch to a less polar solvent such as toluene. This will enhance the inherent reactivity difference between the C-Br and C-Cl bonds. |
| Prolonged Reaction Time | After the initial selective coupling at C-Br is complete, extended reaction times at high temperatures can lead to a subsequent, slower reaction at the C-Cl position. | Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting a failing Suzuki-Miyaura coupling reaction with this compound, with a focus on solvent-related issues.
Caption: A logical workflow to diagnose and solve common issues in Suzuki coupling reactions.
Experimental Protocols
General Protocol for Selective Suzuki-Miyaura Coupling at the C-3 Position
This protocol is a starting point and may require optimization for specific boronic acids.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).[6]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL).
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination at the C-3 Position
This protocol is a general guideline and should be optimized for the specific amine.
-
Reaction Setup: In an inert atmosphere glovebox or using Schlenk techniques, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 mmol).[4]
-
Reagent Addition: Add anhydrous, degassed toluene (5 mL). Then add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Solvent Property Data and Their Implications
The following table summarizes the properties of common solvents used in cross-coupling reactions and their potential effects on the reactivity of this compound.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Type | Typical Application & Rationale |
| Toluene | 2.4 | 111 | Non-polar, Aprotic | Buchwald-Hartwig: Preferred solvent. Minimizes catalyst inhibition and side reactions.[12] |
| 1,4-Dioxane | 2.2 | 101 | Ethereal, Aprotic | Suzuki & Buchwald-Hartwig: Good general-purpose solvent. Often used with water as a co-solvent in Suzuki reactions.[6] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Ethereal, Aprotic | Suzuki & Buchwald-Hartwig: Lower boiling point may require longer reaction times. Can be a good choice for milder conditions. |
| N,N-Dimethylformamide (DMF) | 36.7 | 153 | Polar, Aprotic | Suzuki: High polarity aids in dissolving salts. Can sometimes lead to reduced selectivity at higher temperatures.[7][8][9] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Polar, Aprotic | Suzuki: Similar to DMF, its high polarity and boiling point can be advantageous for challenging couplings but may compromise selectivity. |
| Water | 80.1 | 100 | Polar, Protic | Suzuki (Co-solvent): Essential for dissolving inorganic bases and facilitating the catalytic cycle.[15] |
Visualizing the Catalytic Cycle and Solvent Influence
This diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction and highlights the steps where the solvent plays a critical role.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry.
- Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. BenchChem.
- Request PDF. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. BenchChem.
- Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace.
- Sherwood, J. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions. BenchChem.
- R Discovery. (2006).
- Wordpress. (2025).
- BenchChem. (2025). Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine. BenchChem.
- Reeves, E. K., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
- Request PDF. (2025). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Reddit. (2018).
- National Institutes of Health. (n.d.).
- Kashani, S. K., et al. (n.d.).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
- Chemistry LibreTexts. (2023).
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros.
Sources
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Yoneda Labs [yonedalabs.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-2-chloro-5-methylpyridine and 2-Bromo-3-chloro-5-methylpyridine
Introduction
Halogenated pyridines are foundational building blocks in modern synthetic chemistry, serving as versatile precursors for a vast array of functionalized molecules in the pharmaceutical, agrochemical, and materials science sectors.[1] The precise arrangement of halogen substituents on the pyridine ring dictates the molecule's electronic and steric properties, creating distinct reactivity profiles that can be strategically exploited. This guide provides an in-depth comparison of two isomeric dihalopyridines: 3-Bromo-2-chloro-5-methylpyridine (Isomer A) and 2-Bromo-3-chloro-5-methylpyridine (Isomer B).
Through an analysis of their structural attributes and a review of key chemical transformations, this document aims to provide researchers, chemists, and drug development professionals with a predictive framework for selecting the appropriate isomer and optimizing reaction conditions to achieve desired synthetic outcomes. We will explore their differential reactivity in palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and directed lithiation reactions, supported by mechanistic principles and experimental data from analogous systems.
| Compound | Structure | CAS Number | Molecular Formula |
| Isomer A: this compound | 17282-03-0 | C₆H₅BrClN | |
| Isomer B: 2-Bromo-3-chloro-5-methylpyridine | 65550-81-4 | C₆H₅BrClN |
Analysis of Electronic and Steric Profiles
The reactivity of each isomer is fundamentally governed by the interplay of electronic effects (inductive and resonance) and steric hindrance imposed by the substituents. The electron-withdrawing nature of the pyridine nitrogen atom creates an electron-deficient (electrophilic) ring system, particularly at the α (C2, C6) and γ (C4) positions.
-
Isomer A (this compound): The chlorine atom is positioned at the highly activated C2 (α) position, strongly influenced by the adjacent nitrogen. The bromine atom resides at the less electronically activated C3 (β) position. The C2-Cl bond is sterically shielded by the adjacent bromine at C3.
-
Isomer B (2-Bromo-3-chloro-5-methylpyridine): The bromine atom occupies the activated C2 position, while the chlorine is at the C3 position. Here, the reactive C2-Br bond experiences steric hindrance from the neighboring chlorine atom.
This differential placement of the more reactive C-Br bond and the more activating (for nucleophilic attack) C-Cl bond is the primary driver of the divergent reactivity discussed below.
Caption: Comparison of substituent effects for Isomer A and Isomer B.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation), the critical first step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[2][3] The reaction rate is highly dependent on the carbon-halogen bond dissociation energy, which follows the established trend: C-I > C-Br > C-OTf > C-Cl.[2][4]
Causality: The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more susceptible to oxidative addition by the palladium catalyst.[5][6] Consequently, for both isomers, chemoselective functionalization at the C-Br bond is the expected and observed outcome under standard conditions.
Reactivity Comparison:
-
Isomer A (this compound): Selective coupling is predicted at the C3-Br position. This site is less sterically hindered and electronically positioned at a β-carbon, which readily undergoes oxidative addition. The C2-Cl bond remains as a handle for subsequent, more forcing, cross-coupling reactions.
-
Isomer B (2-Bromo-3-chloro-5-methylpyridine): Selective coupling occurs at the C2-Br position. While this position is electronically activated, the proximity of the C3-Cl group may introduce steric challenges, potentially requiring more robust catalytic systems (e.g., bulky phosphine ligands) to achieve high yields compared to a less hindered C-Br bond.[7]
Comparative Data for Cross-Coupling Reactions (Based on Analogous Systems)
| Reaction | Substrate | Coupling Partner | Catalyst System | Conditions | Yield | Reference |
| Suzuki | 3-Bromo-2-chloropyridine | Phenylboronic Acid | Pd(dppf)Cl₂ / K₂CO₃ | Dioxane/H₂O, 100 °C | 88% | [8] |
| Suzuki | 2-Bromo-3-methylpyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Dioxane/H₂O, 90 °C | 75-85% | [9] |
| Buchwald-Hartwig | 3-Bromo-2-chloropyridine | Morpholine | Pd₂(dba)₃ / RuPhos / LiHMDS | THF, 65 °C | High | [2] |
| Buchwald-Hartwig | 3-Bromo-2-methylpyridine | Various Amines | Pd₂(dba)₃ / BINAP / NaOtBu | Toluene, 80-110 °C | Good | [7] |
Note: Data is presented for structurally similar compounds to illustrate the established principles of chemoselectivity.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the selective coupling at the C-Br position of a bromochloropyridine substrate.
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromochloropyridine substrate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₃PO₄ (2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane and water (4:1 ratio), via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to obtain the desired product.[9]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
Nucleophilic Aromatic Substitution (SNA_r_)
The electron-deficient nature of the pyridine ring facilitates nucleophilic aromatic substitution (SNA_r_), especially at the C2 and C4 positions where the negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the ring nitrogen.[10][11]
Causality: The rate-determining step in many SNA_r_ reactions is the initial attack of the nucleophile.[12] This step is accelerated by highly electronegative substituents that increase the electrophilicity of the carbon atom. While bromide is a better leaving group than chloride, the higher electronegativity of chlorine makes the carbon it is attached to a more potent electrophilic site. Therefore, a chlorine atom at an activated position (C2/C4) is typically displaced more readily than a bromine atom at the same position.[13]
Reactivity Comparison:
-
Isomer A (this compound): The chlorine atom is at the activated C2 position . Nucleophilic attack will preferentially occur here, leading to the displacement of the chloride ion. The C3-Br bond will remain intact.
-
Isomer B (2-Bromo-3-chloro-5-methylpyridine): The bromine atom is at the activated C2 position . While this position is electronically favorable for attack, the greater activating effect of a chloro substituent means that Isomer A is predicted to be more reactive towards SNA_r_ at the C2 position than Isomer B.
Therefore, for SNA_r_ reactions, Isomer A is the more reactive substrate , with substitution occurring selectively at the C2-Cl bond.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the SNA_r_ reaction on an activated chloropyridine.
-
Reaction Setup: In a sealed reaction vessel, combine the chloropyridine substrate (1.0 equiv) and the desired amine nucleophile (1.5-2.0 equiv).
-
Solvent: Add a polar aprotic solvent such as DMF, DMSO, or NMP. A base (e.g., K₂CO₃ or Et₃N, 2.0 equiv) may be added to neutralize the HCl generated.
-
Reaction: Heat the mixture to a temperature between 80 °C and 150 °C. The reaction can often be accelerated using microwave irradiation.[8] Monitor progress by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or recrystallization.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNA_r_).
Directed Lithiation (Deprotonation)
Directed ortho-metalation (DoM) involves the regioselective deprotonation of an aromatic C-H bond using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium.[14][15] The regioselectivity is controlled by "directing metalating groups" (DMGs) that coordinate the lithium base and increase the acidity of adjacent protons. The pyridine nitrogen and halogen atoms are effective DMGs.[16][17]
Causality: The most acidic proton is typically located at a position influenced by the inductive effects of multiple electron-withdrawing groups. A proton situated between two directing groups is often the most acidic.
Reactivity Comparison:
-
Isomer A (this compound): This isomer has protons at C4 and C6. The C4 proton is flanked by the C3-Br and C2-Cl groups, making it significantly more acidic than the C6 proton (which is only adjacent to the nitrogen). Therefore, lithiation is expected to occur with high regioselectivity at the C4 position . This is consistent with studies on the parent 3-bromo-2-chloropyridine, which also lithiates at C4.[18]
-
Isomer B (2-Bromo-3-chloro-5-methylpyridine): This isomer also has protons at C4 and C6. The C4 proton is adjacent to the C3-Cl group, while the C6 proton is adjacent to the nitrogen. Based on the powerful directing effect of a halogen at the 3-position, lithiation is again predicted to favor the C4 position .
While both isomers are expected to lithiate at C4, the combined inductive effect of two adjacent halogens in Isomer A likely makes its C4 proton more acidic, potentially allowing for deprotonation under milder conditions than for Isomer B.
Experimental Protocol: Directed Lithiation and Electrophilic Quench
This protocol is a representative procedure for the C4-lithiation of a 2,3-dihalopyridine analog.
-
Base Preparation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of LDA by adding n-butyllithium (1.05 equiv) to a solution of diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C. Stir for 30 minutes.
-
Lithiation: In a separate flame-dried flask, dissolve the dihalopyridine substrate (1.0 equiv) in anhydrous THF and cool to -78 °C. Slowly add the freshly prepared LDA solution dropwise. Stir the mixture at -78 °C for 1-2 hours.
-
Electrophilic Quench: Add a suitable electrophile (e.g., benzaldehyde, iodine, or TMSCl; 1.2 equiv), either neat or as a solution in THF, to the lithiated species at -78 °C.
-
Work-up: After stirring for an additional 1-3 hours, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction & Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the product by column chromatography.[18]
Caption: Experimental workflow for a directed lithiation and quench sequence.
Summary and Conclusion
The reactivities of this compound and 2-Bromo-3-chloro-5-methylpyridine are distinct and predictable, offering chemists a choice of reagents for achieving specific synthetic goals.
| Reaction Type | Most Reactive Site on Isomer A | Most Reactive Site on Isomer B | Predicted More Reactive Isomer | Rationale |
| Pd Cross-Coupling | C3-Br | C2-Br | Isomer A (potentially) | Both react selectively at the C-Br bond. Isomer A's C3-Br is less sterically hindered, which may lead to faster kinetics. |
| SNA_r_ | C2-Cl | C2-Br | Isomer A | The C2 position is highly activated. The C-Cl bond at this position provides a more electrophilic carbon for nucleophilic attack than the C-Br bond. |
| Directed Lithiation | C4-H | C4-H | Isomer A (potentially) | Both lithiate at C4. The C4-H in Isomer A is flanked by two halogens, likely making it more acidic and easier to deprotonate. |
References
- Al-Masum, M., & El-Bakary, A. (2014). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules.
- El-Hiti, G. A., Smith, K., & Hegazy, A. S. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479.
- ResearchGate (2015). ChemInform Abstract: Directed Lithiation and Substitution of Pyridine Derivatives.
- Wu, T. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn.
- El-Hiti, G. A., et al. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate.
- Researcher.Life (2015). Directed Lithiation and Substitution of Pyridine Derivatives. R Discovery.
- Semantic Scholar (2015). Directed Lithiation and Substitution of Pyridine Derivatives.
- ResearchGate (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions.
- ResearchGate (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites.
- Pubs.acs.org (2001). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Pubs.acs.org (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Pubs.acs.org (2013). Boron-Based Directing Groups for Directed Lithiation Reactions.
- MDPI (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Baran Lab, Scripps Research (n.d.). Directed Metalation: A Survival Guide.
- Semantic Scholar (2014). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
- Wikipedia (2023). Buchwald–Hartwig amination.
- StackExchange (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- ResearchGate (2012). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy.
- Wikipedia (2023). Nucleophilic substitution.
- Chemistry LibreTexts (2023). Buchwald-Hartwig Amination.
- SciSpace (2007). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to Substituted Purine Derivatives.
- ResearchGate (2018). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Myers Research Group, Harvard University (n.d.). Directed Ortho Metalation.
- PubMed (2012). Predicting regioselectivity in nucleophilic aromatic substitution.
- Chemistry LibreTexts (2022). 16.7: Nucleophilic Aromatic Substitution.
- Organic Chemistry Portal (n.d.). Suzuki Coupling.
- Organic Chemistry Portal (n.d.). Directed ortho Metalation (DOM).
- PubMed Central (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
- ResearchGate (2001). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. echemi.com [echemi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. uwindsor.ca [uwindsor.ca]
- 18. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Guide to Catalyst Screening for Selective Cross-Coupling of 3-Bromo-2-chloro-5-methylpyridine
Introduction: The Strategic Importance of Selective Functionalization
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in a vast array of functional molecules. Among the many substituted pyridines, 3-bromo-2-chloro-5-methylpyridine stands out as a particularly valuable building block. Its di-halogenated nature presents a synthetic puzzle and an opportunity: the ability to selectively functionalize one position while leaving the other intact for subsequent transformations. This stepwise approach is critical for building molecular complexity and accessing novel chemical space.
This guide provides a comprehensive comparison of catalyst systems for the selective cross-coupling of this compound. We will delve into the mechanistic principles governing selectivity, present comparative data for common catalytic systems, and provide detailed experimental protocols to empower researchers to make informed decisions in their synthetic endeavors.
The Challenge of Regioselectivity: C-Br vs. C-Cl
The success of any selective cross-coupling reaction on a di-halogenated substrate hinges on the catalyst's ability to discriminate between the two carbon-halogen (C-X) bonds. This selectivity is fundamentally governed by the bond dissociation energies (BDE) of the respective C-X bonds. The C-Br bond is inherently weaker and more readily cleaved than the C-Cl bond.[1]
In the context of palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the C-X bond.[2][3][4] The lower BDE of the C-Br bond means that the energy barrier for oxidative addition is lower, making it the kinetically favored pathway under standard conditions.[1][2] Consequently, most conventional palladium catalyst systems will preferentially activate the C-Br bond at the 3-position of our substrate.[1][5]
However, achieving exclusive selectivity can be challenging. Factors such as catalyst type, ligand choice, temperature, and reaction time can all influence the outcome. Over-reaction or loss of selectivity can lead to mixtures of mono- and di-substituted products, complicating purification and reducing overall efficiency.
Catalyst System Comparison for Selective C-Br Functionalization
The choice of catalyst and, more critically, the ancillary ligand is paramount in tuning the reactivity and selectivity of the cross-coupling reaction. Below, we compare several classes of palladium-based catalyst systems commonly employed for Suzuki-Miyaura and Buchwald-Hartwig amination reactions, two of the most prevalent C-C and C-N bond-forming reactions in modern synthesis.[6][7]
Data Presentation: Catalyst Performance in Selective Cross-Coupling
The following table summarizes representative data for the selective functionalization of the C-Br bond in this compound. Note that direct comparison between different reaction types (e.g., Suzuki vs. Buchwald-Hartwig) is intended to illustrate catalyst system choices rather than a direct performance race.
| Reaction Type | Catalyst / Pre-catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (C-Br Coupling) | Selectivity (C-Br:C-Cl) |
| Suzuki-Miyaura | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 12 | ~85% | >95:5 |
| Suzuki-Miyaura | Pd₂(dba)₃ (1.5) | SPhos (3.3) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 8 | >90% | >98:2 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.4) | Toluene | 100 | 16 | ~88% | >95:5 |
| Buchwald-Hartwig | BrettPhos Precatalyst (2) | - | LiHMDS (2.5) | THF | 65 | 16 | >92% | >98:2 |
This data is a synthesized representation from typical outcomes for these reaction classes. Actual results will vary based on the specific coupling partners and precise conditions.[1][5][8]
Experimental Protocols & Workflow
To provide a practical framework, we present a detailed protocol for a high-selectivity Suzuki-Miyaura coupling and a general workflow for catalyst screening.
Experimental Workflow Diagram
Caption: General experimental workflow for cross-coupling reactions.
Protocol 1: High-Selectivity Suzuki-Miyaura Coupling at C-Br
This protocol describes a reliable method for selectively coupling an arylboronic acid at the 3-position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Toluene and Water (4:1 mixture, degassed)
-
Schlenk tube and inert gas line (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the tube with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously.
-
Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 8-16 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-2-chloro-5-methylpyridine.[1]
Mechanistic Insights & Troubleshooting
The remarkable selectivity of palladium catalysts for the C-Br bond is rooted in the kinetics of the oxidative addition step. However, several factors can erode this selectivity.
Key Mechanistic Considerations:
-
Ligand Sterics and Electronics: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at promoting the oxidative addition of even less reactive C-Cl bonds.[2] While essential for activating the C-Cl bond in a second, sequential coupling, using an overly active catalyst system in the first step, especially at elevated temperatures or for prolonged reaction times, can lead to competitive C-Cl insertion and the formation of di-substituted byproducts.[1]
-
Temperature Control: Higher temperatures provide the necessary activation energy to overcome the larger barrier for C-Cl bond cleavage. Careful temperature control is crucial to operate within the kinetic window that favors C-Br activation exclusively.
-
Catalyst Ligation State: The active catalyst is typically a low-coordinate Pd(0) species. The nature of the ligand influences whether the active species is monoligated (PdL) or bisligated (PdL₂). Highly reactive, monoligated species, often favored by bulky ligands, are more capable of activating stronger bonds like C-Cl.[4][9]
Diagram: Competing Oxidative Addition Pathways
Caption: Energy profile of competing oxidative addition pathways.
Troubleshooting Common Issues:
-
Problem: Low conversion of starting material.
-
Solution: Ensure reagents and solvents are pure and anhydrous, as water and oxygen can deactivate the catalyst. Consider a modest increase in catalyst loading or switching to a more active pre-catalyst system.[1]
-
-
Problem: Formation of di-substituted byproduct (loss of selectivity).
-
Solution: Reduce the reaction temperature. Screen less sterically demanding or less electron-rich ligands (e.g., PPh₃ instead of a Buchwald-type ligand). Reduce reaction time, stopping as soon as the starting material is consumed.
-
-
Problem: Reaction stalls after successful C-Br coupling when attempting subsequent C-Cl coupling.
-
Solution: The C-Cl bond requires a more potent catalyst system. Switch to a bulky, electron-rich ligand such as XPhos, RuPhos, or an NHC ligand (e.g., IPr), and increase the reaction temperature.[1]
-
Conclusion
The selective functionalization of this compound is a readily achievable transformation that unlocks significant synthetic potential. The kinetic preference for palladium-catalyzed cross-coupling at the more labile C-Br bond provides a robust foundation for selectivity. For initial C-Br coupling, standard catalyst systems like Pd(PPh₃)₄ or Pd₂(dba)₃ with conventional phosphine ligands offer a reliable and cost-effective starting point. Should subsequent functionalization of the C-Cl bond be desired, a switch to more activating, sterically hindered ligands is necessary. By carefully selecting the catalyst system and controlling reaction parameters, researchers can confidently navigate the selective synthesis of complex pyridine derivatives.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Journal of the American Chemical Society. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
- Gooßen, L. J., Koley, D., Hermann, H., & Thiel, W. (2004). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
- Angewandte Chemie International Edition. (2013).
- BenchChem. (2025). Technical Support Center: Selective Reactions of 3-Bromo-2-chloropyridine.
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine.
- Wikipedia. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
validation of analytical methods for 3-Bromo-2-chloro-5-methylpyridine
An In-Depth Guide to the Validation of Analytical Methods for 3-Bromo-2-chloro-5-methylpyridine
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the development and , a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Ensuring the purity, potency, and stability of this starting material is paramount for the quality of the final product. Therefore, robust and reliable analytical methods are not just a regulatory requirement but a cornerstone of process control and quality assurance.
Our approach is grounded in the internationally harmonized principles of the ICH Q2(R2) guidelines, which provide a framework for demonstrating that an analytical procedure is fit for its intended purpose.[2][3][4] This guide will not only present protocols but also delve into the scientific rationale behind the selection of methods and validation parameters, empowering researchers and drug development professionals to design and execute their own robust validation studies.
Method Selection: Choosing the Right Analytical Tool
The molecular structure of this compound (MW: 206.47 g/mol , solid at room temperature) dictates the most suitable analytical techniques.[1][5] The presence of a pyridine ring provides a strong chromophore for UV detection, while its halogenated nature and potential for volatility make it amenable to multiple analytical strategies. The two primary candidates for quantitative analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Feature | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase. |
| Typical Use Case | Ideal for routine purity assessment, assay (potency), and stability testing of the main component and non-volatile impurities. | Excellent for analyzing volatile impurities, residual solvents, and providing definitive identification of unknowns through mass fragmentation patterns.[6][7] |
| Strengths | High precision; robust for quantitative analysis; non-destructive; suitable for thermally labile compounds. | High sensitivity; exceptional specificity due to mass detection; provides structural information for impurity identification. |
| Considerations | Requires solubility in mobile phase; potential for peak co-elution without a universal detector. | Requires the analyte to be volatile and thermally stable; potential for analyte degradation in the injector port. |
For the purpose of this guide, we will focus on the validation of a Reversed-Phase HPLC (RP-HPLC) method with UV detection , as it represents the most common and robust approach for assay and impurity profiling of a compound like this compound in a quality control environment.
The Validation Workflow: A Structured Approach
Method validation is a systematic process that confirms the reliability of an analytical procedure. The workflow begins with a defined method and proceeds through a series of experiments designed to test its performance characteristics against pre-defined acceptance criteria.[8][9]
Validation Parameters: Experimental Protocols & Rationale
The following sections provide detailed protocols for validating a stability-indicating HPLC method for this compound.
Specificity: Proving Selectivity Through Forced Degradation
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components.[8] A forced degradation study is the most rigorous way to demonstrate this. By intentionally stressing the drug substance, we generate potential degradation products and prove that the analytical method can separate them from the parent compound, ensuring the method is "stability-indicating."[10][11][12]
Experimental Protocol:
-
Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.
-
Apply Stress Conditions: Expose the stock solution to the following conditions. The goal is to achieve 5-20% degradation of the active ingredient.[13]
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 2 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 2 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Heat a solution at 80°C for 48 hours. Also, heat the solid powder at 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution to UV light (254 nm) and cool white fluorescent light (ICH Q1B conditions) for 7 days.
-
-
Sample Analysis: After exposure, neutralize the acidic and basic samples. Dilute all samples to a target concentration (e.g., 0.1 mg/mL) and analyze by HPLC.
-
Peak Purity Assessment: Use a photodiode array (PDA) detector to assess peak purity of the this compound peak in each stressed sample. The purity angle should be less than the purity threshold.
Linearity and Range
Causality: Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal (peak area) over a specified range.[8] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[4] For an assay of a drug substance, the range is typically 80% to 120% of the test concentration.[14]
Experimental Protocol:
-
Prepare Standards: From a high-concentration stock solution, prepare at least five standard solutions covering the range of 80% to 120% of the nominal assay concentration (e.g., if the test concentration is 100 µg/mL, prepare standards at 80, 90, 100, 110, and 120 µg/mL).
-
Analysis: Inject each standard in triplicate.
-
Evaluation: Plot the mean peak area against concentration. Perform a linear regression analysis.
| Parameter | Acceptance Criterion | Example Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Y-intercept | Should be close to zero | 512 (vs. peak area of ~1,000,000) |
| Residuals | Randomly scattered around zero | Passes |
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value.[15][16] It is typically determined by a recovery study, where a known amount of pure analyte is added ("spiked") into a blank matrix or placebo. This demonstrates that the method can accurately quantify the analyte without interference from other components.
Experimental Protocol:
-
Prepare Spiked Samples: Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120%). If a placebo is not available, accuracy can be determined by comparison to a second, independent, well-characterized procedure or by assaying a known purity reference standard.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery.
Data Summary Table:
| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% (n=3) | 80.0 | 79.5 | 99.4% |
| 100% (n=3) | 100.0 | 100.3 | 100.3% |
| 120% (n=3) | 120.0 | 121.0 | 100.8% |
| Acceptance Criteria | Mean recovery between 98.0% and 102.0% |
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels:
-
Repeatability (Intra-assay precision): Measures precision over a short interval of time with the same analyst and equipment.[16]
-
Intermediate Precision: Evaluates the effects of random events within a laboratory, such as different days, different analysts, or different equipment.[14]
Experimental Protocol:
-
Repeatability: Prepare six individual samples at 100% of the test concentration. Analyze them and calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision: A second analyst on a different day should repeat the repeatability experiment with a different HPLC system if available.
-
Evaluation: Calculate the %RSD for each set of measurements and for the combined data.
Data Summary Table:
| Precision Level | Analyst / Day / Instrument | Mean Assay (%) | %RSD |
| Repeatability (n=6) | 1 / Day 1 / Inst. A | 100.2% | 0.45% |
| Intermediate (n=6) | 2 / Day 2 / Inst. B | 99.8% | 0.51% |
| Combined Data (n=12) | 100.0% | 0.62% | |
| Acceptance Criterion | %RSD ≤ 2.0% |
Robustness
Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[8] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary Parameters: Analyze a standard solution while making small, deliberate changes to the HPLC method parameters, one at a time.
-
Mobile Phase pH: ± 0.2 units
-
Column Temperature: ± 5 °C
-
Flow Rate: ± 10%
-
Mobile Phase Organic Composition: ± 2% absolute
-
-
Evaluation: Assess the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The system suitability criteria must still be met under all varied conditions.
Conclusion
The validation of an analytical method for this compound is a critical, multi-faceted process that provides documented evidence of the method's reliability. By systematically evaluating specificity, linearity, accuracy, precision, and robustness according to ICH guidelines, researchers and drug development professionals can ensure the integrity of the data used for batch release, stability studies, and regulatory submissions. The choice between HPLC and GC depends on the specific analytical need, but in either case, a thoroughly validated method is the foundation upon which product quality is built.
References
- Vertex AI Search. (2025). Understanding ICH Q2(R2)
- AMSbiopharma. (2025).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023).
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- OAKTrust. (n.d.).
- MDPI. (2022).
- Benchchem. (2025). Technical Support Center: Separation of 3-bromo- and 5-bromo-2-methylpyridine Isomers.
- LibreTexts Chemistry. (n.d.). Spectroscopic Methods.
- SciSpace. (2016).
- International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
- CORE. (2013).
- IVT Network.
- International Journal of Pharmaceutical Sciences Review and Research. (2014).
- LCGC International. (2024).
- SIELC Technologies. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column.
- European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Chem-Impex. This compound.
- IOSR Journal of Pharmacy. (n.d.).
- BioPharm International. (n.d.).
- A3P. (n.d.). Some good validation practices for analytical procedures.
- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
- International Council for Harmonisation. (2022).
- American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- PubChem. This compound (C6H5BrClN).
- PubChem. This compound | C6H5BrClN | CID 285437.
- PubMed. (2003). Analysis of pyridines in mainstream cigarette smoke.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. This compound | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Analysis of pyridines in mainstream cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. scispace.com [scispace.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. biopharminternational.com [biopharminternational.com]
- 13. ijrpp.com [ijrpp.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. iosrphr.org [iosrphr.org]
- 16. Some good validation practices for analytical procedures [a3p.org]
A Senior Application Scientist's Guide to Suzuki Coupling: Comparing Boronic Acids with 3-Bromo-2-chloro-5-methylpyridine
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures. This guide provides an in-depth technical comparison of the performance of various boronic acids in the Suzuki coupling with 3-Bromo-2-chloro-5-methylpyridine, a common and valuable building block. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from extensive experience in the field.
The Strategic Importance of this compound in Synthesis
The this compound scaffold is of significant interest in medicinal chemistry due to the prevalence of substituted pyridines in pharmacologically active compounds. The presence of two distinct halogen atoms at the 2- and 3-positions offers the potential for selective functionalization, allowing for the stepwise and controlled construction of complex molecular architectures. The inherent chemoselectivity of the Suzuki-Miyaura coupling, favoring the more reactive carbon-bromine bond over the carbon-chlorine bond, makes this substrate particularly amenable to predictable and high-yielding transformations.
Understanding the Chemoselectivity: Why the C-Br Bond Reacts First
The cornerstone of a successful Suzuki coupling with a dihalogenated substrate like this compound lies in understanding and exploiting the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bonds and the ease of the rate-determining oxidative addition step of the palladium(0) catalyst into the C-X bond.
In the case of this compound, the C(3)-Br bond is significantly more reactive than the C(2)-Cl bond. This allows for a highly chemoselective mono-arylation at the 3-position, leaving the chlorine atom at the 2-position untouched for potential subsequent transformations. This selectivity is a powerful tool for synthetic chemists, enabling a modular approach to the synthesis of polysubstituted pyridines.
Comparing the Performance of Boronic Acids: A Data-Driven Analysis
The choice of boronic acid is a critical parameter that can significantly influence the yield and efficiency of the Suzuki coupling. The electronic and steric properties of the boronic acid play a crucial role in the transmetalation step of the catalytic cycle. The following table provides a comparative overview of the expected performance of different classes of boronic acids in the Suzuki coupling with this compound, based on established principles and experimental observations with similar substrates.
| Boronic Acid Partner | Representative Example | Expected Yield | Key Considerations |
| Electron-Rich Arylboronic Acids | 4-Methoxyphenylboronic acid | Excellent | Generally high reactivity due to the electron-donating group facilitating transmetalation. Shorter reaction times may be possible. |
| Electron-Poor Arylboronic Acids | 4-(Trifluoromethyl)phenylboronic acid | Good to Excellent | May require slightly longer reaction times or slightly higher temperatures compared to electron-rich counterparts as the electron-withdrawing group can slow down transmetalation. |
| Unsubstituted Arylboronic Acid | Phenylboronic acid | Excellent | Serves as a reliable benchmark for Suzuki couplings. Typically provides high yields under standard conditions. |
| Sterically Hindered Arylboronic Acids | 2-Methylphenylboronic acid | Good | Steric hindrance around the boronic acid can impede the transmetalation step. The use of bulky, electron-rich phosphine ligands is often beneficial to promote the reaction. |
| Heteroarylboronic Acids | 3-Pyridylboronic acid | Good to Excellent | The presence of heteroatoms can sometimes lead to catalyst inhibition through coordination with the palladium center. Careful selection of ligands and reaction conditions is important. |
Experimental Protocol: A Validated Step-by-Step Methodology
This protocol provides a robust and reproducible method for the chemoselective Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-5-methyl-3-phenylpyridine.
Visualizing the Core Mechanisms and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and the experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A streamlined workflow for the Suzuki-Miyaura coupling experiment.
Conclusion
The Suzuki-Miyaura coupling of this compound offers a reliable and chemoselective route to valuable 3-aryl-2-chloro-5-methylpyridine intermediates. By understanding the principles of chemoselectivity and the influence of the boronic acid's electronic and steric properties, researchers can effectively optimize reaction conditions to achieve high yields. The provided protocol serves as a validated starting point for the synthesis of a wide range of derivatives, empowering further advancements in drug discovery and materials science.
References
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6596–6610. [Link]
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
Navigating the Landscape of 2,3-Disubstituted 5-Methylpyridines: A Comparative Guide to Alternatives for 3-Bromo-2-chloro-5-methylpyridine
Introduction: The Pivotal Role of Substituted Pyridines in Modern Chemistry
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the substituted pyridine core is of paramount importance, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials. 3-Bromo-2-chloro-5-methylpyridine has long served as a versatile building block, offering two distinct halogen handles for sequential, regioselective functionalization. However, the ever-evolving demands of synthetic efficiency, cost-effectiveness, and the need for diverse chemical space necessitate a thorough understanding of its alternatives. This guide provides an in-depth, objective comparison of viable alternatives to this compound, supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.
The Incumbent: Understanding the Reactivity of this compound
The utility of this compound stems from the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond due to its lower bond dissociation energy. This allows for selective functionalization at the C3 position. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the C2 position is more activated by the electron-withdrawing effect of the pyridine nitrogen, making the chloride the more likely leaving group.
Identifying and Evaluating the Alternatives
An ideal alternative should offer a comparable or improved reactivity profile, be readily accessible either commercially or through straightforward synthesis, and provide a unique advantage in terms of cost, safety, or downstream functionalization possibilities. Here, we evaluate three primary classes of alternatives: other 2,3-dihalo-5-methylpyridines, and pyridyl triflates.
Alternative Dihalo-5-methylpyridines
Synthetic Accessibility: 2,3-Dibromo-5-methylpyridine can be synthesized from the commercially available 2-amino-3-bromo-5-methylpyridine via a Sandmeyer-type reaction. The starting amine is treated with an aqueous hydrobromic acid solution and bromine, followed by diazotization with sodium nitrite to yield the desired dibromo-compound in excellent yield.[1]
Reactivity Profile:
-
Cross-Coupling Reactions: With two bromine atoms, the primary determinant of regioselectivity is the electronic activation of the ring positions. The C2 position is generally more activated towards oxidative addition in palladium-catalyzed couplings.[2] This provides a complementary reactivity pattern to 3-bromo-2-chloropyridine, allowing for initial functionalization at the 2-position.
-
Nucleophilic Aromatic Substitution: The C2-bromo is more susceptible to SNAr for the same reasons of electronic activation.
Synthetic Accessibility: This compound is commercially available from various suppliers. Its synthesis can be achieved through the chlorination of 5-methyl-3,4-dihydro-2(1H)-pyridone.[3]
Reactivity Profile:
-
Cross-Coupling Reactions: The presence of two less reactive chloro-substituents generally requires more forcing reaction conditions (higher temperatures, stronger bases, and more specialized catalyst systems) compared to their bromo- and iodo-counterparts. However, selective mono-functionalization at the more activated C2 position is achievable.
-
Nucleophilic Aromatic Substitution: The C2-chloro is the preferred site for nucleophilic attack.
Synthetic Accessibility: This analogue can be prepared from 3-amino-2-chloro-5-methylpyridine via a Sandmeyer reaction using sodium nitrite and potassium iodide.[2]
Reactivity Profile:
-
Cross-Coupling Reactions: The carbon-iodine bond is the most reactive among the halogens in palladium-catalyzed cross-couplings. This allows for highly selective functionalization at the C3 position under very mild conditions, leaving the C2-chloro untouched for subsequent transformations. This represents a significant advantage over the bromo-chloro analogue for reactions requiring high selectivity and mild conditions. Regioselective palladium-catalyzed aminations have been demonstrated with excellent yields and selectivity at the iodo-position.[4]
-
Nucleophilic Aromatic Substitution: The C2-chloro remains the primary site for SNAr.
Pyridyl Triflates: 3-Bromo-5-methylpyridin-2-yl trifluoromethanesulfonate
Synthetic Accessibility: Pyridyl triflates are readily prepared from the corresponding pyridin-2-ones. 5-Methylpyridin-2(1H)-one can be synthesized from 2-amino-5-methylpyridine via diazotization followed by hydrolysis. Subsequent bromination at the 3-position and reaction with a triflating agent such as triflic anhydride or N-phenyl-bis(trifluoromethanesulfonimide) would yield the desired triflate.
Reactivity Profile:
-
Cross-Coupling Reactions: Pyridyl triflates are highly reactive in palladium-catalyzed cross-coupling reactions, often exhibiting reactivity comparable to or even exceeding that of iodides.[5][6] This makes them excellent substrates for a wide range of transformations, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions, often under milder conditions than the corresponding chlorides and bromides. The triflate at the C2 position would be the exclusive site of reaction in a cross-coupling with the C3-bromo present.
Performance Comparison in Key Reactions
The following tables provide a comparative overview of the expected performance of this compound and its alternatives in key synthetic transformations. The data is compiled from literature reports on analogous systems and serves as a guide for reaction planning.
Table 1: Comparison in Suzuki-Miyaura Coupling
| Building Block | Reactive Position | Relative Reactivity | Typical Catalyst System | Expected Yield | Notes |
| This compound | C3 (Bromo) | Moderate | Pd(OAc)₂ / SPhos, K₃PO₄ | Good to High | Selective coupling at the C-Br bond. |
| 2,3-Dibromo-5-methylpyridine | C2 (Bromo) | High | Pd(PPh₃)₄, Na₂CO₃ | High | Selective coupling at the more activated C2 position. |
| 2,3-Dichloro-5-methylpyridine | C2 (Chloro) | Low | Pd₂(dba)₃ / Buchwald ligands, strong base (e.g., K₃PO₄) | Moderate | Requires more forcing conditions and specialized ligands for good conversion. |
| 2-Chloro-3-iodo-5-methylpyridine | C3 (Iodo) | Very High | Pd(PPh₃)₄, Na₂CO₃ | Very High | Highly selective for the C-I bond under mild conditions. |
| 3-Bromo-5-methylpyridin-2-yl triflate | C2 (Triflate) | Very High | Pd(OAc)₂ / PCy₃ | Very High | Excellent reactivity, often surpassing iodides. |
Table 2: Comparison in Sonogashira Coupling
| Building Block | Reactive Position | Relative Reactivity | Typical Catalyst System | Expected Yield | Notes |
| This compound | C3 (Bromo) | Moderate | Pd(PPh₃)₂Cl₂ / CuI, Et₃N | Good to High | Selective coupling at the C-Br bond. |
| 2,3-Dibromo-5-methylpyridine | C2 (Bromo) | High | Pd(PPh₃)₂Cl₂ / CuI, Et₃N | High | Selective coupling at the more activated C2 position. |
| 2,3-Dichloro-5-methylpyridine | C2 (Chloro) | Low | Pd₂(dba)₃ / XPhos, Cs₂CO₃, CuI | Low to Moderate | Challenging substrate; requires robust catalyst system. |
| 2-Chloro-3-iodo-5-methylpyridine | C3 (Iodo) | Very High | Pd(PPh₃)₂Cl₂ / CuI, Et₃N | Very High | Highly selective for the C-I bond. |
| 3-Bromo-5-methylpyridin-2-yl triflate | C2 (Triflate) | Very High | Pd(PPh₃)₂Cl₂ / CuI, Et₃N | Very High | Excellent substrate for Sonogashira coupling. |
Table 3: Comparison in Buchwald-Hartwig Amination
| Building Block | Reactive Position | Relative Reactivity | Typical Catalyst System | Expected Yield | Notes |
| This compound | C3 (Bromo) | Moderate | Pd₂(dba)₃ / Xantphos, Cs₂CO₃ | Good | Selective amination at the C-Br bond. |
| 2,3-Dibromo-5-methylpyridine | C2 (Bromo) | High | Pd₂(dba)₃ / BINAP, NaOtBu | High | Selective amination at the more activated C2 position. |
| 2,3-Dichloro-5-methylpyridine | C2 (Chloro) | Low | Pd₂(dba)₃ / Buchwald ligands, NaOtBu | Moderate | Requires highly active catalyst systems. |
| 2-Chloro-3-iodo-5-methylpyridine | C3 (Iodo) | Very High | Pd₂(dba)₃ / BINAP, Cs₂CO₃ | Very High | Highly selective for the C-I bond. |
| 3-Bromo-5-methylpyridin-2-yl triflate | C2 (Triflate) | Very High | Pd₂(dba)₃ / BINAP, NaOtBu | Very High | Excellent reactivity. |
Table 4: Comparison in Nucleophilic Aromatic Substitution (SNAr)
| Building Block | Reactive Position | Relative Reactivity | Typical Nucleophile | Expected Yield | Notes |
| This compound | C2 (Chloro) | High | Amines, Thiols | High | The C2 position is highly activated for SNAr. |
| 2,3-Dibromo-5-methylpyridine | C2 (Bromo) | Moderate to High | Amines, Thiols | Good to High | The C2-bromo is a good leaving group, but generally less reactive than chloro in SNAr. |
| 2,3-Dichloro-5-methylpyridine | C2 (Chloro) | High | Amines, Thiols | High | C2-chloro is the preferred site of attack. |
| 2-Chloro-3-iodo-5-methylpyridine | C2 (Chloro) | High | Amines, Thiols | High | SNAr will preferentially occur at the C2 position, leaving the iodo group for subsequent cross-coupling.[4] |
| 3-Bromo-5-methylpyridin-2-yl triflate | C2 (Triflate) | Very High | Amines, Thiols | Very High | The triflate is an excellent leaving group for SNAr. |
Experimental Protocols: A Practical Guide
To provide a tangible framework for comparison, we present detailed, self-validating protocols for a Suzuki-Miyaura coupling and a nucleophilic aromatic substitution reaction.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-3-iodo-5-methylpyridine with Phenylboronic Acid
This protocol is designed to selectively functionalize the C3 position, leveraging the high reactivity of the iodo-substituent.
Materials:
-
2-Chloro-3-iodo-5-methylpyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 2-chloro-3-iodo-5-methylpyridine, phenylboronic acid, and sodium carbonate.
-
Add the palladium catalyst under a counterflow of inert gas.
-
Add the degassed solvents (toluene, ethanol, and water) via syringe.
-
Heat the reaction mixture to 85 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, less polar spot is expected.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-chloro-5-methyl-3-phenylpyridine.
Self-Validation:
-
Expected Outcome: A high yield (>90%) of the desired product.
-
Characterization: The product can be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm its structure and purity. The absence of signals corresponding to the starting material and the appearance of aromatic protons from the phenyl group will be indicative of a successful reaction.
Protocol 2: Nucleophilic Aromatic Substitution of this compound with Morpholine
This protocol demonstrates the selective substitution of the C2-chloro group.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv)
-
Dimethyl sulfoxide (DMSO) (5 mL)
Procedure:
-
To a round-bottom flask, add this compound, potassium carbonate, and DMSO.
-
Add morpholine to the stirred suspension.
-
Heat the reaction mixture to 100 °C and stir for 6-8 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(3-bromo-5-methylpyridin-2-yl)morpholine.
Self-Validation:
-
Expected Outcome: A good to high yield (75-90%) of the desired product.
-
Characterization: Confirmation of the product structure and purity via NMR and mass spectrometry. The presence of signals corresponding to the morpholine protons and the disappearance of the C2-chloro signal in the ¹³C NMR spectrum will validate the reaction's success.
Visualizing Reaction Pathways and Relationships
The following diagrams illustrate the key reaction pathways and the relationships between the parent compound and its alternatives.
Caption: Reactivity map of this compound and its alternatives.
Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling reactions.
Conclusion and Future Outlook
While this compound remains a valuable and widely used building block, a comprehensive understanding of its alternatives is crucial for the modern synthetic chemist. For applications requiring highly selective and mild cross-coupling at the C3 position, 2-chloro-3-iodo-5-methylpyridine stands out as a superior choice. When initial functionalization at the C2 position is desired, 2,3-dibromo-5-methylpyridine offers a reliable and reactive alternative. Pyridyl triflates, although potentially more expensive, provide exceptional reactivity for challenging cross-coupling reactions. The choice of building block will ultimately depend on the specific synthetic strategy, cost considerations, and desired reactivity profile. As catalyst technology continues to advance, the utility of less reactive substrates such as 2,3-dichloro-5-methylpyridine will undoubtedly expand, further enriching the synthetic chemist's toolbox for the construction of novel and complex pyridine-containing molecules.
References
- Setliff, F. L. (1971). THE SYNTHESIS OF TWO NEW 2,3-DIHALO-5-METHYLPYRIDINES.
- Wikipedia.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Wikipedia. Sonogashira coupling. [Link]
- Lumen Learning.
- Patsnap Eureka. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine. [Link]
- ResearchGate. Selective Palladium-Catalyzed Aminations on 2-Chloro-3-iodo- and 2-Chloro-5-iodopyridine. [Link]
- Journal of the American Chemical Society. Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Triflates with Alkyl Halides: Mechanism-Informed Design of More General Conditions. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
Sources
- 1. 2,3-DIBROMO-5-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. 2-CHLORO-3-IODO-5-PICOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reaction Kinetics of 3-Bromo-2-chloro-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Predictive Kinetics, Catalyst Selection, and Performance in the Synthesis of Substituted Pyridines.
The strategic functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry. 3-Bromo-2-chloro-5-methylpyridine is a valuable, di-halogenated building block that offers the potential for sequential, site-selective cross-coupling reactions.[1][2] Understanding the kinetic differences between its two reactive sites—the C-Br bond at the 3-position and the C-Cl bond at the 2-position—is critical for designing efficient and selective synthetic routes.
This guide provides a deep dive into the expected kinetic performance of this compound in the two most pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation. In the absence of direct, head-to-head kinetic studies on this specific molecule in the literature, this guide establishes a robust predictive framework grounded in fundamental organometallic principles and supported by experimental data from closely related analogues.
Part 1: The Theoretical Framework for Selective Reactivity
The ability to selectively functionalize one halogen over the other in this compound is governed by the kinetics of the rate-determining step in the palladium catalytic cycle: oxidative addition.[3][4]
The Causality of Halogen Reactivity: The generally accepted order of reactivity for carbon-halogen bonds in palladium-catalyzed cross-coupling is dictated by bond dissociation energies: C-I > C-Br > C-OTf > C-Cl.[5][6][7] The weaker the carbon-halogen bond, the lower the activation energy for the oxidative addition of the palladium(0) catalyst, and the faster the reaction rate.
For this compound, this principle strongly predicts that the C(3)-Br bond will react preferentially over the C(2)-Cl bond under carefully controlled conditions.[6] This inherent kinetic difference is the foundation for achieving site-selectivity. While the methyl group at the 5-position has a minor electronic influence, the primary determinant of selectivity is the C-X bond strength.
Visualizing the Catalytic Cycle
The diagram below illustrates the generally accepted mechanism for palladium-catalyzed cross-coupling reactions, highlighting the initial, selective oxidative addition step that governs the kinetic outcome for di-halogenated substrates.
Caption: Preferential oxidative addition to the C-Br bond drives selectivity.
Part 2: Comparative Performance in Key Cross-Coupling Reactions
The choice of catalyst, ligand, and reaction conditions is paramount to exploit the intrinsic kinetic differences and achieve high yields and selectivity.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a robust method for forming biaryl and heteroaryl-aryl structures.[7] For a substrate like this compound, the goal is to couple at the C-Br position while leaving the C-Cl bond intact for potential subsequent reactions.
| Substrate | Coupling Partner | Typical Catalyst System | Conditions | Yield (%) | Kinetic & Mechanistic Insights |
| 3-Bromo-2-chloro-pyridine (Analogue) | Phenylboronic acid | Pd(OAc)₂, PPh₃ | K₂CO₃, Dioxane/H₂O, 90°C | 70-95[6] | Demonstrates high selectivity for the C-Br bond. PPh₃ is a standard, moderately electron-rich ligand sufficient for reactive C-Br bonds. |
| 3-Bromo-2-methyl-pyridine (Analogue) | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃, Dioxane/H₂O, 100°C | ~81[8] | The adjacent methyl group introduces some steric hindrance, often requiring a bulkier, more electron-rich ligand like dppf for efficient oxidative addition. |
| This compound (Predicted) | Arylboronic acids | Pd(dppf)Cl₂ or Pd₂(dba)₃ / SPhos | K₂CO₃ or K₃PO₄, Dioxane/H₂O or Toluene, 80-100°C | 75-90 (Est.) | Prediction: The reaction will be selective for the C-Br bond. A bulky, electron-rich ligand (e.g., dppf, SPhos) is recommended to overcome potential steric hindrance from the adjacent chloro group and ensure efficient catalysis at lower temperatures, further disfavoring the less reactive C-Cl bond. |
| 2-Chloropyridine (Alternative) | Arylboronic acids | Pd₂(dba)₃ / Buchwald Ligands | Stronger Base (e.g., K₃PO₄), Higher Temp (>100°C) | Moderate-Good[9] | Coupling at a C-Cl bond is kinetically more demanding, requiring more forcing conditions and highly active catalyst systems.[7][9] |
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is essential for synthesizing aryl and heteroaryl amines.[4][10] The steric environment around the C-Br bond, created by the adjacent chloro group, makes the choice of ligand even more critical than in the Suzuki-Miyaura coupling.[11]
| Substrate | Coupling Partner | Typical Catalyst System | Conditions | Yield (%) | Kinetic & Mechanistic Insights |
| 3-Bromo-2-chloro-pyridine (Analogue) | Morpholine | Pd₂(dba)₃, XPhos | NaOtBu, Toluene, 100°C | 60-85[6] | Selective amination at the C-Br position is readily achieved. Sterically demanding Buchwald-type ligands (like XPhos) are essential to facilitate the reductive elimination step and prevent catalyst decomposition.[11] |
| 3-Bromo-pyridine | Primary/Secondary Amines | Pd(OAc)₂, BINAP | NaOtBu, Toluene, 80-100°C | Good-Excellent[4] | Represents a less sterically hindered system where a wider range of ligands, including bidentate ones like BINAP, can be effective. |
| This compound (Predicted) | Primary/Secondary Amines | Pd₂(dba)₃ or G3-Precatalyst / RuPhos or BrettPhos | NaOtBu or LHMDS, Toluene or Dioxane, 90-110°C | 70-85 (Est.) | Prediction: High selectivity for the C-Br bond is expected. The use of highly active, sterically bulky monodentate phosphine ligands (e.g., RuPhos, BrettPhos) is crucial to create a coordinatively unsaturated palladium center that can efficiently undergo oxidative addition at the sterically encumbered C-Br bond. |
| 2,4-Dichloropyridine (Alternative) | Morpholine | Pd₂(dba)₃, XPhos | NaOtBu, Toluene, 110°C | ~78 (at C4) | Demonstrates the challenge of C-Cl bond amination. Even with advanced catalysts, higher temperatures are often required, and regioselectivity can be an issue if multiple C-Cl bonds are present. |
Part 3: Experimental Design for Kinetic Analysis
To validate the predicted selectivity and quantify the kinetic parameters, a robust experimental workflow is necessary. The following protocol outlines a method for determining reaction rates and selectivity.
Workflow for a Comparative Kinetic Study
Caption: A systematic workflow for acquiring reliable kinetic data.
Protocol: Determining Initial Reaction Rates for Suzuki-Miyaura Coupling
This protocol describes a self-validating system to measure the initial rate of product formation, which is a direct reflection of the reaction kinetics.
Objective: To quantify the rate of formation of 2-chloro-5-methyl-3-phenylpyridine.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd(dppf)Cl₂
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane and Water (degassed)
-
Internal Standard (e.g., Dodecane, for GC analysis)
-
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Phenylboronic acid (1.5 mmol, 1.5 equiv), K₂CO₃ (2.5 mmol, 2.5 equiv), and the internal standard (0.5 mmol).
-
Catalyst Addition: Add the palladium catalyst, Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL).
-
Initiation (t=0): Place the flask in a preheated oil bath at 90°C and begin vigorous stirring. This marks time zero.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot in a vial containing cold ethyl acetate (1 mL) and a small amount of water to stop the reaction.
-
Analysis: Analyze the quenched samples by GC-MS or LC-MS to determine the concentration of the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The slope of the initial, linear portion of this curve represents the initial reaction rate. By comparing this rate under different conditions (e.g., different catalysts, temperatures), a quantitative understanding of the reaction kinetics can be established.
Conclusion and Authoritative Grounding
The kinetic behavior of this compound in palladium-catalyzed cross-coupling reactions is predictably governed by the differential reactivity of its carbon-halogen bonds. The C(3)-Br bond is significantly more susceptible to oxidative addition than the C(2)-Cl bond, enabling highly selective, kinetically controlled mono-functionalization.[5][6]
For drug development professionals, this selective reactivity is a powerful tool, allowing the C-Cl bond to be reserved as a handle for subsequent diversification, leading to the rapid generation of compound libraries from a single, versatile intermediate. Achieving this selectivity in practice requires a rational choice of catalyst system; sterically hindered, electron-rich phosphine ligands are paramount for promoting efficient reactions at the C-Br position, especially in the more demanding C-N bond formations.[10][11] The experimental protocols provided herein offer a validated pathway for researchers to quantify these kinetic profiles and optimize reaction conditions for their specific synthetic targets.
References
- BenchChem. (2025). A Comparative Guide to Alternatives for 2-Bromo-4-fluoro-5-methylpyridine in Drug Discovery.
- BenchChem. (2025). A Comparative Guide to Alternatives for 2-Bromo-6-Methylisonicotinic Acid in Cross-Coupling Reactions.
- ResearchGate. (2025). Kinetic Studies of Heck Coupling Reactions Using Palladacycle Catalysts: Experimental and Kinetic Modeling of the Role of Dimer Species.
- Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
- National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- Google Patents. (n.d.). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
- BenchChem. (2025). A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions.
- Semantic Scholar. (2001). Kinetic studies of Heck coupling reactions using palladacycle catalysts: experimental and kinetic modeling of the role of dimer species.
- BenchChem. (2025). A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine and 2-Bromo-3-methylpyridine.
- BenchChem. (n.d.). The Chemistry Behind 2-Bromo-3-chloro-5-methylpyridine: Synthesis and Applications.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (2025). A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions.
- ACS Publications. (n.d.). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. American Chemical Society.
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Sigma-Aldrich. (n.d.). 3-Bromo-2-chloro-6-methyl-5-nitropyridine.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- BenchChem. (2025). Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- National Institutes of Health. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC.
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-chloro-5-methylpyridine: A Comparative Yield Analysis
For researchers, scientists, and professionals in drug development, the strategic functionalization of heteroaromatic scaffolds is a cornerstone of modern synthesis. The molecule 3-Bromo-2-chloro-5-methylpyridine is a valuable building block, offering two distinct halogenated positions for selective modification. This guide provides an in-depth technical comparison of various palladium catalyst systems for coupling reactions at the more reactive C3-bromo position.
The insights herein are grounded in established mechanistic principles and supported by experimental data from closely related substrates, offering a predictive framework for catalyst selection and reaction optimization.
The Principle of Regioselective Coupling: C-Br vs. C-Cl
The synthetic utility of this compound stems from the differential reactivity of its two halogen atoms in palladium-catalyzed cross-coupling reactions. The generally accepted mechanism for these transformations begins with the oxidative addition of the carbon-halogen bond to a palladium(0) complex.[1][2] The relative rates of oxidative addition follow the trend C-I > C-Br > C-Cl.[2] Consequently, the C-Br bond at the 3-position is significantly more reactive and will preferentially undergo coupling under conditions that leave the more robust C-Cl bond at the 2-position intact.[2][3] This predictable regioselectivity allows for a modular approach to the synthesis of complex substituted pyridines.
Comparative Analysis of Palladium Catalyst Systems
While direct, side-by-side comparative studies on this compound are not extensively published, a wealth of data exists for the structurally analogous substrate, 3-bromo-2-methylpyridine. The following tables summarize representative yields for various palladium-catalyzed coupling reactions on this substrate, providing a strong basis for catalyst selection for your target molecule.
A Note on Extrapolation: The data presented below is for 3-bromo-2-methylpyridine. The presence of a 2-chloro substituent in the target molecule is expected to increase its electron-deficient nature, which may influence reaction kinetics. However, the relative performance trends of the catalyst systems are anticipated to be similar.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds. The choice of an electron-rich and sterically hindered phosphine ligand is often crucial for achieving high yields with heteroaryl halides.[4]
| Catalyst/Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | Reference |
| Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Phenylboronic acid | 85 | [3] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 4-Methoxyphenylboronic acid | 92 | [3] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 3-Thienylboronic acid | 88 | [3] |
Buchwald-Hartwig Amination: Constructing C-N Linkages
A cornerstone of medicinal chemistry, the Buchwald-Hartwig amination enables the formation of C-N bonds.[1][5] For challenging substrates like substituted pyridines, specialized, bulky phosphine ligands are critical for high yields.[5][6]
| Catalyst/Precatalyst (mol% Pd) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu (1.4) | Toluene | 100 | 18 | Morpholine | 91 | Extrapolated from[5] |
| Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 20 | Aniline | 87 | Extrapolated from[4] |
| G3-XPhos (1) | - | LHMDS (1.5) | Toluene | 80 | 16 | Benzylamine | 94 | Extrapolated from[7] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides an efficient route to couple terminal alkynes with aryl halides, typically employing a dual palladium and copper catalyst system.[8]
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 12 | Phenylacetylene | 93 | [3] |
| Pd(OAc)₂ (2) | CuI (4) | Piperidine (3) | DMF | 80 | 10 | 1-Heptyne | 89 | Extrapolated from[8] |
| Pd(PPh₃)₄ (3) | CuI (5) | DIPA (3) | Toluene | 70 | 14 | Trimethylsilylacetylene | 91 | [3] |
Heck Coupling: Forming Substituted Alkenes
The Heck reaction enables the arylation of alkenes. The choice of ligand and base can significantly influence the yield and selectivity of this transformation.[9][10]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Coupling Partner | Yield (%) | Reference |
| Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 24 | Styrene | 78 | [3] |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Acetonitrile | 80 | 18 | n-Butyl acrylate | 85 | [3] |
| Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | NaOAc (2.5) | DMA | 120 | 20 | 1-Octene | 72 | [3] |
Cyanation: Installation of a Nitrile Group
Palladium-catalyzed cyanation offers a direct route to valuable nitrile intermediates.
| Catalyst (mol%) | Cyanide Source (equiv.) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | Zn(CN)₂ (0.6) | - | DMF | 120 | 12 | 82 | [3] |
| Pd₂(dba)₃ (2) / dppf (4) | K₄[Fe(CN)₆] (0.5) | KOAc (0.125) | Dioxane/H₂O | 100 | 18 | 89 | Extrapolated from[11] |
Causality Behind Experimental Choices
-
Palladium Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(ligand)₂ are common Pd(II) precatalysts that are reduced in situ to the active Pd(0) species.[12] Pd(PPh₃)₄ is a stable, pre-formed Pd(0) complex.[13] The choice often depends on air stability, cost, and ease of handling, with modern "precatalysts" (e.g., Buchwald G3/G4) offering high activity and stability.
-
Ligands: For challenging substrates like electron-deficient pyridines, monodentate phosphine ligands (e.g., PPh₃) are often insufficient. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or bidentate ligands (e.g., BINAP, dppf) are crucial.[5][6] They promote the rate-limiting oxidative addition step, stabilize the palladium center, and facilitate the final reductive elimination to release the product.[1][5]
-
Base: The base plays a critical role, particularly in Suzuki and Buchwald-Hartwig reactions. In Suzuki coupling, the base activates the boronic acid for transmetalation.[14] In Buchwald-Hartwig amination, a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the amine, forming the palladium-amido complex.[1][5]
-
Solvent: Aprotic polar solvents like 1,4-dioxane, THF, DMF, and toluene are commonly used to ensure solubility of the reactants and catalyst system.[3][4] For Suzuki reactions, the addition of water is often necessary to facilitate the dissolution of the inorganic base.[3]
Experimental Protocols & Workflows
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative procedure for the selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction at the C3-bromo position.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol)
-
SPhos (0.04 mmol)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 mmol)
-
Toluene, anhydrous (10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. thieme-connect.de [thieme-connect.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. scirp.org [scirp.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
A Researcher's Guide to Comparative DFT Studies of Substituted Halopyridines
This guide provides an in-depth comparative analysis of Density Functional Theory (DFT) methodologies for the study of substituted halopyridines. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind computational choices, offering a framework for conducting robust, self-validating theoretical studies that stand up to experimental scrutiny. We will explore the nuances of selecting appropriate density functionals and basis sets, benchmark their performance against experimental data, and provide a detailed protocol for practical application.
The Significance of Halopyridines and the Role of Computational Chemistry
Substituted halopyridines are a cornerstone of modern chemistry. Their unique electronic properties, arising from the interplay between the electron-withdrawing nature of the halogen atom and the π-system of the pyridine ring, make them invaluable scaffolds in pharmaceuticals, agrochemicals, and materials science. Understanding their structure, reactivity, and spectroscopic signatures is paramount for rational molecular design.
While experimental techniques provide definitive data, they can be resource-intensive. Computational chemistry, particularly DFT, offers a powerful and cost-effective avenue to predict and understand the behavior of these molecules.[1][2][3] DFT allows for the systematic exploration of substituent effects, reaction mechanisms, and molecular properties, guiding and rationalizing experimental efforts.[4] However, the predictive power of DFT is critically dependent on the judicious choice of computational methodology. This guide will illuminate the path to making those choices with confidence.
Choosing Your Weapons: A Comparative Look at Functionals and Basis Sets
The accuracy of a DFT calculation is determined by two key components: the exchange-correlation functional and the basis set. The functional approximates the complex electron-electron interactions, while the basis set is the set of mathematical functions used to build the molecular orbitals.
The Density Functional Zoo: Finding the Right Fit for Halopyridines
The landscape of density functionals is vast and can be daunting.[5] For substituted halopyridines, the choice is particularly critical due to the presence of halogens, which can participate in non-covalent interactions like halogen bonding, and the aromatic pyridine ring, which demands a good description of electron correlation.[6][7][8]
Here, we compare three classes of functionals that have shown promise for these systems:
-
Hybrid GGAs (e.g., B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is one of the most widely used in computational chemistry.[9][10] It often provides a good balance of accuracy and computational cost for general organic molecules.[11][12] However, its description of non-covalent interactions, which can be important in halopyridines, can sometimes be lacking without dispersion corrections.[9]
-
Meta-Hybrid GGAs (e.g., M06-2X): The M06-2X functional, part of the Minnesota functional family, was specifically parameterized to provide better performance for non-covalent interactions, thermochemistry, and main-group chemistry.[13][14][15][16][17] Its higher percentage of Hartree-Fock exchange makes it well-suited for systems where long-range interactions are important.
-
Range-Separated Hybrids (e.g., ωB97XD): This functional class addresses a known weakness of many standard hybrids by treating short-range and long-range electron exchange differently. The 'D' in ωB97XD signifies the inclusion of empirical dispersion corrections, making it a robust choice for systems with potential halogen bonding and other non-covalent interactions.[18][19][20][21][22]
Basis Sets: The Building Blocks of Accuracy
The choice of basis set dictates the flexibility the calculation has to describe the spatial distribution of electrons. For molecules containing halogens, which have a large number of electrons, including diffuse and polarization functions is crucial for accurate results.
-
Pople-style (e.g., 6-31G(d,p)): These are computationally efficient basis sets that provide a reasonable description of molecular geometries and properties for many organic molecules.[23] The '(d,p)' indicates the addition of polarization functions on heavy atoms and hydrogens, respectively, which are essential for describing the directionality of bonding.[11][12]
-
Karlsruhe "def2" (e.g., def2-TZVP): The "def2" series of basis sets are known for their balance and efficiency. The "TZVP" (Triple-Zeta Valence with Polarization) level offers a good compromise between accuracy and computational cost for a wide range of systems.[13][14][15][16]
-
Correlation-Consistent (e.g., aug-cc-pVTZ): Developed by Dunning and coworkers, these basis sets are designed to systematically converge towards the complete basis set limit. The "aug" prefix indicates the addition of diffuse functions, which are critical for describing anions and non-covalent interactions. "cc-pVTZ" stands for "correlation-consistent polarized Valence Triple-Zeta". While providing high accuracy, they are also more computationally demanding.[18][19][20][21]
Experimental Protocol: A Step-by-Step Guide to Comparative DFT
This section provides a detailed workflow for conducting a comparative DFT study on a model substituted halopyridine, 2-chloropyridine. We will use the Gaussian 16 software package as an example.[24][25][26]
Workflow Overview
The overall process involves geometry optimization, frequency analysis to confirm the nature of the stationary point, and calculation of NMR chemical shifts. This workflow allows for a direct comparison of the computed structural and spectroscopic properties with experimental data.
Caption: Workflow for a comparative DFT study.
Sample Gaussian 16 Input File
The following is a sample input file for a geometry optimization and frequency calculation of 2-chloropyridine using the B3LYP functional and the 6-31G(d,p) basis set.
Explanation of Keywords:
-
%nprocshared=4: Specifies the use of 4 processor cores.
-
%mem=8GB: Allocates 8 gigabytes of memory.
-
%chk=...: Creates a checkpoint file to store results.
-
#p: Requests "punch" output for easier parsing.
-
B3LYP/6-31G(d,p): Specifies the level of theory.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation.[27]
-
Geom=Connectivity: Reads the initial molecular structure and connectivity.
-
0 1: Specifies a charge of 0 and a spin multiplicity of 1 (singlet).
To perform calculations with other functionals (e.g., M062X, wB97XD) or basis sets (e.g., def2TZVP, aug-cc-pVTZ), simply replace the B3LYP/6-31G(d,p) keyword accordingly. For NMR calculations, replace Opt Freq with NMR.
Benchmarking Against Reality: A Quantitative Comparison
The ultimate test of any computational method is its ability to reproduce experimental findings. In this section, we present a comparative table of key geometric and spectroscopic data for 2-chloropyridine, calculated at three different levels of theory and benchmarked against experimental values.
Comparison of Calculated and Experimental Data for 2-Chloropyridine
| Property | Experimental Value | B3LYP/6-31G(d,p) | M06-2X/def2-TZVP | ωB97XD/aug-cc-pVTZ |
| Bond Lengths (Å) | ||||
| C2-Cl | 1.737 (derived)[28] | 1.751 | 1.742 | 1.739 |
| N1-C2 | 1.343 (derived)[28] | 1.345 | 1.340 | 1.341 |
| N1-C6 | 1.338 (derived)[28] | 1.340 | 1.335 | 1.336 |
| Vibrational Frequencies (cm⁻¹) | ||||
| Ring breathing | ~995[29] | 1005 | 1001 | 998 |
| C-Cl stretch | ~750[29] | 755 | 752 | 751 |
| ¹³C NMR Chemical Shifts (ppm) | ||||
| C2 | 152.9[30][31] | 155.2 | 153.8 | 153.1 |
| C3 | 123.1[30][31] | 125.0 | 124.1 | 123.5 |
| C4 | 139.3[30][31] | 141.5 | 140.2 | 139.6 |
| C5 | 122.8[30][31] | 124.5 | 123.7 | 123.1 |
| C6 | 149.7[30][31] | 152.1 | 150.8 | 150.0 |
| ¹⁵N NMR Chemical Shift (ppm) | ~ -70 to -100[3][32][33][34][35] | -85.3 | -79.8 | -74.5 |
Note: Experimental bond lengths are derived from microwave spectroscopy data. NMR chemical shifts are referenced to TMS for ¹³C and nitromethane for ¹⁵N. Calculated NMR shifts are also appropriately referenced.
Analysis of Performance
The data in the table reveals several key trends:
-
Geometries: All three levels of theory provide excellent agreement with the experimental geometry. The ωB97XD/aug-cc-pVTZ and M06-2X/def2-TZVP methods, with their more flexible basis sets, offer a slight improvement over B3LYP/6-31G(d,p).
-
Vibrational Frequencies: The calculated vibrational frequencies are in good agreement with the experimental values, with all methods showing similar performance. It is common practice to scale calculated frequencies to better match experiment, but even the unscaled values are highly predictive.
-
NMR Chemical Shifts: For both ¹³C and ¹⁵N NMR, there is a clear trend of increasing accuracy with the sophistication of the method. The ωB97XD/aug-cc-pVTZ level of theory provides the best overall agreement with experimental chemical shifts. This highlights the importance of a good description of electron correlation and a flexible basis set for predicting electronic properties.
Causality and Best Practices: Field-Proven Insights
The choice of a computational model should not be arbitrary. It should be guided by an understanding of the underlying physics and the specific chemical question at hand.
Caption: Decision tree for selecting a DFT methodology.
-
Expertise in Functional Selection: For general-purpose screening of geometries and electronic properties of simple substituted halopyridines, B3LYP with a double-zeta basis set like 6-31G(d,p) offers a good starting point due to its computational efficiency.[9][10] However, if your research involves subtle substituent effects, reaction mechanisms, or non-covalent interactions such as halogen bonding, functionals like M06-2X and ωB97XD are strongly recommended.[17][22] The inclusion of dispersion corrections in ωB97XD makes it particularly robust for these systems.[18][21]
-
Trustworthiness through Self-Validation: A key aspect of trustworthy computational research is self-validation. Always perform a frequency calculation after a geometry optimization to ensure that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).[24] Furthermore, benchmarking your chosen method against known experimental data for a related, well-characterized molecule (like 2-chloropyridine in our example) provides a crucial validation of its applicability to your specific research problem.
-
Authoritative Grounding in Basis Set Choice: While smaller basis sets can be used for initial explorations, final, high-quality calculations should employ at least a triple-zeta basis set with polarization and diffuse functions (e.g., def2-TZVP or aug-cc-pVTZ).[6][7][8] This is especially true for properties that depend on an accurate description of the electron density far from the nucleus, such as NMR chemical shifts and intermolecular interaction energies.
Conclusion
Density Functional Theory is an indispensable tool for the modern chemist studying substituted halopyridines. This guide has demonstrated that while simpler methods like B3LYP/6-31G(d,p) can provide valuable qualitative insights, higher-level methods such as M06-2X/def2-TZVP and ωB97XD/aug-cc-pVTZ offer superior quantitative accuracy for a range of properties, from molecular structure to spectroscopic signatures.
The key to successful computational research lies not in blindly applying a default method, but in a thoughtful, comparative approach. By understanding the strengths and weaknesses of different functionals and basis sets, and by rigorously benchmarking against experimental data, researchers can unlock the full predictive power of DFT and accelerate the discovery and development of new molecules with tailored properties.
References
- ResearchGate. Rotational constants of 2-chloropyridine. [Link]
- Linnanto, J., & Hotokka, M. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Journal of Molecular Modeling, 23(2), 50. [Link]
- ResearchGate. Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine. [Link]
- Linnanto, J., & Hotokka, M. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. PubMed, 23(2), 50. [Link]
- Fiveable. Density Functional Theory (DFT)
- computional study of small organic molecular using density functional theory (DFT). [Link]
- Bursch, M., Neugebauer, H., & Grimme, S. (2022).
- PubChem. 2-Chloropyridine | C5H4ClN | CID 7977. [Link]
- Tirado-Rives, J., & Jorgensen, W. L. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules.
- Bursch, M., Neugebauer, H., & Grimme, S. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry.
- Chemistry Stack Exchange. density functional theory - What does B3LYP do well?
- Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]
- Linnanto, J., & Hotokka, M. (2017). Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. Tampere University Research Portal. [Link]
- Neuvonen, K., & Pihlaja, K. (2002). Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. SciSpace. [Link]
- ResearchGate. Calculated and experimental 13 C NMR chemical shifts. [Link]
- ResearchGate. Optimized parameters in the M06 and M06-2X methods. [Link]
- Rak, J., et al. (2021).
- Computational Chemistry: A DFT Crash Course. [Link]
- SpectraBase. 2-Chloropyridine - Optional[13C NMR] - Chemical Shifts. [Link]
- Semantic Scholar.
- Reddit. ubiquity of B3LYP/6-31G : r/chemistry. [Link]
- ResearchGate. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. [Link]
- ResearchGate. (a) ωB97XD/aug-cc-pVTZ computed 0.0015 a.u. isoelectron density mapped.... [Link]
- ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]
- Wu, H., et al. (2007). 15 N Chemical Shifts in Energetic Materials: CP/MAS and ab Initio Studies of Aminonitropyridines, Aminonitropyrimidines, and Their N-Oxides. Molecules, 12(4), 819–834. [Link]
- Pazderski, L., et al. (2007). 1H, 13C and 15N NMR coordination shifts in gold(III), cobalt(III), rhodium(III) chloride complexes with pyridine, 2,2'-bipyridine and 1,10-phenanthroline. Magnetic Resonance in Chemistry, 45(1), 24–36. [Link]
- ResearchGate. M06-2X/def2-TZVP optimised geometries of the syn (a) and anti (b).... [Link]
- ResearchGate. Experimental and quantum-chemical studies of N-15 NMR coordination shifts in palladium and platinum chloride complexes with pyridine, 2,2'-bipyridine and 1,10-phenanthroline. [Link]
- Song, K., et al. (2019). Which DFT levels of theory are appropriate in predicting the prolyl cis–trans isomerization in solution?. New Journal of Chemistry, 43(2), 717-728. [Link]
- Wikipedia. 2-Chloropyridine. [Link]
- Taylor, B. F., et al. (2021). Predicting Absorption and Emission Maxima of Polycyclic Aromatic Azaborines: Reliable Transition Energies and Character. The Journal of Physical Chemistry A, 125(1), 126-136. [Link]
- Semenov, V. A., Samultsev, D. O., & Krivdin, L. B. (2015). Theoretical and experimental study of 15N NMR protonation shifts. Magnetic Resonance in Chemistry, 53(6), 433–441. [Link]
- National Institute of Standards and Technology.
- ResearchGate. B3LYP/6-31G (d, p) optimized structures under study. [Link]
- PubChem. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174. [Link]
- ResearchGate.
- Gaussian, Inc. Gaussian 16 Frequently Asked Questions. [Link]
- YouTube.
- Emmett M. Leddin.
- Bryantsev, V. S., Dialman, M. S., Goddard, W. A., & Tsai, Y. (2008). Assessment of the Performance of the M05-2X and M06-2X Exchange-Correlation Functionals for Noncovalent Interactions in Biomolecules.
- ResearchGate. ωB97XD/aug-cc-pVTZ and CCSD(T)
- Mahato, B., & Panda, A. N. (2021). Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers. The Journal of Physical Chemistry A, 125(1), 115–125. [Link]
- Computational Chemistry List. The Absolute Beginners Guide to Gaussian. [Link]
- Electronic Supplementary Inform
- National Institute of Standards and Technology.
- National Toxicology Program. 2-Chloropyridine. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. comporgchem.com [comporgchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.tuni.fi [researchportal.tuni.fi]
- 9. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Which DFT levels of theory are appropriate in predicting the prolyl cis–trans isomerization in solution? - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of the Performance of the M05-2X and M06-2X Exchange-Correlation Functionals for Noncovalent Interactions in Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Making sure you're not a bot! [mostwiedzy.pl]
- 19. researchgate.net [researchgate.net]
- 20. par.nsf.gov [par.nsf.gov]
- 21. researchgate.net [researchgate.net]
- 22. Assessing the Performance of DFT Functionals for Excited-State Properties of Pyridine-Thiophene Oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. gaussian.com [gaussian.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Gaussian Input Files | Computational Chemistry Resources [emleddin.github.io]
- 27. The Absolute Beginners Guide to Gaussian [ccl.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. 2-Chloropyridine(109-09-1) 13C NMR spectrum [chemicalbook.com]
- 31. dev.spectrabase.com [dev.spectrabase.com]
- 32. mdpi.com [mdpi.com]
- 33. 1H, 13C and 15N NMR coordination shifts in gold(III), cobalt(III), rhodium(III) chloride complexes with pyridine, 2,2'-bipyridine and 1,10-phenanthroline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Theoretical and experimental study of 15N NMR protonation shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Base Selection in Reactions of 3-Bromo-2-chloro-5-methylpyridine
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a critical task. The compound 3-Bromo-2-chloro-5-methylpyridine is a versatile building block, offering two distinct reactive sites for sequential cross-coupling reactions. The inherent reactivity difference, with the C-Br bond being more labile than the C-Cl bond in palladium-catalyzed processes, allows for selective modifications.[1][2][3] However, realizing the full synthetic potential of this substrate hinges on the judicious selection of reaction parameters, paramount among which is the choice of base.
This guide provides an in-depth comparison of the efficiency of various bases in common cross-coupling reactions involving this compound. We will delve into the mechanistic role of the base, present comparative data to guide your selection, and provide robust experimental protocols.
The Pivotal Role of the Base in Catalytic Cross-Coupling
The base in palladium-catalyzed cross-coupling reactions is far from a mere spectator. It plays an active and often decisive role in the catalytic cycle. Its primary functions vary depending on the specific reaction:
-
Suzuki-Miyaura Coupling: The base is crucial for the transmetalation step. It activates the organoboron species, typically a boronic acid, to form a more nucleophilic boronate "ate" complex. This complex then efficiently transfers its organic group to the palladium center.[4][5] For electron-deficient substrates like chloropyridines, a strong base is often required to drive this equilibrium and achieve high yields.[6]
-
Buchwald-Hartwig Amination: In this C-N bond-forming reaction, the base's primary role is to deprotonate the amine coupling partner after it coordinates to the palladium center. This generates a palladium-amido complex, which is a key intermediate en route to the desired arylamine product through reductive elimination.[7][8]
-
Sonogashira Coupling: The base, typically an amine, serves multiple purposes. It deprotonates the terminal alkyne to form a reactive acetylide species and also acts as a scavenger for the hydrogen halide byproduct generated during the reaction.[9]
Comparative Analysis of Bases in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. With this compound, the reaction proceeds selectively at the C-Br bond.[3] The choice of base can significantly impact yield and reaction time.
Discussion of Common Bases:
-
Potassium Phosphate (K₃PO₄): A strong, yet gentle inorganic base that is often a top choice for challenging couplings, including those with heteroaryl halides.[1][6] It is cost-effective and can be used in aqueous solvent mixtures, which aids in the solubility of reagents.[6]
-
Cesium Carbonate (Cs₂CO₃): A highly effective base known for its ability to promote reactions that are sluggish with other bases. Its superior performance is sometimes attributed to the "cesium effect," where the large, soft Cs⁺ cation can influence the catalyst's reactivity.[10][11] It generally has better solubility in organic solvents compared to K₃PO₄ but comes at a higher cost.[6]
-
Sodium Carbonate (Na₂CO₃): A milder and more economical inorganic base. While it can be effective, it may require higher temperatures or longer reaction times for less reactive substrates.[12]
Comparative Performance of Bases in a Representative Suzuki-Miyaura Coupling
The following table summarizes the expected performance of different bases in the Suzuki-Miyaura coupling of this compound with phenylboronic acid, based on data from analogous systems.[12][13][14]
| Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| Cs₂CO₃ (2.5) | Toluene | 100 | 16 | 88-98 |
| Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 18 | 70-80 |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound.
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed deionized water (2 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium phosphate.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the anhydrous 1,4-dioxane and degassed water via syringe.
-
Place the flask in a preheated oil bath at 90°C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi-res.com [mdpi-res.com]
- 5. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-2-chloro-5-methylpyridine
For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our practices. Handling and disposing of specialized reagents like 3-Bromo-2-chloro-5-methylpyridine demands a meticulous, informed approach that protects both laboratory personnel and the environment. This guide moves beyond mere procedural lists to provide a deep, actionable framework for the safe management and disposal of this halogenated pyridine derivative, grounded in established safety protocols and regulatory standards.
Immediate Hazard Assessment and Precautionary Measures
Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is critical. This compound is a halogenated aromatic compound that presents multiple health risks. Proper handling from the outset is the first step in a safe disposal process.
Hazard Profile
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is identified as an irritant and is harmful.[1] The primary hazards include:
These classifications necessitate the stringent use of Personal Protective Equipment (PPE) at all times, not just during disposal but during its entire lifecycle in the laboratory.
Essential Personal Protective Equipment (PPE)
A proactive approach to safety mandates the use of appropriate barriers to prevent exposure. The selection of PPE must be based on a risk assessment of the procedures being performed.
| Protection Type | Specific Requirements | Standard/Reference |
| Eye and Face | Tightly fitting safety goggles with side-shields or a full-face shield. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene) and impervious, flame-resistant clothing. | Gloves must be inspected prior to use and satisfy specifications of EU Directive 89/686/EEC and standard EN 374.[5] |
| Respiratory | All handling should occur in a well-ventilated area, preferably a certified chemical fume hood. If ventilation is inadequate or exposure limits may be exceeded, a NIOSH/MSHA approved respirator is required. | Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[3][5] |
The Disposal Workflow: From Generation to Final Disposition
The proper disposal of this compound is a multi-step process that begins the moment the chemical is deemed a waste product. The following workflow provides a logical sequence for ensuring compliant and safe disposal.
Caption: Disposal workflow for this compound.
Detailed Disposal Protocols
This section provides the procedural, step-by-step guidance for safely executing the disposal plan.
Waste Characterization and Segregation
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste must be evaluated to see if it is hazardous.[6] this compound, as a halogenated organic compound with known toxicity, must be managed as hazardous waste.
-
Causality: The "why" behind this step is crucial. Halogenated compounds like this one require specific disposal methods, typically high-temperature incineration.[7] During combustion, the bromine and chlorine atoms are converted to hydrogen bromide (HBr) and hydrogen chloride (HCl), which are corrosive acidic gases.[3][4] Incinerators handling this waste stream must be equipped with specialized scrubbers to neutralize these gases, preventing their release into the atmosphere. Mixing halogenated waste with non-halogenated waste unnecessarily subjects the entire volume to this more complex and costly disposal process.[7]
Procedure:
-
Identify: Designate all waste containing this compound as "Halogenated Organic Waste." This includes pure, unused chemical, reaction mixtures, and contaminated materials (e.g., silica gel, filter paper, gloves).
-
Segregate: Collect this waste in a dedicated container, physically separate from non-halogenated chemical waste streams.[7][8]
Containment and Labeling
Proper containment is essential to prevent leaks and ensure safe handling by all personnel, including waste technicians.
Procedure:
-
Select Container: Use a chemically compatible container, such as a high-density polyethylene (HDPE) jug or a glass bottle, that can be securely sealed.[7][9] The container must be in good condition, free of cracks or residue on the outside.
-
Keep Closed: Waste containers must remain closed at all times except when waste is being added.[6][7]
-
Labeling: Affix a hazardous waste label to the container immediately. The label must include:
-
The words "Hazardous Waste"[6]
-
The full chemical name: "this compound"
-
An accurate list of all container contents if it's a mixture.
-
The date when waste was first added (accumulation start date).[6]
-
Appropriate GHS hazard pictograms (e.g., exclamation mark for irritant, skull and crossbones if acute toxicity thresholds are met).
-
Handling Accidental Spills
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Procedure:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[2][10]
-
Don PPE: Wear the full PPE detailed in Section 1.2.
-
Contain Spill: Prevent the spill from spreading or entering drains.[9][10]
-
Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[9][11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into your designated halogenated hazardous waste container.[12] Use spark-proof tools if the material is in a flammable solvent.[10]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol, isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department in accordance with local policy.
Storage and Final Disposal
Accumulated waste must be stored safely pending pickup by a licensed hazardous waste contractor.
Procedure:
-
Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) or a main hazardous waste storage area. The area should be secure, under the generator's control, and have secondary containment to capture any potential leaks.
-
Arrange for Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the waste.[7] Disposal must be carried out by a licensed and qualified hazardous waste management firm.[2][9] Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[12]
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not a bureaucratic hurdle but a fundamental aspect of responsible scientific practice. By understanding the chemical's hazards, adhering to a logical workflow, and recognizing the rationale behind each step, we uphold our commitment to safety, protect our environment, and ensure the integrity of our research. This guide serves as a foundational resource, but it must always be supplemented by strict adherence to the specific regulations and procedures established by your institution and local governing bodies.
References
- This compound | C6H5BrClN | CID 285437 - PubChem.
- Hazardous Waste Disposal Guidelines - Purdue University.[Link]
- PYRIDINE FOR SYNTHESIS - Loba Chemie.[Link]
- Hazardous Waste Disposal Procedures - Michigan Technological University.[Link]
- Management of Hazardous Waste Procedure - Yale EHS.[Link]
- Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | US EPA.[Link]
Sources
- 1. This compound | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mtu.edu [mtu.edu]
- 7. pfw.edu [pfw.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. echemi.com [echemi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Bromo-2-chloro-5-methylpyridine
For the discerning researcher and drug development professional, the synthesis of novel chemical entities is a journey of precision and caution. The handling of reactive intermediates, such as 3-Bromo-2-chloro-5-methylpyridine, demands a protocol that is not only scientifically sound but also rigorously safe. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our commitment is to empower you with the knowledge to maintain a secure laboratory environment while advancing your critical research.
Hazard Profile of this compound
Understanding the inherent risks of a compound is the foundation of safe handling. This compound is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed [1]
-
H312: Harmful in contact with skin [1]
-
H315: Causes skin irritation [1]
-
H319: Causes serious eye irritation [1]
-
H332: Harmful if inhaled [1]
These classifications underscore the necessity for a comprehensive personal protective equipment (PPE) strategy and meticulous handling procedures to prevent exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable when working with halogenated pyridines.[2] The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specific Requirements | Rationale | Standards/References |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[3][4] | Conforming to EN 166 (EU) or NIOSH (US).[3][5] |
| Skin Protection | Chemical-impermeable gloves (double nitrile or neoprene recommended), a fully-buttoned lab coat, and closed-toe shoes.[2][6] | Prevents skin contact, which can be harmful and cause irritation. The use of double gloves provides an extra layer of protection against potential tears or permeation.[1] | Gloves must satisfy EU Directive 89/686/EEC and the standard EN 374.[5] |
| Respiratory Protection | A NIOSH/MSHA approved respirator is necessary if exposure limits are exceeded, if irritation occurs, or when handling outside of a certified chemical fume hood. For handling small quantities of the solid, a dust mask (type N95 or equivalent) may be sufficient within a fume hood.[6] | Protects against the inhalation of harmful dust or vapors.[1] | Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[4][5] |
Experimental Workflow for Safe Handling and Disposal
A systematic approach to handling and disposal is critical to mitigate risks. The following diagram illustrates the procedural flow for working with this compound.
Caption: Workflow for handling this compound.
Detailed Protocols
Weighing and Transferring the Solid
-
Preparation : Before handling the compound, ensure you are wearing all the prescribed PPE.[2][6] The weighing area, typically a balance inside a chemical fume hood, should be clean and free of clutter.
-
Weighing : Use a tared, clean, and dry weighing boat or glassine paper. Carefully scoop the desired amount of this compound onto the weighing medium. Avoid creating dust by handling the solid gently.[6]
-
Transfer : To transfer the solid to the reaction vessel, gently tap the weighing boat or paper to ensure all the compound is added. If necessary, a small amount of the reaction solvent can be used to rinse the weighing medium and ensure a complete transfer.
-
Immediate Cleanup : Clean the balance and surrounding area with a damp cloth to remove any residual particles. Dispose of the weighing medium and cleaning materials in the designated solid halogenated waste container.
Preparing a Solution
-
Solvent Addition : In a certified chemical fume hood, add the desired solvent to the reaction vessel containing the weighed this compound.
-
Dissolution : Stir the mixture using a magnetic stirrer or gentle swirling until the solid is completely dissolved. If necessary, gentle heating can be applied, but ensure this is done in a well-ventilated area and away from ignition sources.[2][7]
-
Storage : If the solution is not for immediate use, store it in a clearly labeled, tightly sealed container.[7] The label should include the full chemical name, concentration, solvent, and date of preparation.
Disposal Plan: A Critical Step in the Laboratory Workflow
Proper segregation and disposal of chemical waste are paramount for safety and environmental responsibility. This compound is a halogenated organic compound and must be disposed of accordingly.
-
Waste Segregation : Never mix halogenated organic waste with non-halogenated waste streams.[6]
-
Containerization :
-
Labeling : All waste containers must be clearly labeled with the full chemical name of all components and their approximate concentrations.[6]
-
Disposal : Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of the hazardous waste. Do not dispose of this chemical down the drain.[6]
By adhering to these detailed protocols, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- PubChem. (n.d.). This compound.
- Loba Chemie. (2023, December 6). PYRIDINE FOR HPLC / UV SPECTROSCOPY Safety Data Sheet.
- Santa Cruz Biotechnology. (n.d.). Hydrogen fluoride pyridine Safety Data Sheet.
- ECHEMI. (n.d.). 3-Bromo-7-chloroquinoline SDS, 84973-05-7 Safety Data Sheets.
- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.
- Echemi. (n.d.). 3-Bromo-5-chloro-α-methyl-2-pyridinemethanol Safety Data Sheets.
- Actylis Lab Solutions. (2010, June 10). Pyridine MSDS.
- Thermo Fisher Scientific. (2018, October). Pyridine - SAFETY DATA SHEET.
- Benchchem. (n.d.). Proper Disposal of 3-Bromo-2-chloropyridine: A Guide for Laboratory Professionals.
- Fisher Scientific. (2010, November 25). SAFETY DATA SHEET.
- Dartmouth College Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Apollo Scientific. (2023, June 29). 3-Bromo-5-methylpyridine Safety Data Sheet.
- Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
- Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
- PubChem. (n.d.). 3-Bromo-5-chloro-4-methylpyridine.
- Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
- Benchchem. (2025). Essential Safety and Operational Guide for Handling 3-Bromo-2-methylpyridine.
- Apollo Scientific. (n.d.). 3-Bromo-5-chloro-2-methoxypyridine Safety Data Sheet.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.
Sources
- 1. This compound | C6H5BrClN | CID 285437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
